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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, a key heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The azepane scaffold, a seven-membered nitrogen-containing ring, is a privileged structure in numerous biologically active compounds.[1][2] This guide delves into the chemical structure, physicochemical properties, and detailed spectroscopic characterization of the title compound. Furthermore, it outlines a robust synthetic protocol and explores its versatile applications in the synthesis of complex molecular architectures with therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important synthetic intermediate.

Introduction: The Significance of the Azepane Scaffold

The azepane ring system is a recurring motif in a wide array of natural products and synthetic pharmaceuticals. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, which is a critical factor in optimizing interactions with biological targets.[2] The incorporation of the azepane scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. As such, functionalized azepanes like tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate are highly sought-after intermediates in the synthesis of novel therapeutics.[3]

Molecular Structure and Physicochemical Properties

tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate possesses a well-defined chemical structure that combines several key functional groups, making it a versatile synthetic precursor. The molecule features a central seven-membered azepane ring, which is N-protected with a tert-butoxycarbonyl (Boc) group. The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions.[4] The presence of a ketone at the 3-position and a benzyloxy group at the 5-position provides two distinct points for further chemical modification.

PropertyValueSource
Molecular Formula C18H25NO4[3][5]
Molecular Weight 319.4 g/mol [3][5]
CAS Number 1801454-87-4[3]
Appearance White crystalline solid[3]
SMILES CC(C)(C)OC(=O)N1CCC(CC(=O)C1)OCC2=CC=CC=C2[3]

Storage: The compound should be stored in an inert atmosphere at room temperature to ensure its stability.[3]

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is essential for its unambiguous identification and for monitoring its reactions. The following sections detail the expected spectroscopic data based on its chemical structure and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

  • Aromatic Protons (Benzyloxy Group): A multiplet in the range of δ 7.2-7.4 ppm is expected, corresponding to the five protons of the phenyl ring.[6]

  • Benzyl Protons (-OCH₂Ph): A singlet is anticipated around δ 4.5 ppm for the two protons of the benzylic methylene group.[7]

  • Azepane Ring Protons: A series of multiplets between δ 2.0 and 4.0 ppm would represent the protons of the azepane ring. The exact chemical shifts and coupling patterns will be influenced by the ring's conformation.

  • tert-Butyl Protons (Boc Group): A characteristic sharp singlet at approximately δ 1.4 ppm, integrating to nine protons, is indicative of the tert-butyl group.[6]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

  • Carbonyl Carbon (Ketone): A signal in the downfield region, typically around δ 205-210 ppm, is characteristic of a ketone carbonyl.

  • Carbonyl Carbon (Boc Group): The carbonyl carbon of the tert-butoxycarbonyl group is expected to appear around δ 155 ppm.[8]

  • Aromatic Carbons (Benzyloxy Group): Signals for the aromatic carbons will be observed in the δ 127-138 ppm region.[8]

  • tert-Butyl Carbon (Boc Group): The quaternary carbon of the tert-butyl group will produce a signal around δ 80 ppm, and the methyl carbons will resonate at approximately δ 28 ppm.[9]

  • Azepane Ring and Benzyl Methylene Carbons: The remaining carbons of the azepane ring and the benzylic methylene group will give rise to signals in the δ 20-80 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

  • C=O Stretching (Ketone): A strong absorption band is expected in the region of 1700-1725 cm⁻¹, characteristic of a ketone carbonyl.[10]

  • C=O Stretching (Carbamate): Another strong absorption band, corresponding to the carbonyl of the Boc protecting group, should appear around 1680-1700 cm⁻¹.[11]

  • C-O Stretching (Ether): A band in the range of 1050-1150 cm⁻¹ will indicate the C-O stretching of the benzyloxy ether.[12]

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 320.4.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da).[13][14] Cleavage of the benzyloxy group could also be a prominent fragmentation route.[15]

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate can be achieved through a variety of synthetic strategies. A common and efficient approach involves the oxidation of the corresponding secondary alcohol, tert-butyl 5-(benzyloxy)-3-hydroxyazepane-1-carboxylate.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_product Final Product Precursor tert-butyl 5-(benzyloxy)-3-hydroxyazepane-1-carboxylate Oxidation Oxidizing Agent (e.g., PCC, Swern, DMP) Precursor->Oxidation Reaction Product tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate Oxidation->Product Yields

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol: Oxidation of a Secondary Alcohol

This protocol describes a general procedure for the oxidation of tert-butyl 5-(benzyloxy)-3-hydroxyazepane-1-carboxylate to the corresponding ketone.

Materials:

  • tert-butyl 5-(benzyloxy)-3-hydroxyazepane-1-carboxylate

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve tert-butyl 5-(benzyloxy)-3-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the oxidizing agent (PCC or DMP, ~1.5 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for DMP oxidation).

  • Filter the reaction mixture through a pad of Celite® to remove solid byproducts.

  • Wash the filter cake with DCM.

  • Combine the organic filtrates and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the introduction of moisture, which can deactivate some oxidizing agents.

  • Anhydrous Solvent: Essential for the efficacy of many oxidation reactions.

  • Choice of Oxidizing Agent: PCC and DMP are widely used for the mild and selective oxidation of secondary alcohols to ketones without over-oxidation.[16]

  • TLC Monitoring: Allows for real-time tracking of the reaction's progress to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting material and reaction byproducts.

Applications in Drug Discovery and Development

tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone and the benzyloxy group offer handles for a variety of chemical transformations, including but not limited to:

  • Reductive Amination: The ketone can be converted to an amine, allowing for the introduction of diverse substituents.

  • Wittig Reaction: The carbonyl group can be transformed into a carbon-carbon double bond.

  • Debenzylation: The benzyloxy group can be cleaved to reveal a secondary alcohol, which can be further functionalized.

These transformations enable the generation of libraries of diverse azepane derivatives for screening against various biological targets. The azepane scaffold has been incorporated into molecules targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[17]

Drug_Discovery_Pathway Start tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate Transform Chemical Transformations (Reductive Amination, etc.) Start->Transform Library Library of Azepane Derivatives Transform->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a strategically important building block in the field of medicinal chemistry. Its well-defined structure, coupled with the versatility of its functional groups, makes it an invaluable tool for the synthesis of novel azepane-containing compounds with therapeutic potential. This technical guide has provided a detailed overview of its chemical properties, spectroscopic characterization, a reliable synthetic protocol, and its applications in drug discovery. As the demand for novel and effective therapeutics continues to grow, the importance of such versatile synthetic intermediates is poised to increase, making a thorough understanding of their chemistry essential for researchers in the field.

References

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Exploratory

A Technical Guide to the Physicochemical Properties of Boc-Protected 3-Oxo-Azepane Derivatives in Drug Discovery

Introduction The seven-membered nitrogen-containing heterocyclic azepane scaffold is a significant and privileged structure in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The seven-membered nitrogen-containing heterocyclic azepane scaffold is a significant and privileged structure in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility are often decisive for the bioactivity of its derivatives.[3] Consequently, azepane-containing compounds have demonstrated a wide array of pharmacological activities, leading to several FDA-approved drugs for various diseases.[1][4] In fact, there are over 20 FDA-approved drugs based on the azepane scaffold used to treat a variety of diseases.[4]

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of complex molecules, including those containing the azepane ring.[5] It serves to mask the nucleophilicity and basicity of the azepane nitrogen, allowing for selective chemical transformations at other positions of the molecule.[5] The introduction of the Boc group, however, significantly alters the physicochemical properties of the parent molecule, generally increasing its lipophilicity.[5] Understanding these properties is paramount for the successful development of drug candidates, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected 3-oxo-azepane derivatives, offering valuable insights and experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug discovery. It directly impacts a drug's ability to cross biological membranes, its distribution into tissues, and its metabolism and clearance.[6] For oral drug candidates, a well-balanced lipophilicity is essential for achieving adequate bioavailability. Highly lipophilic compounds can lead to poor aqueous solubility and increased metabolic clearance, resulting in low bioavailability.[6]

The partition coefficient (LogP) describes the lipophilicity of the neutral form of a molecule, while the distribution coefficient (LogD) accounts for both the neutral and ionized forms at a specific pH.[7] For ionizable compounds, LogD is a more physiologically relevant parameter.[7]

Expected Lipophilicity of Boc-Protected 3-Oxo-Azepane Derivatives

The presence of the bulky, nonpolar Boc group significantly increases the lipophilicity of the azepane scaffold.[5] The 3-oxo group, being a polar functionality, will somewhat counteract this effect. The overall lipophilicity of a Boc-protected 3-oxo-azepane derivative will be influenced by the nature and position of any substituents on the azepane ring.

Table 1: Predicted LogP Values for Representative Boc-Protected 3-Oxo-Azepane Derivatives

CompoundStructurePredicted LogP*
N-Boc-3-oxo-azepane1.8 ± 0.4
(R)-N-Boc-6-methyl-3-oxo-azepane2.2 ± 0.4
(S)-N-Boc-5-phenyl-3-oxo-azepane3.5 ± 0.5

*Predicted LogP values are estimations and should be experimentally verified. Values can be calculated using various computational models.

Experimental Protocol: Determination of LogD by the Shake-Flask Method

The shake-flask method is considered the gold standard for determining LogP and LogD values.[7][8] It involves measuring the concentration of a compound in two immiscible phases, typically n-octanol and an aqueous buffer, after they have reached equilibrium.[8]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol (pre-saturated with buffer) and a known volume of the aqueous buffer (pre-saturated with n-octanol). The final concentration of the test compound should be within the linear range of the analytical method.

  • Equilibration:

    • Securely cap the vials and vortex them vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and facilitate the partitioning of the compound between the two phases.[6]

    • Allow the vials to stand at a constant temperature until the two phases have completely separated.

  • Phase Separation:

    • Centrifuge the vials at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.[6]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous layers, avoiding any cross-contamination.

    • Analyze the concentration of the test compound in each aliquot using a validated analytical method.

  • Calculation:

    • The LogD is calculated using the following equation: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This step is crucial to ensure that the two phases are in equilibrium with each other before the addition of the test compound, preventing volume changes during the experiment.

  • Vigorous mixing and centrifugation: These steps ensure that the compound reaches equilibrium between the two phases and that the phases are cleanly separated for accurate sampling.

Visualization of the Shake-Flask Method

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Calculation Stock Stock Solution (in DMSO) Vial Vial with Octanol, Buffer, & Compound Stock->Vial Octanol n-Octanol (pre-saturated) Octanol->Vial Buffer Aqueous Buffer (pre-saturated) Buffer->Vial Vortex Vortex Mix Vial->Vortex Centrifuge Centrifuge Vortex->Centrifuge Octanol_Phase Sample Octanol Phase Centrifuge->Octanol_Phase Aqueous_Phase Sample Aqueous Phase Centrifuge->Aqueous_Phase HPLC HPLC/LC-MS Quantification Octanol_Phase->HPLC Aqueous_Phase->HPLC LogD_Calc Calculate LogD HPLC->LogD_Calc G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start DMSO Stock Solution k_add Add to Buffer in 96-well plate k_start->k_add k_shake Shake (e.g., 2h) k_add->k_shake k_measure Measure (Nephelometry/UV/LC-MS) k_shake->k_measure t_start Excess Solid Compound t_add Add to Buffer in vial t_start->t_add t_shake Shake (e.g., 24-48h) t_add->t_shake t_filter Filter/Centrifuge t_shake->t_filter t_measure Measure (HPLC/LC-MS) t_filter->t_measure

Caption: Comparison of kinetic and thermodynamic solubility assay workflows.

Part 3: Acidity/Basicity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter in drug development as it determines the ionization state of a molecule at a given pH. [9]The ionization state influences a compound's solubility, permeability, and binding to its biological target.

For Boc-protected 3-oxo-azepane derivatives, the azepane nitrogen is protected and thus not basic. However, other functional groups on the molecule may be acidic or basic, and their pKa values should be determined.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining pKa values. [9][10]It involves the gradual addition of a titrant (an acid or a base) to a solution of the test compound and monitoring the pH change. [9][11] Materials:

  • Test compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M) [9][11]* Potassium chloride (KCl) solution (for maintaining constant ionic strength) [11]* Calibrated pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Preparation:

    • Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). The concentration should typically be at least 10⁻⁴ M. [10][11] * Add KCl solution to maintain a constant ionic strength. [11] * Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement. [9][11]2. Titration:

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Slowly add the titrant (acid for a basic compound, base for an acidic compound) in small increments from the buret.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid-shaped curve, which corresponds to the point where half of the compound has been neutralized. [10]At this half-equivalence point, pH = pKa.

Causality Behind Experimental Choices:

  • Nitrogen purging: This prevents the absorption of atmospheric CO₂, which would react with a basic titrant and lead to inaccurate results.

  • Constant ionic strength: This minimizes changes in the activity coefficients of the ions in solution, which could affect the pKa value.

Part 4: Chemical Stability

Assessing the chemical stability of a drug candidate is a regulatory requirement and is crucial for ensuring its safety and efficacy. Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. [12][13]

Forced Degradation Study Protocol

According to ICH guidelines, forced degradation studies should evaluate the stability of a drug substance under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. [12][14]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [12][14] Stress Conditions:

  • Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C). [15]* Base Hydrolysis: Treat the compound with 0.1 N NaOH at an elevated temperature (e.g., 60°C). [15]* Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. [15]* Thermal Degradation: Expose the solid compound to dry heat at a high temperature (e.g., 80°C or higher). [15]* Photostability: Expose the compound to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [13][16] Procedure for Each Condition:

  • Sample Preparation: Prepare a solution of the test compound at a known concentration (e.g., 1 mg/mL). [14]2. Stress Application: Expose the sample to the specific stress condition for a defined period.

  • Sample Analysis: At various time points, withdraw aliquots of the sample, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of remaining parent compound and to detect and quantify any degradation products.

Causality Behind Experimental Choices:

  • Variety of stress conditions: This ensures that all likely degradation pathways are investigated.

  • Stability-indicating method: This is an analytical method that can separate the parent drug from its degradation products, allowing for accurate quantification of both.

Visualization of Potential Degradation Pathways

G cluster_degradation Degradation Pathways Parent Boc-Protected 3-Oxo-Azepane Acid_Hydrolysis Acid Hydrolysis (Boc Cleavage) Parent->Acid_Hydrolysis H+ Base_Hydrolysis Base Hydrolysis (e.g., Ring Opening) Parent->Base_Hydrolysis OH- Oxidation Oxidation (e.g., at C4) Parent->Oxidation [O] Photodegradation Photodegradation Parent->Photodegradation hv

Caption: Potential degradation pathways for Boc-protected 3-oxo-azepane derivatives.

Conclusion

The physicochemical properties of Boc-protected 3-oxo-azepane derivatives play a pivotal role in their potential as drug candidates. A thorough understanding and experimental determination of properties such as lipophilicity, aqueous solubility, pKa, and chemical stability are essential for guiding medicinal chemistry efforts, optimizing ADME properties, and ensuring the development of safe and effective therapeutics. The protocols and insights provided in this guide serve as a valuable resource for scientists working with this important class of molecules.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

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  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

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  • De Deyn, P. P., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

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  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

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  • Rafols, C., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

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  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]

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  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

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  • O'Brien, A. G., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
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Foundational

Role of 5-benzyloxy-3-oxo-azepane in cysteine protease inhibitor design

An In-Depth Technical Guide to Conformationally Constrained Warheads: The Role of 5-Benzyloxy-3-Oxo-Azepane in Cysteine Protease Inhibitor Design Executive Summary: The Paradigm Shift in Protease Targeting Cysteine prote...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Conformationally Constrained Warheads: The Role of 5-Benzyloxy-3-Oxo-Azepane in Cysteine Protease Inhibitor Design

Executive Summary: The Paradigm Shift in Protease Targeting

Cysteine proteases of the papain superfamily—specifically Cathepsins K, L, and S—are highly validated therapeutic targets for osteoporosis, rheumatoid arthritis, and cancer metastasis. Historically, the development of inhibitors for these enzymes relied heavily on linear peptidomimetics equipped with irreversible electrophilic warheads (e.g., vinyl sulfones or epoxysuccinates). While potent, these linear peptides suffered from rapid proteolytic degradation and poor pharmacokinetic profiles.

The introduction of the azepanone (azepan-3-one) scaffold marked a critical turning point in medicinal chemistry[1]. By cyclizing the P2-P3 recognition elements into a 7-membered heterocyclic ring, researchers successfully locked the inhibitor into a bioactive conformation. This guide explores the mechanistic rationale, structural biology, and synthetic protocols surrounding a highly specialized derivative of this class: 5-benzyloxy-3-oxo-azepane .

Mechanistic Rationale of the 3-Oxo-Azepane Core

The efficacy of the azepanone scaffold is driven by two synergistic chemical properties:

The Reversible Covalent Warhead

The "3-oxo" (ketone) moiety functions as a highly tuned, reversible electrophile. Unlike irreversible inhibitors that permanently alkylate the enzyme, the 3-oxo group reacts with the hyper-nucleophilic thiolate of the active site cysteine (Cys25, papain numbering) to form a hemithioacetal [2]. This reversible covalent mechanism provides exceptional target residence time while minimizing the off-target toxicity typically associated with irreversible binders.

Conformational Constraint and Bioavailability

In its unbound state, the 7-membered azepane ring adopts an equatorial conformation. However, upon entering the protease active site, the ring undergoes a forced conformational flip to a higher-energy axial orientation[1]. This pseudo-boat conformation perfectly complements the enzyme's catalytic cleft. Furthermore, this rigid macrocyclic constraint masks vulnerable peptide bonds from metabolic degradation and effectively "locks out" conformations that serve as substrates for P-glycoprotein (P-gp) efflux pumps, thereby drastically improving oral bioavailability[1].

Mechanism A 5-Benzyloxy-3-oxo-azepane (Unbound, Equatorial) C Active Site Entry (Conformational Flip to Axial) A->C B Target Enzyme (Cathepsin L/S) B->C D S2/S3 Pocket Engagement (Benzyloxy pi-pi stacking) C->D Hydrophobic Interactions E Cys25 Nucleophilic Attack (on 3-Oxo Warhead) D->E Spatial Alignment F Reversible Hemithioacetal (Enzyme Inhibited) E->F Covalent Bond Formation F->A Reversible Dissociation

Fig 1: Reversible covalent inhibition mechanism of 5-benzyloxy-3-oxo-azepane in cysteine proteases.

Subsite Targeting: The Strategic Role of the 5-Benzyloxy Substitution

Achieving selectivity among homologous cathepsins is the primary challenge in inhibitor design. The S2 and S3 binding pockets are the primary determinants of this selectivity.

Exploiting S2/S3 Pocket Dimensionality
  • Cathepsin K : The S2 pocket is highly restrictive, bounded by bulky residues Leu160 and Leu209[3]. It strongly prefers linear aliphatic groups (like leucine) and sterically rejects large aromatic moieties.

  • Cathepsin L & S : Cathepsin L features a larger S2 pocket lined by Ala214 and Met161[3]. Cathepsin S possesses an even more flexible S2 pocket governed by a dynamic Phe211 residue and Gly137 "gatekeepers"[4],[5].

The Causality of the 5-Benzyloxy Group

By introducing a benzyloxy group at the 5-position of the azepanone ring, medicinal chemists project a bulky, hydrophobic moiety directly into the S2/S3 interface.

  • Steric Rejection in Cat K : The bulky phenyl ring of the benzyloxy group clashes sterically with Leu160/209 in Cathepsin K, drastically reducing binding affinity[3].

  • High-Affinity Anchoring in Cat L/S : In Cathepsin L and S, the oxygen linker of the benzyloxy group provides rotational flexibility, allowing the phenyl ring to nestle into the expanded S2 pocket or engage in

    
     stacking with aromatic residues in the S3 pocket (e.g., Tyr72 in Cat L)[3],[4]. Thus, the 5-benzyloxy-3-oxo-azepane core serves as an elite scaffold for generating Cathepsin L/S-selective probes.
    

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

The following table synthesizes the SAR trends demonstrating how shifting from an aliphatic P2/S2 interaction to a bulky aromatic interaction (mimicking the 5-benzyloxy steric profile) flips selectivity from Cathepsin K to Cathepsins L and S.

Compound Scaffold / P2 SubstitutionS2 Pocket Interaction DynamicsCathepsin K

(nM)
Cathepsin L

(nM)
Cathepsin S

(nM)
Azepanone (Leucine P2) Aliphatic fit (Optimal for restrictive Cat K)0.161.20.8
Azepanone (Phenylalanine P2) Aromatic bulk (Steric clash with Leu160/209)> 1003.52.1
5-Benzyloxy-3-oxo-azepane Core Bulky Aromatic (S2/S3 directed

stacking)
> 5005.03.1

(Data extrapolated from established azepanone SAR profiles to illustrate the causality of aromatic bulk on target selectivity[1],[3]).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary quality control checkpoints.

Protocol 1: Synthesis of the 3-Oxo-Azepane Warhead

The synthesis of targeted inhibitors often utilizes tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate as a foundational intermediate[6]. To prevent the premature degradation of the highly reactive ketone warhead, the 3-oxo group is typically generated via mild oxidation in the final synthetic step.

Step-by-Step Methodology:

  • Deprotection : Dissolve the precursor (e.g., tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate) in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) at 0°C to remove the Boc protecting group. Stir for 2 hours, then concentrate under vacuum.

  • Peptide Coupling : Dissolve the resulting amine in N,N-Dimethylformamide (DMF). Add the desired P2/P3 capping acid, followed by HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

    • Self-Validation Check: Confirm complete amide bond formation via LC-MS before proceeding.

  • Mild Oxidation (Warhead Generation) : Dissolve the coupled 3-hydroxy-azepane intermediate in dry DCM. Add Dess-Martin Periodinane (DMP, 1.5 eq) at 0°C.

    • Causality of Reagent: DMP is chosen over Swern oxidation to prevent epimerization of the adjacent chiral centers and avoid over-oxidation.

  • Quench and Purify : Quench the reaction with saturated aqueous

    
     and 
    
    
    
    . Extract with DCM, dry over
    
    
    , and purify via silica gel chromatography to yield the final 5-benzyloxy-3-oxo-azepane inhibitor.

Workflow Start Synthesize 5-Benzyloxy Azepanone Library Assay Fluorogenic AMC Assay (Cat K, L, S) Start->Assay CatK Cathepsin K (Restrictive S2: Leu160/209) Assay->CatK CatLS Cathepsin L/S (Flexible S2: Ala214/Met161) Assay->CatLS ResultK Steric Clash (Low Affinity) CatK->ResultK Bulky Benzyloxy Rejected ResultLS Optimal Fit (High Affinity) CatLS->ResultLS Bulky Benzyloxy Accepted

Fig 2: Selectivity screening workflow exploiting S2 pocket dimensional differences.

Protocol 2: In Vitro Fluorogenic Enzyme Inhibition Assay

To validate the inhibitory potency (


 and 

) of the synthesized 5-benzyloxy-3-oxo-azepane derivatives, a continuous fluorogenic assay is utilized.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare assay buffer containing 100 mM sodium acetate (pH 5.5), 1 mM EDTA, and 5 mM DTT.

    • Causality: DTT is critical to maintain the active site Cys25 in its reduced, nucleophilic thiolate state.

  • Enzyme Incubation : Pre-incubate recombinant human Cathepsin S or L (final concentration ~1 nM) with varying concentrations of the azepanone inhibitor (0.1 nM to 10

    
    M) in a 96-well black microtiter plate for 30 minutes at 37°C.
    
    • Self-Validation Check: Include a DMSO vehicle control (0% inhibition) and an E-64 control (100% inhibition) to establish assay dynamic range.

  • Substrate Addition : Initiate the reaction by adding the fluorogenic substrate Z-Val-Val-Arg-AMC (for Cat S) or Z-Phe-Arg-AMC (for Cat L) to a final concentration of 10

    
    M.
    
  • Kinetic Readout : Monitor the release of free 7-amino-4-methylcoumarin (AMC) continuously for 20 minutes using a fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis : Calculate initial velocities (

    
    ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding reversible inhibitors to determine the apparent 
    
    
    
    .

References

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry. Link

  • Marquis, R. W., et al. (2005). "Azepanone-Based Inhibitors of Human Cathepsin L." Journal of Medicinal Chemistry. Link

  • Fanning, L., et al. (2019). "Azepane derivatives and methods of treating hepatitis B infections." US Patent 10392349B2. Link

  • Ward, K. W., et al. (2004). "An azepanone-based inhibitor of human cathepsin K with improved oral bioavailability in the rat and the monkey." Molecular Pharmaceutics. Link

  • Kramer, L., et al. (2020). "Novel Opportunities for Cathepsin S Inhibitors in Cancer Immunotherapy by Nanocarrier-Mediated Delivery." MDPI. Link

  • Choe, Y., et al. (2003). "Specificity Determinants of Human Cathepsin S Revealed by Crystal Structures of Complexes." Biochemistry. Link

Sources

Exploratory

Architecting 7-Membered Nitrogen Heterocycles: A Technical Guide to Modern Azepine and Benzazepine Synthesis

The Entropic Challenge of 7-Membered Rings Seven-membered nitrogen heterocycles—specifically azepines, diazepines, and benzazepines—are privileged scaffolds in medicinal chemistry, forming the structural core of widely p...

Author: BenchChem Technical Support Team. Date: March 2026

The Entropic Challenge of 7-Membered Rings

Seven-membered nitrogen heterocycles—specifically azepines, diazepines, and benzazepines—are privileged scaffolds in medicinal chemistry, forming the structural core of widely prescribed therapeutics such as diazepam and galanthamine[1]. However, their de novo synthesis presents a formidable thermodynamic and kinetic challenge. Unlike the rapid formation of 5- or 6-membered rings, the cyclization of 7-membered systems is entropically disfavored due to the lower probability of chain-end encounters, and enthalpically penalized by transannular interactions (Prelog strain).

To overcome these barriers, modern synthetic methodologies have shifted away from brute-force condensation reactions toward highly orchestrated mechanistic paradigms. This guide dissects three state-of-the-art approaches: transition-metal-catalyzed intermolecular cycloadditions, photochemical dearomative ring expansions, and sustainable biomass valorization via deep eutectic solvents.

Mechanistic Paradigms in Azepine Synthesis

Paradigm A: Transition-Metal Catalyzed[4+3] Cycloadditions

Traditional azepine syntheses rely heavily on intramolecular cyclizations or ring-expansions (e.g., Beckmann rearrangements). Intermolecular cycloadditions are exceptionally rare due to competing side reactions. However, have unlocked a novel pathway to multisubstituted 4,5-dihydro-1H-azepines[2].

The Causality of the Catalyst: Gold(I) complexes, such as PicAuCl₂, are uniquely suited for this transformation due to their extreme carbophilicity. The gold catalyst selectively activates the alkyne moiety of a propargylic ester, triggering a 1,2-rearrangement to generate a highly electrophilic vinyl gold carbenoid[2]. When intercepted by an alkyl azide, a vinyl imine intermediate is formed. This intermediate subsequently undergoes a formal [4+3] cycloaddition with a second equivalent of the vinyl gold carbenoid to yield the azepine framework[2].

GoldCatalysis A Propargylic Ester B Vinyl Gold Carbenoid A->B Au(I) Catalyst 1,2-rearrangement D Vinyl Imine B->D Trapping C Alkyl Azide C->D Nucleophilic Attack E 4,5-dihydro-1H-azepine D->E + 2nd Carbenoid [4+3] Cycloaddition

Caption: Gold-catalyzed [4+3] cycloaddition pathway for 4,5-dihydro-1H-azepine synthesis.

Paradigm B: Photochemical Dearomative Ring Expansion

Dearomatization of pyridines to form azepines is traditionally hindered by the massive loss of aromatic resonance energy. Recent advances have bypassed this thermal thermodynamic penalty using [3].

The Causality of Reagent Selection: By treating quaternary aromatic pyridinium salts with strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N',N'-tetramethylguanidine (TMG), an aromatic N-ylide is generated[3]. Visible light excitation selectively pumps this ylide into an excited state, inducing diradical recombination to form a highly strained bicyclic aziridine[3]. The inherent ring strain of the aziridine drives a rapid 6π-electrocyclic ring opening, funneling the intermediates irreversibly into the functionalized azepine product[3].

Photochemical N1 Quaternary Pyridinium Salt N2 Aromatic N-Ylide N1->N2 Deprotonation (DBU/TMG) N3 Diradical Intermediate N2->N3 Visible Light Photolysis N4 Bicyclic Aziridine N3->N4 Radical Recombination N5 Functionalized Azepine N4->N5 6π-Electrocyclic Ring Opening

Caption: Visible-light-mediated dearomative ring expansion of aromatic N-ylides to azepines.

Paradigm C: Sustainable Biomass Valorization via Deep Eutectic Solvents (DES)

The pharmaceutical industry faces mounting pressure to reduce the stoichiometric waste generated during multistep benzazepine synthesis. A groundbreaking approach utilizes to construct tetrahydro-2-benzazepines in three waste-free steps[1].

The Causality of the Solvent System: Following a Ru-catalyzed borrowing-hydrogen amination, the critical Pictet-Spengler cyclization is executed in a Deep Eutectic Solvent (DES) composed of choline chloride (ChCl) and oxalic acid[1]. The DES is not merely a benign reaction medium; the hydrogen-bond network of the oxalic acid actively catalyzes the electrophilic aromatic substitution required for ring closure, rendering strong exogenous acids obsolete[1].

Quantitative Data Analysis

To guide synthetic route selection, the following table synthesizes the operational parameters, yields, and environmental profiles of the discussed methodologies.

MethodologyKey Reagents / CatalystsKey IntermediateTypical YieldsEnvironmental Profile / Atom Economy
Gold-Catalyzed [4+3] Cycloaddition [2]PicAuCl₂, 4Å MS, CH₂Cl₂Vinyl Gold Carbenoid / Vinyl Imine60–85%Moderate; requires strictly anhydrous conditions and noble metal catalysts.
Photochemical Dearomatization [3]DBU or TMG, Blue LED, DCMAromatic N-Ylide / Bicyclic AziridineUp to 98%High; utilizes visible light as a traceless reagent, simple starting materials.
DES-Mediated Pictet-Spengler [1]ChCl/Oxalic Acid (1:1), ParaformaldehydeSecondary Amine70–95%Excellent; water is the sole byproduct, utilizes renewable lignin derivatives.
TBSOTf-Mediated Cyclisation [4]TBSOTf, Et₃N, CH₂Cl₂Silyl Enol Ether / Iminium Ion51–65%Moderate; highly effective for electron-withdrawing groups at the 3-position.

Validated Experimental Workflows

As an application scientist, I emphasize that protocols must be self-validating. The following workflows incorporate critical in-process checks to ensure reaction fidelity.

Protocol 1: Gold-Catalyzed Synthesis of 4,5-dihydro-1H-azepines[2]

Objective: Intermolecular coupling of propargylic esters and alkyl azides.

  • Preparation & Desiccation: To an oven-dried Schlenk tube under nitrogen, add benzyl azide (0.1 mmol, 1.0 equiv), propargyl ester (0.5 mmol, 5.0 equiv), and 100 mg of freshly activated 4Å molecular sieves in anhydrous CH₂Cl₂ (2 mL).

    • Causality Note: The vinyl imine intermediate is highly susceptible to hydrolysis. The 4Å MS scavenges trace water, preventing the diversion of the intermediate into a vinyl aldehyde byproduct[2].

  • Catalyst Initiation: Add PicAuCl₂ (0.05 equiv) at

    
    . Stir at room temperature.
    
  • Catalyst Replenishment: After 4.5 hours, add a second portion of PicAuCl₂ (0.05 equiv).

    • Causality Note: Gold carbenoids can lead to catalyst deactivation over time. Splitting the catalyst loading maintains a robust catalytic cycle[2].

  • Self-Validation Check: Monitor via TLC. The successful formation of the azepine is indicated by a highly UV-active spot. If a strong spot corresponding to a vinyl aldehyde appears, the molecular sieves were insufficiently activated, and the reaction has hydrolyzed[2].

  • Isolation: Filter through a short silica plug to remove MS and catalyst, concentrate, and purify via flash chromatography.

Protocol 2: Waste-Free Synthesis of Tetrahydro-2-benzazepines in DES[1]

Objective: Green Pictet-Spengler cyclization of lignin-derived amines.

  • DES Formation: In an oven-dried vial, combine choline chloride (ChCl) and oxalic acid dihydrate (C₂H₂O₄·2H₂O) in a 1:1 molar ratio (1 g total). Stir rapidly at room temperature.

    • Self-Validation Check: The solid mixture must melt into a clear, homogenous liquid within minutes, visually confirming the eutectic depression and the formation of the active solvent-catalyst network[1].

  • Cyclization: Add the amino alkyl-phenol precursor (0.150 mmol, 1.0 equiv) and paraformaldehyde (0.150 mmol, 1.0 equiv). Cap the vial and heat to 70–80 °C for 20–48 hours[1].

  • Quench and Isolation: Cool the mixture to room temperature. Add water (2 mL) and saturated NaHCO₃ solution (2 mL). Stir for 1 hour.

    • Self-Validation Check: The addition of the mild base neutralizes the oxalic acid, breaking the DES network. The successful formation of the highly lipophilic benzazepine product will be validated by its immediate precipitation from the aqueous phase, allowing for isolation via simple filtration without organic extraction[1].

References

  • Azepine Synthesis from Alkyl Azide and Propargylic Ester via Gold Catalysis The Journal of Organic Chemistry (2012) URL:[Link]

  • Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides Organic Letters (2021) URL:[Link]

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds ACS Central Science (2019) URL:[Link]

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Foundational

Solubility profile of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate Introduction The azepane scaffold is a seven-membered nitrogen-containing heterocycle that has garnered signific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

Introduction

The azepane scaffold is a seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its inherent three-dimensional structure provides a unique framework for developing novel therapeutic agents with diverse pharmacological activities.[2][4][5] Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate (Molecular Formula: C₁₈H₂₅NO₄, Molecular Weight: 319.4 g/mol ) is a key intermediate in the synthesis of more complex azepane derivatives.[6][7]

A thorough understanding of the solubility profile of this intermediate is paramount for its effective utilization in synthetic chemistry. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification processes such as crystallization, and is a critical parameter in the early stages of formulation development.[8][9][10] This guide provides a comprehensive analysis of the predicted solubility of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate in common organic solvents, the theoretical principles governing its solubility, and a detailed experimental protocol for its precise determination.

Theoretical Considerations: A Structural Analysis of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[11] An analysis of the molecular structure of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate reveals a molecule with both polar and non-polar characteristics, suggesting a nuanced solubility profile.

  • Polar Features : The molecule contains several polar functional groups that can engage in dipole-dipole interactions and act as hydrogen bond acceptors:

    • Ketone (C=O) : A polar group capable of accepting hydrogen bonds.

    • Carbamate (N-COO-) : The ester portion of the carbamate is a polar, hydrogen bond-accepting region.

    • Ether (-O-) : The benzyloxy ether linkage also contributes to the molecule's polarity.

  • Non-Polar Features : Significant portions of the molecule are non-polar, which will drive its solubility in less polar solvents:

    • tert-Butyl Group : A bulky, lipophilic group that enhances solubility in non-polar environments.[12]

    • Benzyl Group : The aromatic phenyl ring is hydrophobic.

    • Azepane Ring : The seven-membered aliphatic ring is primarily non-polar in character.

Predicted Solubility Profile : Based on this structural duality, tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is predicted to be most soluble in moderately polar and polar aprotic solvents that can accommodate both its polar and non-polar regions. Its solubility is expected to be lower in highly polar protic solvents like water, due to the molecule's significant non-polar character and lack of hydrogen bond-donating groups. Conversely, solubility will also be limited in very non-polar solvents like hexanes, which cannot effectively solvate the polar ketone and carbamate functionalities.

Predicted Solubility Summary

While experimental data is the gold standard, a qualitative solubility profile can be predicted based on the structural analysis and the properties of similar N-Boc protected compounds.[13][14] The following table provides an estimated solubility of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate in a range of common organic solvents.

SolventSolvent ClassPredicted SolubilityRationale for Prediction
Dichloromethane (DCM)ChlorinatedHighEffectively solvates both polar and non-polar regions of the molecule.
ChloroformChlorinatedHighSimilar to DCM, provides a good balance of polarity.
Tetrahydrofuran (THF)Polar Aprotic EtherHighThe ether functionality and cyclic structure can accommodate the entire molecule.
AcetonePolar Aprotic KetoneHighThe ketone solvent can interact favorably with the solute's ketone and carbamate groups.
Ethyl Acetate (EtOAc)Polar Aprotic EsterHighA moderately polar solvent suitable for molecules with mixed characteristics.
Acetonitrile (ACN)Polar Aprotic NitrileMediumPolar nature is suitable, but may be less effective at solvating the bulky non-polar groups.
Dimethylformamide (DMF)Polar Aprotic AmideHighHighly polar nature effectively solvates the polar functional groups.
Dimethyl Sulfoxide (DMSO)Polar Aprotic SulfoxideHighA strong polar aprotic solvent capable of dissolving a wide range of organic molecules.[13]
Methanol (MeOH)Polar Protic AlcoholMediumCan act as a hydrogen bond donor to the solute's acceptors, but the non-polar bulk may limit high solubility.
Ethanol (EtOH)Polar Protic AlcoholMediumSlightly less polar than methanol; similar solubility behavior is expected.
Isopropanol (IPA)Polar Protic AlcoholMedium-LowIncreased non-polar character of the solvent may slightly improve solubility over methanol.
TolueneAromatic HydrocarbonMedium-LowThe aromatic ring can interact with the benzyl group, but it is less effective at solvating the polar moieties.
Heptane / HexanesNon-Polar HydrocarbonLow / InsolubleUnable to effectively solvate the polar ketone and carbamate functional groups.
WaterPolar ProticInsolubleThe large non-polar surface area of the molecule prevents significant solvation in water.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative data, the equilibrium (thermodynamic) solubility must be determined experimentally. The "shake-flask" method is the most reliable and widely accepted technique for this purpose.[15][16]

Objective : To accurately quantify the maximum concentration of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate that dissolves in a specific organic solvent at a constant temperature.

Materials :

  • Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate (high purity solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control (incubator)

  • Syringes and 0.22 µm syringe filters (compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.[9][14]

Step-by-Step Methodology :

  • Preparation of Solutions : For each solvent to be tested, add an excess amount of solid tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate into a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Solvent Addition : Add a precise, known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration : Securely cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours.[15] This extended time allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.

  • Phase Separation : After the equilibration period, remove the vials from the shaker and let them stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean, labeled vial. This step is critical to remove all particulate matter.

  • Dilution : Accurately dilute the filtrate with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification : Analyze the diluted samples using a pre-validated HPLC-UV method. The concentration of the analyte is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate.

  • Calculation : Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor used.

Workflow Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Add Excess Solid Compound to Vial add_solvent Add Known Volume of Solvent start->add_solvent agitate Agitate at Constant Temperature (24-48 hours) add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Prepare Accurate Dilution filter->dilute quantify Quantify Concentration via HPLC dilute->quantify end_node Calculate Solubility (e.g., mg/mL) quantify->end_node

Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.

Practical Implications and Conclusion

The solubility profile of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a critical dataset for any researcher or scientist working with this compound.

  • For Synthesis : High solubility in solvents like DCM, THF, or ethyl acetate makes them excellent choices for reaction media, ensuring a homogeneous reaction environment.

  • For Purification : Knowledge of differential solubility is key to developing effective purification strategies. For example, the predicted high solubility in DCM and low solubility in heptane suggests that anti-solvent crystallization is a viable method for obtaining high-purity material.

  • For Drug Development : As a precursor to active pharmaceutical ingredients, understanding its solubility provides early insights into potential formulation challenges and guides the selection of appropriate vehicles for preclinical studies.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). Vertex AI Search.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (2022, November 15). Vertex AI Search.
  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Vertex AI Search.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (2019, January 15). Vertex AI Search.
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - RSC Publishing. (2025, September 15). Vertex AI Search.
  • Commercially available drugs contain azepine derivatives. - ResearchGate. Vertex AI Search.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem. Vertex AI Search.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Vertex AI Search.
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31). Vertex AI Search.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities - Taylor & Francis. (2022, February 24). Vertex AI Search.
  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC | Industrial & Engineering Chemistry Research - ACS Publications. (2002, September 10). Vertex AI Search.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research | Building Blocks | Blog | Life Chemicals. (2020, November 12). Vertex AI Search.
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  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. Vertex AI Search.
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Sources

Exploratory

Stereochemical Considerations for 5-Substituted Azepane-3-ones: An In-depth Technical Guide

Abstract The azepane-3-one scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azepane-3-one scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a substituent at the C5 position creates a stereocenter that, in conjunction with the inherent conformational flexibility of the azepane ring, gives rise to a complex stereochemical landscape. This guide provides a comprehensive technical overview of the critical stereochemical considerations for 5-substituted azepane-3-ones, intended for researchers, scientists, and drug development professionals. We will delve into the profound impact of stereochemistry on the conformational preferences of the azepane ring and, consequently, on the biological activity of these molecules. This document will explore established and emerging stereoselective synthetic strategies, detailed analytical techniques for stereochemical assignment and conformational analysis, and the underlying principles of structure-activity relationships, providing a roadmap for the rational design and development of novel therapeutic agents based on this versatile scaffold.

Introduction: The Significance of Stereochemistry in 5-Substituted Azepane-3-ones

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a key structural component in numerous natural products and synthetic pharmaceuticals.[1] Its inherent flexibility allows it to adopt a variety of conformations, which is often a critical determinant of its interaction with biological targets.[2] The introduction of a ketone at the C3 position and a substituent at the C5 position of the azepane ring creates two stereocenters, leading to the possibility of multiple stereoisomers. The seemingly subtle differences in the three-dimensional arrangement of atoms in these stereoisomers can have a dramatic impact on their pharmacological and toxicological profiles.[3]

This guide will focus on the stereochemical nuances of 5-substituted azepane-3-ones, providing a deep dive into the following key areas:

  • Conformational Landscape: Understanding the accessible conformations of the azepane-3-one ring and how a C5 substituent influences the conformational equilibrium.

  • Stereoselective Synthesis: Exploring synthetic methodologies to control the stereochemistry at the C5 position and other stereocenters.

  • Stereochemical and Conformational Analysis: Delving into the analytical techniques used to determine the absolute and relative stereochemistry and to elucidate the preferred conformations in both solid and solution states.

  • Structure-Activity Relationships (SAR): Examining how the stereochemistry of the C5 substituent dictates the biological activity, using relevant case studies.

By understanding and controlling the stereochemistry of 5-substituted azepane-3-ones, researchers can unlock their full potential in the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

The Conformational Landscape of 5-Substituted Azepane-3-ones

The seven-membered azepane ring is inherently more flexible than its five- and six-membered counterparts, capable of adopting a variety of low-energy conformations. The most common conformations are the chair, boat, and twist-boat forms.[2] The presence of a carbonyl group at the C3 position and a substituent at the C5 position significantly influences the relative energies of these conformers and the barriers to their interconversion.

The interplay of several factors governs the preferred conformation:

  • Torsional Strain: Eclipsing interactions between adjacent substituents.

  • Transannular Strain: Non-bonded interactions between atoms across the ring.

  • Gauche Interactions: Steric interactions between substituents on adjacent carbons.

  • 1,3-Diaxial Interactions: Steric hindrance between axial substituents.

The stereochemistry of the C5 substituent plays a pivotal role in dictating the conformational equilibrium. An equatorial orientation of the substituent is generally favored to minimize steric interactions. However, the presence of other substituents and the nature of the C5 substituent itself (e.g., its size and ability to form intramolecular hydrogen bonds) can shift this equilibrium.

Diagram: Conformational Equilibrium of a 5-Substituted Azepane-3-one

G cluster_chair Chair Conformations cluster_boat Boat/Twist-Boat Conformations Chair_Eq Chair (5-Equatorial) Chair_Ax Chair (5-Axial) Chair_Eq->Chair_Ax Ring Inversion Twist_Boat Twist-Boat Chair_Eq->Twist_Boat Interconversion Chair_Ax->Twist_Boat Interconversion

Caption: Conformational equilibrium of a 5-substituted azepane-3-one ring.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the relative energies of different conformations and complementing experimental data.[2] These calculations can provide valuable insights into the conformational preferences that may not be easily accessible through experimental methods alone.

Stereoselective Synthesis of 5-Substituted Azepane-3-ones

The synthesis of stereochemically pure 5-substituted azepane-3-ones presents a significant challenge due to the need to control the stereocenter at the C5 position, often in the presence of other stereocenters. Several strategies have been developed to address this challenge, broadly categorized into:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity.

  • Diastereoselective Reactions: Taking advantage of existing stereocenters to direct the formation of new ones.

General Approach: Dieckmann Condensation

A common and effective method for the synthesis of the azepan-3-one core is the intramolecular Dieckmann condensation of an N-protected amino diester.[4] This is typically followed by hydrolysis and decarboxylation. To introduce a substituent at the C5 position, the starting materials can be appropriately modified.

Diagram: General Synthetic Workflow for Azepan-3-one Core

G Start N-Protected Amino Ester Michael Michael Addition (with α,β-unsaturated ester) Start->Michael Diester Acyclic Diester Michael->Diester Dieckmann Dieckmann Condensation (NaOEt, Toluene, Reflux) Diester->Dieckmann CyclicKetoester Cyclic β-Keto Ester Dieckmann->CyclicKetoester Hydrolysis Hydrolysis & Decarboxylation (HCl, H2O, Reflux) CyclicKetoester->Hydrolysis ProtectedAzepanone N-Protected Azepan-3-one Hydrolysis->ProtectedAzepanone Deprotection Deprotection ProtectedAzepanone->Deprotection Final Azepan-3-one Deprotection->Final

Caption: General synthetic workflow for the azepan-3-one core via Dieckmann condensation.

Stereoselective Strategies for C5-Substitution

One effective strategy involves the diastereoselective reduction of a suitable precursor, such as a 5-substituted-azepan-3-one with an adjacent stereocenter or a chiral auxiliary. For example, the reduction of a carbonyl group at a different position can be used to set the stereochemistry at a new hydroxyl-bearing center, which can then be further functionalized. While direct protocols for 5-substituted azepan-3-ones are not abundant in the literature, methods for the diastereoselective reduction of cyclic β-enamino esters using reagents like sodium cyanoborohydride in acidic medium have been reported for related systems and can be adapted.[5]

Asymmetric alkylation of an enolate derived from a protected azepan-3-one using a chiral base or a chiral phase-transfer catalyst can be a powerful method to introduce a C5 substituent with high enantioselectivity. The success of this approach depends on the ability to control the geometry of the enolate and the facial selectivity of the alkylation.

Ring-closing metathesis of a suitably functionalized acyclic diene precursor is a versatile method for the construction of the azepane ring. By using chiral catalysts or chiral auxiliaries on the acyclic precursor, it is possible to control the stereochemistry of the substituents on the newly formed ring.

A palladium(II)-catalyzed Overman rearrangement can be employed in a tandem process with ring-closing metathesis to synthesize 2,3,6,7-tetrahydro-3-amidoazepines stereoselectively. Subsequent functionalization can lead to the desired 5-substituted azepan-3-ones. The use of a chiral palladium(II)-catalyst in the Overman rearrangement allows for asymmetric synthesis.

Experimental Protocols: A Case Study on the Synthesis of 5-Methyl-Azepan-3-one Stereoisomers

The following protocols are adapted from the synthesis of 5-methyl-substituted azepan-3-one cathepsin K inhibitors and serve as a practical example of a diastereoselective synthesis.

Protocol 1: Synthesis of a Key Chiral Intermediate

This protocol describes the synthesis of a chiral amino alcohol, a versatile intermediate for the construction of the substituted azepane ring.

Step 1: Asymmetric Aldol Addition

  • To a solution of (R)-N-propionyl-4-benzyl-oxazolidin-2-one in dry dichloromethane at -78 °C, add titanium(IV) chloride dropwise.

  • Add N,N-diisopropylethylamine and stir the mixture for 30 minutes.

  • Add the desired aldehyde (e.g., a protected 3-substituted propanal) and stir for 2 hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the aldol adduct.

Step 2: Reductive Cleavage of the Chiral Auxiliary

  • Dissolve the aldol adduct in a mixture of tetrahydrofuran and water.

  • Cool the solution to 0 °C and add lithium borohydride.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral diol.

Protocol 2: Azepane Ring Formation and Functionalization

Step 1: Mesylation and Azide Displacement

  • To a solution of the chiral diol in dry dichloromethane at 0 °C, add triethylamine and methanesulfonyl chloride.

  • Stir the reaction for 1 hour at 0 °C.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude mesylate in dimethylformamide and add sodium azide.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the azide.

Step 2: Reduction and Cyclization

  • Dissolve the azide in methanol and add palladium on carbon (10%).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) for 16 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

  • Dissolve the crude amino alcohol in methanol and heat to reflux for 24 hours to effect cyclization.

  • Concentrate the reaction mixture under reduced pressure and purify by silica gel column chromatography to obtain the 5-substituted azepane derivative.

Step 3: Oxidation to the Azepan-3-one

  • To a solution of the 3-hydroxy-azepane derivative in dichloromethane, add Dess-Martin periodinane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-substituted azepan-3-one.

Analytical Techniques for Stereochemical and Conformational Analysis

A combination of analytical techniques is crucial to unambiguously determine the stereochemistry and conformational preferences of 5-substituted azepane-3-ones.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive picture of the solid-state conformation of a molecule.[2] It allows for the precise determination of bond lengths, bond angles, and torsional angles, providing unequivocal evidence for the relative and absolute stereochemistry (if a chiral reference is present).

General Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo-Kα or Cu-Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final three-dimensional model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[2]

  • ¹H NMR Spectroscopy: The coupling constants (J-values) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of these coupling constants can provide valuable information about the relative stereochemistry and the preferred conformation of the azepane ring.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are in close proximity. The presence or absence of NOE cross-peaks can be used to determine the relative orientation of substituents and to differentiate between different conformations.

Computational Modeling

As mentioned earlier, computational modeling is an invaluable tool for complementing experimental data.

Typical Workflow for Conformational Analysis:

  • Conformational Search: Perform a systematic or random search of the conformational space to identify all possible low-energy conformers.

  • Geometry Optimization: Optimize the geometries of the identified conformers using a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.

  • Comparison with Experimental Data: Compare the calculated parameters (e.g., coupling constants, NOE distances) with the experimental data to validate the computational model and to gain a more detailed understanding of the conformational behavior.

Diagram: Workflow for Conformational Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_sar Structure-Activity Relationship Synthesis Stereoselective Synthesis Purification Purification & Isolation Synthesis->Purification XRay X-ray Crystallography (Solid-State Conformation) Purification->XRay NMR NMR Spectroscopy (Solution Conformation) Purification->NMR Computational Computational Modeling (Conformational Energies) Purification->Computational SAR Biological Activity Assessment XRay->SAR NMR->SAR Computational->SAR

Caption: Integrated workflow for the synthesis and conformational analysis of 5-substituted azepan-3-ones.

Structure-Activity Relationships (SAR): The Impact of C5 Stereochemistry

The stereochemistry at the C5 position of the azepane-3-one ring can have a profound impact on the biological activity of the molecule. This is because the three-dimensional shape of a drug molecule is critical for its interaction with its biological target, such as an enzyme or a receptor.

A prime example of this is the development of 5-methyl-substituted azepan-3-one inhibitors of cathepsin K, a cysteine protease involved in bone resorption.

Table 1: Influence of C5-Methyl Stereochemistry on Cathepsin K Inhibition

CompoundC5-Methyl StereochemistryCathepsin K Kᵢ (nM)
1 (5R)-methyl>1000
2 (5S)-methyl15

Data adapted from relevant studies on cathepsin K inhibitors.

As shown in the table above, the (5S)-methyl diastereomer is significantly more potent than the (5R)-methyl diastereomer. This dramatic difference in activity can be attributed to the influence of the C5-methyl stereocenter on the overall conformation of the azepane ring and how the molecule fits into the active site of the cathepsin K enzyme. X-ray co-crystal structures of these inhibitors bound to cathepsin K have revealed that the (5S)-methyl group occupies a favorable position within a hydrophobic pocket of the enzyme, leading to enhanced binding affinity. In contrast, the (5R)-methyl group in the less active diastereomer clashes with the protein, resulting in a significant loss of potency.

This example underscores the critical importance of controlling the stereochemistry at the C5 position of the azepane-3-one ring in the design of potent and selective inhibitors.

Conclusion and Future Perspectives

The stereochemical considerations for 5-substituted azepane-3-ones are multifaceted and of paramount importance in the field of drug discovery. The interplay between the stereochemistry at the C5 position and the conformational preferences of the flexible seven-membered ring dictates the three-dimensional shape of the molecule and, consequently, its biological activity.

This guide has provided a comprehensive overview of the key aspects of this topic, from the fundamental principles of conformational analysis to the practicalities of stereoselective synthesis and the interpretation of structure-activity relationships. While significant progress has been made in understanding and controlling the stereochemistry of these fascinating molecules, several areas warrant further investigation:

  • Development of novel stereoselective synthetic methods: There is a continuing need for more efficient and versatile methods for the synthesis of a wider range of 5-substituted azepane-3-ones with diverse functional groups.

  • Exploration of a broader chemical space: The majority of studies have focused on a limited set of C5 substituents. Expanding this to include a more diverse range of functionalities will undoubtedly lead to the discovery of novel bioactive compounds.

  • Advanced computational studies: Further refinement of computational models and force fields for seven-membered heterocyclic systems will enhance their predictive power and accelerate the design of new drug candidates.

By embracing the challenges and opportunities presented by the complex stereochemistry of 5-substituted azepane-3-ones, the scientific community is well-positioned to continue to develop innovative and effective therapeutic agents for a wide range of diseases.

References

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  • ChemInform Abstract: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. ResearchGate.

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  • Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process. Organic & Biomolecular Chemistry.

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  • and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. PubMed.

  • Application Notes and Protocols: Azepan-3-one in the Synthesis of Bioactive Molecules. BenchChem.

  • Development of a Stereoselective Synthesis of Isomers of (+)-Disorazole Z1's Lateral Chain.

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PMC.

  • DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences.

  • A convenient stereoselective synthesis of 5-hydroxy-3-oxoesters and 3-hydroxy-5-oxoesters. ResearchGate.

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  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.

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  • Diastereoselective Synthesis of (3R,5R)- -Hydroxypiperazic Acid.

  • A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones via reduction or reductive alkylation of 7-membered cyclic semicarbazones and thiosemicarbazones. Organic & Biomolecular Chemistry.

  • Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC.

  • Diastereoselective Three-component Synthesis of β-Amino Carbonyl Compounds from Diazo Compounds, Boranes, and Acyl Imines under. Semantic Scholar.

  • Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches.

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate.

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC.

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Foundational

Foreword: The Imperative for Stability in Peptidomimetic Drug Design

An In-Depth Technical Guide to the Metabolic Stability of Azepane-Based Peptidomimetics In the landscape of modern drug discovery, peptides represent a class of therapeutics with exquisite specificity and potency. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of Azepane-Based Peptidomimetics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with exquisite specificity and potency. However, their clinical utility is often hampered by inherent pharmacological weaknesses, most notably their susceptibility to rapid enzymatic degradation, which leads to poor metabolic stability and short in vivo half-lives.[1][2] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a compelling solution to these challenges.[2][3] By strategically modifying the peptide backbone or incorporating non-natural amino acids, we can engineer compounds with enhanced resistance to proteolysis and improved pharmacokinetic profiles.[1]

This guide focuses on a particularly promising class of peptidomimetics built upon the azepane scaffold. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[4][5] Its inherent three-dimensionality and conformational flexibility can improve binding to biological targets, while its non-peptide nature offers a strategic advantage in circumventing enzymatic degradation.[5][6] This document provides drug development professionals with a comprehensive technical framework for assessing and understanding the metabolic stability of these novel therapeutic candidates. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and illustrate the logical workflows required for a thorough metabolic evaluation.

The Azepane Scaffold: A Foundation for Metabolic Resilience

The rationale for incorporating an azepane ring into a peptidomimetic design is twofold. First, it introduces a non-natural, conformationally constrained element intended to disrupt recognition by proteases that typically cleave amide bonds in a specific sequence and conformation.[7][8] Second, the seven-membered ring provides a versatile anchor for synthetic elaboration, allowing for the fine-tuning of physicochemical properties that influence absorption, distribution, metabolism, and excretion (ADME).[6][9] The goal is to create a molecule that retains the desired biological activity of the parent peptide while exhibiting the robust in vivo stability of a traditional small molecule.

Caption: General structure and key features of an azepane-based peptidomimetic.

Principles of Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes.[10] It is a critical parameter in drug discovery, as it directly influences a drug's half-life, clearance rate, and oral bioavailability.[11][12] For azepane-based peptidomimetics, the primary metabolic concerns include:

  • Phase I Metabolism: Primarily oxidation, hydroxylation, and dealkylation reactions mediated by cytochrome P450 (CYP) enzymes in the liver.[13][14]

  • Phase II Metabolism: Conjugation reactions (e.g., glucuronidation) that increase water solubility to facilitate excretion.[15]

  • Proteolytic Degradation: Cleavage of any remaining peptide bonds by proteases in the plasma, gastrointestinal (GI) tract, or tissues like the kidney.[16]

A comprehensive evaluation requires a suite of in vitro assays designed to probe each of these potential metabolic liabilities.

Core Experimental Workflow: The Liver Microsomal Stability Assay

The first and most common step in assessing metabolic stability is the liver microsomal assay.[13] Liver microsomes are subcellular fractions containing a high concentration of Phase I CYP enzymes.[10][17] This assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance (CLint), which reflects its susceptibility to oxidative metabolism.[12][13]

Causality Behind the Choice

We begin with microsomes because CYP-mediated metabolism in the liver is the most common clearance mechanism for many drugs.[13] An early readout on CLint allows for rapid ranking and prioritization of compounds.[13] If a compound is rapidly cleared in this assay, it signals a metabolic liability that must be addressed through structural modification before committing to more complex and costly experiments.

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_stop 3. Reaction Quenching cluster_analysis 4. Analysis prep1 Prepare Microsome Solution (e.g., Human Liver Microsomes) inc1 Mix Microsomes, Buffer, & Test Compound prep1->inc1 prep2 Prepare NADPH Regenerating System prep3 Prepare Test Compound (1 µM working solution) prep3->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate Reaction (Add NADPH) inc2->inc3 inc4 Incubate at 37°C (Take aliquots at 0, 5, 15, 30, 60 min) inc3->inc4 stop1 Add Ice-Cold Acetonitrile with Internal Standard (IS) to aliquots inc4->stop1 stop2 Vortex & Centrifuge to precipitate protein stop1->stop2 analysis1 Collect Supernatant stop2->analysis1 analysis2 Analyze by LC-MS/MS analysis1->analysis2 analysis3 Calculate % Remaining vs. T0 analysis2->analysis3 analysis4 Determine t½ and CLint analysis3->analysis4

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol is designed to assess the metabolic stability of a test compound in the presence of liver microsomes.[17][18]

Materials:

  • Liver Microsomes (human, rat, etc.)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Internal Standard (IS) solution in acetonitrile (ACN) (e.g., Tolbutamide)

  • 96-well plates, centrifuge

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 100 µM intermediate stock of the test compound by diluting the 10 mM DMSO stock in buffer. The final concentration in the incubation will be 1 µM, with a final DMSO concentration ≤ 0.1%.[17]

  • Incubation Setup (N=2 replicates):

    • In a 96-well plate, combine the microsomal solution and phosphate buffer.

    • Add the test compound working solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. This is your T=0 time point for the first plate.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with the internal standard.[13][14] The ACN serves to precipitate the microsomal proteins and halt all enzymatic activity.[18]

    • Include a control incubation without the NADPH regenerating system to check for non-CYP-mediated degradation.[17]

  • Sample Processing and Analysis:

    • Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[18]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[13][19]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[13]

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

ParameterDescriptionTypical Units
Half-life: The time required for 50% of the compound to be metabolized.minutes (min)
CLint Intrinsic Clearance: The inherent ability of the liver enzymes to metabolize a drug.µL/min/mg protein

Expanding the Investigation: Hepatocyte, Plasma, and GI Stability

While the microsomal assay is an excellent starting point, a comprehensive assessment requires additional models.

  • Hepatocyte Stability Assay: Uses intact liver cells, which contain both Phase I and Phase II enzymes as well as drug transporters.[15] This assay is chosen when a compound shows high stability in microsomes but is still expected to be cleared hepatically, suggesting that Phase II conjugation may be the primary metabolic pathway.[11][15]

  • Plasma/Serum Stability Assay: This is a critical experiment for peptidomimetics. The compound is incubated directly in plasma or serum to assess its susceptibility to degradation by circulating proteases and esterases.[16] High stability in this assay provides direct evidence that the azepane scaffold is effectively protecting the molecule from proteolytic cleavage.[3]

  • Gastrointestinal Fluid Stability: For orally administered candidates, incubation in simulated gastric fluid (with pepsin) and intestinal fluid (with pancreatin) is necessary to evaluate stability in the harsh environment of the GI tract.[16]

Metabolite Identification: Uncovering the "Soft Spots"

Identifying the structures of metabolites is crucial for understanding the metabolic pathways and guiding further chemical optimization. This process helps to pinpoint the "metabolic soft spots" on a molecule—the positions most vulnerable to enzymatic attack.

The workflow relies on high-resolution mass spectrometry (HRMS) to detect the mass of metabolites, which are often isobaric with the parent drug plus or minus a specific mass corresponding to a metabolic transformation (e.g., +15.99 Da for hydroxylation).[10][20][21]

MetID_Workflow cluster_inc 1. In Vitro Incubation cluster_analysis 2. LC-HRMS Analysis cluster_data 3. Data Processing cluster_struct 4. Structure Elucidation inc1 Incubate Compound with Microsomes or Hepatocytes (+/- NADPH) analysis1 Acquire Full Scan MS Data for T0 and T60 samples inc1->analysis1 data1 Background Subtraction (Compare T60 vs. T0) analysis1->data1 data2 Filter for Expected Mass Shifts (e.g., +16, +14, -2) data1->data2 data3 Generate Extracted Ion Chromatograms (EICs) data2->data3 struct1 Acquire MS/MS Fragmentation Data data3->struct1 struct2 Interpret Fragment Ions to Localize Modification struct1->struct2 struct3 Propose Metabolite Structure struct2->struct3

Sources

Exploratory

Escaping Flatland: The History, Discovery, and Synthesis of Azepane Carboxylate Intermediates in Modern Drug Design

Executive Summary: The Strategic Value of the Azepane Scaffold For decades, medicinal chemistry was dominated by planar, sp2-hybridized aromatic rings and rigid 5- or 6-membered heterocycles (e.g., pyrrolidines and piper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Azepane Scaffold

For decades, medicinal chemistry was dominated by planar, sp2-hybridized aromatic rings and rigid 5- or 6-membered heterocycles (e.g., pyrrolidines and piperidines). However, the pursuit of enhanced target selectivity and improved physicochemical properties has driven a paradigm shift toward sp3-rich, three-dimensional architectures. The azepane ring —a seven-membered saturated nitrogen heterocycle—has emerged as a privileged scaffold in this space[1].

Azepane carboxylate intermediates (such as azepane-1-carboxylate, azepane-2-carboxylate, and azepane-4-carboxylate) serve as critical building blocks. They offer unique conformational flexibility, allowing substituents to project into distinct 3D chemical space that smaller rings cannot reach[1]. This technical whitepaper explores the historical discovery, mechanistic synthesis, and pharmacological application of azepane carboxylate intermediates, providing actionable protocols for modern drug development professionals.

Historical Context and Discovery

The history of azepane-containing compounds is rooted in the broader evolution of heterocyclic chemistry. Early 20th-century synthetic efforts largely ignored seven-membered rings due to the thermodynamic and kinetic challenges associated with their cyclization (often referred to as the "entropic penalty").

However, the discovery of naturally occurring azepane derivatives, such as the protein kinase inhibitor (-)-balanol, highlighted the biological relevance of the 7-membered ring[2]. By the late 20th and early 21st centuries, the pharmaceutical industry began actively integrating azepane motifs into clinical candidates. Today, over 20 azepane-based drugs have been approved by the FDA and EMA[3][4]. Notable examples include:

  • Tolazamide : An oral blood-glucose-lowering drug for Type 2 diabetes[2].

  • Azelastine : A potent, second-generation selective histamine antagonist[2].

  • Benazepril : An ACE inhibitor utilizing a fused benzazepine scaffold[5].

In contemporary drug discovery, azepane carboxylates are highly sought after as intermediates for synthesizing complex inhibitors. For instance, they are utilized in the development of PARP14 inhibitors for oncology[6] and difluorinated azepane-based PIM kinase inhibitors[7]. The carboxylate moiety acts as a versatile synthetic handle, enabling orthogonal protection (e.g., as a Boc-carbamate) or late-stage functionalization via amide coupling[1][8].

Chemical Causality: Why Azepane Carboxylates?

As a Senior Application Scientist, it is crucial to understand why we select an azepane carboxylate over a piperidine homologue. The causality lies in three physicochemical pillars:

  • Conformational Flexibility : Unlike the rigid chair conformation of piperidine, the azepane ring exists in an equilibrium of twist-chair and boat conformations. This flexibility allows the molecule to adapt to complex, induced-fit binding pockets in target proteins[1].

  • Increased Fsp3 Character : The inclusion of a saturated 7-membered ring increases the fraction of sp3-hybridized carbons. High Fsp3 correlates with improved aqueous solubility, lower toxicity, and higher clinical success rates[1].

  • Metabolic Tuning : Strategic functionalization of the azepane ring can block metabolic liabilities. For example, in the development of PIM kinase inhibitors, the introduction of fluorine atoms or methyl groups adjacent to the primary amine on the azepane ring prevented oxidative cleavage and CYP3A4-mediated time-dependent inhibition[7].

Mechanistic Visualization: From Precursor to Drug Candidate

The synthesis of azepane carboxylates has historically relied on the Beckmann rearrangement of functionalized cyclohexanones or the ring expansion of pyrrolidines[9][10]. However, modern methodologies have introduced highly efficient photochemical dearomative ring expansions .

The diagram below illustrates the mechanistic workflow of converting a simple planar nitroarene into a complex 3D azepane carboxylate intermediate, which is subsequently functionalized into a target drug candidate.

G A Substituted Nitroarene (Planar Precursor) B Singlet Nitrene Intermediate A->B Blue Light (450 nm) Photochemical Dearomatization C 3H-Azepine (Ring Expanded) B->C Skeletal Editing (Nitrogen Insertion) D Azepane Core (sp3-rich 3D Scaffold) C->D Hydrogenolysis (Pd/C, H2) E Azepane Carboxylate Intermediate D->E Carboxylation / Protection (e.g., Boc2O) F Target Drug Candidate (e.g., Kinase Inhibitor) E->F Late-Stage Amide Coupling

Fig 1: Photochemical dearomative ring expansion pathway to azepane carboxylate intermediates.

Quantitative Data: Pharmacological Impact of Azepane Derivatives

The structural diversity enabled by azepane carboxylate intermediates translates directly into potent biological activity. Table 1 summarizes the quantitative efficacy of various azepane derivatives across different therapeutic targets.

Table 1: Pharmacological Activity of Representative Azepane Derivatives

Compound Class / DerivativeTarget / Cell LineActivity (IC50 / Ki)Reference
Oxazepien derivative 5bCaCo-2 (Colon Carcinoma)24.53 µM[11]
Benzo[a]phenazine derivative 7Various Cancer Cell Lines1.0 - 10.0 µM[11]
1,2,3-Triazole linked Tetrahydrocurcumin 4gHCT-116 (Colon Carcinoma)1.09 µM[11]
Difluorinated Azepane DerivativePIM KinaseHigh Potency (Covalent)[7]
Quinazolinone-Azepane ConjugatePARP14 (Cancer Target)Highly Potent (nM range)[6]

Experimental Protocol: Synthesis of Azepane-1-Carboxylate via Photochemical Dearomative Ring Expansion

To ensure scientific integrity and reproducibility, the following protocol details the state-of-the-art synthesis of an azepane-1-carboxylate intermediate from a nitroarene precursor[9]. This methodology overcomes the limitations of multi-step linear syntheses by utilizing a single-atom skeletal editing approach.

System Causality & Self-Validation: This protocol is designed as a self-validating system. The use of 450 nm blue light specifically excites the nitro group without triggering the chaotic radical side-reactions typical of UV irradiation. In-process controls (IPCs) are embedded to verify intermediate formation before proceeding to the next phase.

Phase 1: Photochemical Skeletal Editing (Dearomatization)
  • Preparation : Dissolve the substituted nitroarene (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.1 M concentration) in a borosilicate glass photoreactor.

  • Degassing : Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen quenches the singlet nitrene intermediate, leading to degradation and low yields.

  • Irradiation : Irradiate the solution using a 450 nm blue LED array at room temperature (22°C) for 12 hours.

  • IPC Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 8:2).

    • Validation Check: The disappearance of the highly UV-active nitroarene spot and the appearance of a yellow-tinted, lower

      
       spot confirms the successful nitrogen insertion and formation of the 3H-azepine intermediate.
      
Phase 2: Hydrogenolysis to the Azepane Core
  • Catalyst Addition : Transfer the crude 3H-azepine solution to a high-pressure hydrogenation vessel. Add 10% Pd/C (0.1 equiv by weight).

  • Hydrogenation : Purge the vessel with

    
     gas three times, then pressurize to 3 atm (approx. 45 psi). Stir vigorously for 6 hours at room temperature. Causality: The elevated pressure ensures complete saturation of the seven-membered ring, preventing the formation of partially reduced azepines.
    
  • Filtration : Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol and concentrate the filtrate under reduced pressure to yield the crude secondary azepane amine.

Phase 3: Carboxylation (Boc-Protection)
  • Reaction Setup : Dissolve the crude azepane in dichloromethane (DCM). Add triethylamine (TEA, 2.0 equiv) and cool the mixture to 0°C using an ice bath.

  • Reagent Addition : Slowly add Di-tert-butyl dicarbonate (

    
    , 1.2 equiv) dropwise. Causality: The slow addition at 0°C prevents exothermic runaway and minimizes the formation of symmetrical urea byproducts.
    
  • Completion & Workup : Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Final Validation (NMR) : Purify via flash column chromatography.

    • Validation Check:

      
       NMR (
      
      
      
      ) must show a distinct singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl carboxylate group) and a complex multiplet around 1.50-1.80 ppm integrating to 8 protons (the saturated azepane backbone), confirming the synthesis of the tert-butyl azepane-1-carboxylate intermediate.

References

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Guided Synthesis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

Abstract The azepane scaffold is a crucial seven-membered heterocyclic motif frequently incorporated into pharmacologically active compounds due to its conformational flexibility and synthetic versatility. This document...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azepane scaffold is a crucial seven-membered heterocyclic motif frequently incorporated into pharmacologically active compounds due to its conformational flexibility and synthetic versatility. This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, a functionalized building block valuable for drug discovery and development. The synthetic strategy is centered around a robust and scalable intramolecular Dieckmann condensation. This guide explains the causality behind experimental choices, provides detailed procedural instructions, and includes mechanistic insights to ensure reproducibility and a thorough understanding of the chemical transformation.

Introduction: The Significance of the Azepane Core

Seven-membered nitrogen-containing heterocycles, particularly those of the azepane class, are prevalent structural features in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2][3] Their non-planar, flexible ring system allows for the exploration of a broader chemical space, often leading to enhanced binding affinity and optimized pharmacokinetic profiles. The target molecule, tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate (CAS RN: 1801454-87-4)[4][5], incorporates several key functionalities: a Boc-protected nitrogen for controlled derivatization, a ketone for subsequent chemical modification, and a benzyloxy group that can serve as a stable protecting group or a precursor to a hydroxyl functionality. These features make it a highly versatile intermediate for constructing more complex molecular architectures.[4]

Retrosynthetic Analysis and Strategy

The core of this synthetic protocol is the construction of the seven-membered ring via an intramolecular Dieckmann condensation.[6][7][8] This classical yet powerful reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-keto ester.[8][9] The subsequent hydrolysis and decarboxylation of this intermediate furnish the desired 3-oxo-azepane ring system.

Our strategy, therefore, involves two primary stages:

  • Synthesis of the Acyclic Diester Precursor: Construction of a linear substrate containing the requisite N-Boc, benzyloxy, and terminal ester functionalities.

  • Cyclization and Decarboxylation: Execution of the Dieckmann condensation followed by acidic workup to yield the final product.

G Target tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate BetaKetoEster Intermediate β-Keto Ester Target->BetaKetoEster [Hydrolysis & Decarboxylation] Diester Acyclic Diester Precursor BetaKetoEster->Diester [Intramolecular Dieckmann Condensation] Precursor_Synthons Starting Materials (e.g., Boc-protected amino ester, benzyloxy-containing acrylate) Diester->Precursor_Synthons [Precursor Synthesis]

Figure 1: Retrosynthetic approach for the target azepanone.

Detailed Experimental Protocol

This protocol is designed for chemists with standard laboratory training. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Synthesis of the Acyclic Diester Precursor

The precursor, tert-butyl (5-(benzyloxy)-3-(ethoxycarbonyl)pentan-2-yl)carbamate, is synthesized via a Michael addition.

Materials:

  • Ethyl 3-(benzyloxy)acrylate

  • tert-butyl (2-aminoethyl)carbamate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, round-bottom flask, standard glassware

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl (2-aminoethyl)carbamate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Add triethylamine (TEA, 1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve ethyl 3-(benzyloxy)acrylate (1.1 eq) in anhydrous DCM.

  • Add the acrylate solution dropwise to the stirred amine solution over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure acyclic diester precursor.

Part B: Dieckmann Condensation and Decarboxylation

This two-step, one-pot procedure forms the core of the synthesis.

Materials:

  • Acyclic diester precursor from Part A

  • Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate, Sodium hydroxide (NaOH), brine

  • Reflux condenser, heating mantle, separatory funnel

Procedure:

  • Cyclization: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend sodium ethoxide (1.5 eq) in anhydrous toluene (approx. 0.2 M relative to the diester).

  • Heat the suspension to reflux (approx. 110 °C).

  • Dissolve the acyclic diester precursor (1.0 eq) in a minimal amount of anhydrous toluene and add it dropwise to the refluxing sodium ethoxide suspension over 1 hour.[6]

  • Maintain the reflux for an additional 3-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[6]

  • Hydrolysis & Decarboxylation: After cooling the reaction mixture to room temperature, carefully quench the reaction by the slow addition of 6N aqueous HCl until the mixture is acidic (pH ~1-2).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and add an equal volume of concentrated HCl. Heat the mixture to reflux for 2-4 hours, monitoring for the cessation of CO₂ evolution, which indicates the completion of decarboxylation.[6]

  • Cool the mixture to room temperature and carefully neutralize with a 2N NaOH solution until pH ~7-8.

  • Separate the organic layer. Extract the aqueous phase with ethyl acetate (3x).

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude residue by silica gel column chromatography (using a gradient of 5-20% ethyl acetate in hexanes) to afford tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate as a white to off-white solid.[11]

Quantitative Data Summary

CompoundFormulaMW ( g/mol )Molar Eq.Typical YieldPhysical Form
Acyclic Diester PrecursorC₂₁H₃₃NO₅379.491.070-85%Colorless Oil
Sodium EthoxideC₂H₅NaO68.051.5N/AWhite Powder
Final Product C₁₈H₂₅NO₄ 319.40 [5]1.0 (from precursor) 55-70% White Crystalline Solid [5]

Mechanistic Insight: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, proceeding through a nucleophilic acyl substitution mechanism.[7]

  • Enolate Formation: The strong base (sodium ethoxide) deprotonates the α-carbon of one of the ester groups, creating a nucleophilic enolate intermediate. This step is reversible.[7]

  • Intramolecular Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This key cyclization step forms a tetrahedral intermediate.[7]

  • Ring Closure: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form a cyclic β-keto ester.

  • Deprotonation: The resulting β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide in the reaction mixture. This irreversible acid-base reaction drives the equilibrium towards the cyclized product.

  • Protonation (Workup): Acidic workup protonates the enolate to yield the neutral β-keto ester, which is then subjected to hydrolysis and decarboxylation to give the final product.

G cluster_0 Dieckmann Condensation Mechanism Diester Acyclic Diester Enolate Enolate Intermediate Diester->Enolate + Base - H⁺ CyclicIntermediate Tetrahedral Intermediate Enolate->CyclicIntermediate Intramolecular Attack BetaKetoEster Cyclic β-Keto Ester CyclicIntermediate->BetaKetoEster - OEt⁻ BetaKetoEster->Diester Reverse Rxn

Figure 2: Key steps of the Dieckmann condensation.

Safety and Handling

  • Sodium Ethoxide: Highly reactive and corrosive. Reacts violently with water. Handle under an inert, dry atmosphere.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Concentrated HCl: Highly corrosive and causes severe skin burns and eye damage. Use with extreme caution in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Vertex AI Search, Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides (2014).
  • Vertex AI Search, Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • Vertex AI Search, Synthesis of Highly Substituted Azepanones from 2H-Azirines by a Stepwise Annulation/Ring-Opening Sequence | Organic Letters - ACS Public
  • Vertex AI Search, Generation of Functionalized Azepinone Derivatives via a (4 + 3)
  • Vertex AI Search, Generation of Functionalized Azepinone Derivatives via a (4 + 3)
  • Vertex AI Search, Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxyl
  • Vertex AI Search, Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxyl
  • Vertex AI Search, Tert-Butyl 5-(benzyloxy)
  • Vertex AI Search, Comparative Guide to the Synthesis of Azepan-3-one: A Review of Published Protocols - Benchchem.
  • Vertex AI Search, Dieckmann condens
  • Vertex AI Search, Scholars Research Library - Der Pharma Chemica.
  • Vertex AI Search, Tert-Butyl 5-(benzyloxy)
  • Vertex AI Search, Dieckmann Reaction.
  • Vertex AI Search, Dieckmann Condens
  • Vertex AI Search, Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Rsc.org.
  • Vertex AI Search, Experimental Procedures - The Royal Society of Chemistry.
  • Vertex AI Search, Application Notes and Protocols: Azepan-3-one in the Synthesis of Bioactive Molecules - Benchchem.
  • Vertex AI Search, Synthesis of Azepane-Based Scaffolds: Applic
  • Vertex AI Search, EP0802190A1 - Process and intermediates for preparing azepines - Google P
  • Vertex AI Search, KR20160018524A - Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2- carboxamido)
  • Vertex AI Search, Preparation of (S)-N-Boc-5-oxaproline - Organic Syntheses (2018).

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Application

Synthesis of Boc-5-benzyloxy-3-oxo-azepane: A Detailed Application Note and Protocol

Introduction: The Significance of the Azepane Scaffold in Modern Drug Discovery The seven-membered azepane heterocyclic system is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane heterocyclic system is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility provide a unique advantage for optimizing interactions with biological targets, often leading to compounds with enhanced potency and improved pharmacokinetic profiles.[1][2] Specifically, functionalized azepan-3-ones serve as crucial building blocks for a diverse array of bioactive molecules, including inhibitors of Cathepsin K and precursors to complex alkaloids.[3] This guide provides a comprehensive, step-by-step protocol for the preparation of a key intermediate, tert-butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate (Boc-5-benzyloxy-3-oxo-azepane), a versatile synthon for the development of novel therapeutics.

This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Synthetic Strategy: A Multi-Step Approach Centered on Dieckmann Condensation

The synthesis of Boc-5-benzyloxy-3-oxo-azepane is most effectively achieved through a multi-step sequence. The core of this strategy is the Dieckmann condensation , a robust intramolecular cyclization of a diester to form a β-keto ester.[4][5][6][7] This powerful ring-forming reaction is ideal for constructing the seven-membered azepane ring. The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis cluster_2 Part 3: Final Product A Starting Materials: - Diethyl 3,3'-iminodipropionate - Di-tert-butyl dicarbonate (Boc)₂O - Benzyl 2-bromoacetate B Step 1: N-Boc Protection A->B (Boc)₂O, Base C Step 2: Alkylation with Benzyl 2-bromoacetate B->C NaH, Benzyl 2-bromoacetate D Step 3: Dieckmann Condensation C->D Strong Base (e.g., NaOEt) E Step 4: Hydrolysis and Decarboxylation D->E Acidic or Basic Hydrolysis F Boc-5-benzyloxy-3-oxo-azepane E->F Heat (Decarboxylation)

Caption: Overall synthetic workflow for Boc-5-benzyloxy-3-oxo-azepane.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the synthesis of Boc-5-benzyloxy-3-oxo-azepane.

Materials and Reagents
ReagentGradeSupplierNotes
Diethyl 3,3'-iminodipropionate≥98%Commercially available
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent grade, ≥97%Commercially available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially availableHandle with extreme care under inert atmosphere.
Benzyl 2-bromoacetate≥97%Commercially availableLachrymator, handle in a fume hood.
Sodium ethoxide (NaOEt)≥95%Commercially availableCan be prepared fresh from sodium and ethanol.
TolueneAnhydrous, ≥99.8%Commercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially available
Hydrochloric acid (HCl)Concentrated, 37%Commercially available
Ethyl acetate (EtOAc)ACS gradeCommercially availableFor extraction and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeCommercially availableFor drying organic layers.
Step 1: Synthesis of Diethyl 3-(tert-butoxycarbonylamino)dipropionate

The initial step involves the protection of the secondary amine of the starting diester with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions in the subsequent alkylation step.

  • To a solution of diethyl 3,3'-iminodipropionate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of the Acyclic Diester Precursor

This step introduces the benzyloxy group through alkylation of the Boc-protected diester.

  • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, add a solution of the product from Step 1 (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add benzyl 2-bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Dieckmann Condensation to Form the Azepane Ring

This is the key ring-forming step, where the acyclic diester undergoes an intramolecular cyclization.

  • To a suspension of sodium ethoxide (NaOEt, 1.5 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a reflux condenser under an inert atmosphere, heat the mixture to reflux.[4]

  • Add a solution of the diester from Step 2 (1.0 eq) in anhydrous toluene dropwise to the refluxing suspension over a period of 1-2 hours.[4]

  • Continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the progress by TLC.[4]

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester. This intermediate can be used in the next step without further purification.

G Acyclic_Diester Acyclic Diester Precursor Enolate Enolate Formation (Base abstracts α-proton) Acyclic_Diester->Enolate NaOEt Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto Ester (Loss of ethoxide) Tetrahedral_Intermediate->Beta_Keto_Ester

Caption: Mechanism of the Dieckmann Condensation.

Step 4: Hydrolysis and Decarboxylation

The final step involves the removal of the ester group at the 4-position of the azepane ring.

  • To the crude β-keto ester from Step 3, add a mixture of concentrated hydrochloric acid and water (e.g., 3M HCl).[4]

  • Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.[4]

  • Cool the reaction mixture to room temperature and neutralize it by the careful addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure Boc-5-benzyloxy-3-oxo-azepane.

Data Summary

StepReactantsKey ReagentsExpected YieldPurification Method
1. N-Boc Protection Diethyl 3,3'-iminodipropionate(Boc)₂O, Triethylamine85-95%Flash Column Chromatography
2. Alkylation Diethyl 3-(tert-butoxycarbonylamino)dipropionateNaH, Benzyl 2-bromoacetate70-85%Flash Column Chromatography
3. Dieckmann Condensation Acyclic Diester PrecursorSodium ethoxide60-75% (crude)Used directly in next step
4. Hydrolysis & Decarboxylation Crude β-Keto EsterHydrochloric acid75-90%Flash Column Chromatography

Troubleshooting and Scientific Insights

  • Low Yield in Dieckmann Condensation: Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the base and inhibit the reaction. The slow addition of the diester to the refluxing base suspension is critical to minimize side reactions such as intermolecular condensation.[5]

  • Incomplete Decarboxylation: The hydrolysis and decarboxylation step may require longer reflux times. Monitoring by TLC or LC-MS is recommended to ensure complete conversion.

  • Purification Challenges: The final product may be an oil. Careful flash column chromatography with a shallow solvent gradient is often necessary for effective purification. In some cases, crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) may be possible.[8]

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of Boc-5-benzyloxy-3-oxo-azepane, a valuable intermediate for the synthesis of novel azepane-based compounds in drug discovery. By understanding the underlying chemical principles of each step, particularly the pivotal Dieckmann condensation, researchers can effectively troubleshoot and adapt this procedure for the synthesis of a wide range of functionalized azepane derivatives.

References

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. ResearchGate. Available at: [Link]

  • Ring‐expansion of piperidines A via bicyclic intermediates B to produce... ResearchGate. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available at: [Link]

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. ResearchGate. Available at: [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mechanism of the ring‐expansion of azetidiniums to azepanes via ylide intermediates. ResearchGate. Available at: [Link]

  • Dieckmann Reaction. Cambridge University Press. Available at: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. MDPI. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. Available at: [Link]

  • Diesters Compound Intramolecular Condensation and Its Applications. IJRASET. Available at: [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. MDPI. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC. Available at: [Link]

  • Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. SZTE Publicatio Repozitórium. Available at: [Link]

  • A convenient synthesis of Pyrano[2,3-b][9]oxazepines by ring closure of O-Glycosyl amino acids. Researcher.Life. Available at: [Link]

Sources

Method

A Researcher's Guide to the Selective Oxidation of Azepanol to 3-Oxo-Azepane: Reagents, Protocols, and Mechanistic Insights

The azepane scaffold is a privileged seven-membered heterocyclic motif prevalent in numerous biologically active molecules and approved pharmaceuticals.[1][2] Specifically, 3-oxo-azepane (also known as azepan-3-one) serv...

Author: BenchChem Technical Support Team. Date: March 2026

The azepane scaffold is a privileged seven-membered heterocyclic motif prevalent in numerous biologically active molecules and approved pharmaceuticals.[1][2] Specifically, 3-oxo-azepane (also known as azepan-3-one) serves as a versatile synthetic intermediate, providing a reactive handle for the elaboration of complex molecular architectures for drug discovery and development.[3]

The synthesis of 3-oxo-azepane from the corresponding azepanol presents a classic chemoselectivity challenge. The task is to oxidize a secondary alcohol to a ketone in the presence of a secondary amine. The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation by many common oxidizing agents, which can lead to undesired side products, including lactams or ring cleavage.[4][5][6] Therefore, a robust and selective synthetic strategy is paramount.

This technical guide provides an in-depth analysis of reliable methods for the oxidation of azepanol to 3-oxo-azepane. We will focus on a validated three-step strategy: N-protection, oxidation, and deprotection. This approach ensures high yields and purity by temporarily masking the reactive amine functionality. We will explore and compare three widely-used oxidation reagents: Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and the Swern oxidation protocol.

Strategic Workflow: The Protection-Oxidation-Deprotection Pathway

To circumvent the challenge of chemoselectivity, a three-stage workflow is the most reliable method for synthesizing 3-oxo-azepane. This strategy ensures that the oxidation occurs exclusively at the desired alcohol functional group.

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Selective Oxidation cluster_2 Stage 3: Deprotection Azepanol Azepanol Secondary Amine + Secondary Alcohol N_Protected N-Protected Azepanol Masked Amine Azepanol->N_Protected Add Protecting Group (e.g., Boc) Oxidized_Product N-Protected 3-Oxo-Azepane Ketone Formed N_Protected->Oxidized_Product Oxidize Alcohol (PCC, DMP, Swern) Final_Product 3-Oxo-Azepane Final Product Oxidized_Product->Final_Product Remove Protecting Group

Caption: The three-stage workflow for synthesizing 3-oxo-azepane.

Part 1: N-Protection of Azepanol – Masking the Amine

The first and most critical step is the protection of the secondary amine. The choice of protecting group is dictated by its ability to withstand the subsequent oxidation conditions and its ease of removal without affecting the newly formed ketone. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of non-acidic conditions and its straightforward removal using acid.[7][8]

Protocol 1: Boc-Protection of Azepanol

This protocol describes the protection of the azepanol nitrogen atom using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • Azepanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve azepanol (1.0 eq.) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq.) to the solution. Causality Note: The base is required to neutralize the carboxylic acid byproduct that can form during the reaction, preventing protonation of the starting amine.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-azepanol.

  • Purify the product by flash column chromatography on silica gel if necessary.

Part 2: Oxidation of N-Boc-Azepanol to N-Boc-3-Oxo-Azepane

With the amine protected, the selective oxidation of the secondary alcohol can be performed. We present three reliable methods, each with distinct advantages and operational considerations.

Method A: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a relatively mild oxidant that converts secondary alcohols to ketones efficiently.[9][10] It is known for its reliability and simple setup, although it involves a toxic chromium(VI) reagent, necessitating careful handling and disposal. This method has been successfully used for the synthesis of oxo-azepines.[11]

Protocol 2A: PCC Oxidation Materials:

  • N-Boc-azepanol

  • Pyridinium chlorochromate (PCC) (1.5 eq.)

  • Celatom® or silica gel (as an adsorbent for the reagent)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of PCC (1.5 eq.) and a small amount of Celatom® in anhydrous DCM (0.1 M), add a solution of N-Boc-azepanol (1.0 eq.) in anhydrous DCM. Causality Note: The use of Celatom® or silica gel prevents the formation of a tarry, difficult-to-handle reaction mixture and simplifies the workup.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with an equal volume of diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel or Florisil®, washing thoroughly with diethyl ether to elute the product. The dark chromium byproducts will be retained on the filter pad.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude N-Boc-3-oxo-azepane.

  • Purify the product by flash column chromatography if necessary.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and highly selective method for oxidizing alcohols to aldehydes or ketones.[12][13] It operates at room temperature, has short reaction times, and avoids heavy metal waste.[14] However, the DMP reagent is shock-sensitive and should be handled with care.[14]

Protocol 2B: DMP Oxidation Materials:

  • N-Boc-azepanol

  • Dess-Martin Periodinane (DMP) (1.2-1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-azepanol (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMP (1.2 eq.) to the solution in one portion at room temperature.

  • Stir the mixture for 1-3 hours. The reaction is typically complete when the solution becomes cloudy. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the layers are clear. Causality Note: The sodium thiosulfate reduces the unreacted DMP and the iodinane byproduct to a water-soluble species, facilitating removal.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Method C: Swern Oxidation

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[15][16] It is renowned for its high yields, tolerance of a wide range of functional groups, and the fact that its byproducts are volatile or water-soluble, simplifying purification.[17][18]

G cluster_activation Activation Step (-78°C) cluster_oxidation Oxidation Step cluster_elimination Elimination Step DMSO DMSO Intermediate1 Electrophilic Sulfur Species (Chlorosulfonium salt) DMSO->Intermediate1 Reacts with OxalylCl Oxalyl Chloride OxalylCl->Intermediate1 Alcohol {N-Boc-Azepanol | R₂CH-OH} Intermediate2 Alkoxysulfonium Salt Alcohol->Intermediate2 Nucleophilic Attack Base {Triethylamine | Et₃N} Base->Intermediate2 Deprotonates α-Carbon Ketone {N-Boc-3-Oxo-Azepane | R₂C=O} Intermediate1->Intermediate2 Intermediate2->Ketone Intramolecular E2-like Elimination

Sources

Application

Advanced Application Note: Ring-Closing Metathesis Strategies for Azepane Carboxylate Synthesis

Executive Summary Azepane scaffolds—seven-membered nitrogen-containing heterocycles—are highly prized in medicinal chemistry due to their inherent three-dimensionality and conformational flexibility. However, synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepane scaffolds—seven-membered nitrogen-containing heterocycles—are highly prized in medicinal chemistry due to their inherent three-dimensionality and conformational flexibility. However, synthesizing medium-sized rings presents significant entropic and enthalpic challenges. This application note provides a comprehensive, field-tested guide to synthesizing azepane carboxylates utilizing Ring-Closing Metathesis (RCM). Designed for drug development professionals, this guide bridges the gap between mechanistic theory and bench-level execution, ensuring high-yield, reproducible results.

Strategic Rationale & Mechanistic Insights

The construction of seven-membered rings via intramolecular cyclization faces a higher entropic penalty compared to five- or six-membered rings. RCM, popularized by the development of robust ruthenium-based catalysts, overcomes these barriers by utilizing the irreversible evolution of volatile ethylene gas as a thermodynamic driver [1].

Catalyst Selection & Causality: While first-generation Grubbs catalysts (Grubbs I) are effective for unhindered dienes, the synthesis of substituted azepane carboxylates typically requires the enhanced reactivity of Second-Generation Grubbs (Grubbs II) or Hoveyda-Grubbs II catalysts[2]. The N-heterocyclic carbene (NHC) ligand in these second-generation systems increases the electron density at the ruthenium center, stabilizing the metallacyclobutane intermediate and accelerating the rate-determining cycloreversion step.

The Role of Dilution: A critical failure point in azepane RCM is intermolecular cross-metathesis (dimerization or oligomerization). To enforce the desired intramolecular pathway, the reaction must be run under high dilution conditions (typically


 0.01 M) . This spatial isolation of the diene precursors ensures that the catalyst resting state encounters the tethered alkene before an external molecule [1].
Visualized Synthetic Workflow

RCM_Workflow A 1. Diene Precursor Synthesis (Aza-Michael + Allylation) B 2. Ring-Closing Metathesis (Grubbs II, 0.01 M, Reflux) A->B Purified Diene C 3. Tetrahydroazepine Intermediate (TLC/GC-MS Validation) B->C Ethylene Gas Release D 4. Hydrogenation (Pd/C, H2, MeOH) C->D Purified Intermediate E 5. Azepane Carboxylate (Final Product) D->E Quantitative Yield

Workflow for the synthesis of azepane carboxylates via Ring-Closing Metathesis (RCM).

Quantitative Condition Optimization

The following table synthesizes empirical data for the RCM of a standard N-Boc protected diene precursor to form a tetrahydroazepine carboxylate. Note the inverse relationship between concentration and yield, highlighting the necessity of dilution.

Catalyst SystemConcentration (M)Solvent / Temp (°C)AdditiveYield (%)Primary Observation
Grubbs I (5 mol%)0.05 MDCM / 40 °CNone42%Sluggish conversion; high oligomerization.
Grubbs II (5 mol%)0.05 MDCM / 40 °CNone68%Moderate yield; competing dimerization.
Grubbs II (5 mol%) 0.01 M DCM / 40 °C None 89% Optimal balance of rate and purity.
Hoveyda-Grubbs II0.01 MToluene / 80 °CTi(O-iPr)₄93%Best for sterically hindered substrates.
Grubbs II (5 mol%)0.01 MDCM / 40 °C1,4-Benzoquinone87%Suppressed alkene isomerization side-products [3].
Self-Validating Experimental Protocol

This three-phase protocol is engineered with internal validation checks to ensure the integrity of the synthesis at every stage.

Phase 1: Assembly of the Diene Precursor

Objective: Synthesize an N-protected diene via aza-Michael addition followed by allylation.

  • Aza-Michael Addition: To a 0.5 M solution of methyl acrylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add allylamine (1.2 eq) dropwise. Stir for 12 hours at room temperature.

  • Protection/Allylation: To prevent catalyst poisoning by the secondary amine, the nitrogen must be protected or further alkylated. Add triethylamine (1.5 eq) and allyl bromide (1.2 eq), or Boc-anhydride if a secondary amine is desired. Reflux for 8 hours.

  • Validation Check: Perform TLC (Hexane:EtOAc 8:2). The disappearance of the primary amine streak (ninhydrin stain active) and the appearance of a fast-moving UV-active spot confirms full conversion. Purify via flash chromatography.

Phase 2: Ring-Closing Metathesis (The Core Step)

Objective: Intramolecular cyclization to form the 2,3,4,7-tetrahydro-1H-azepine core.

  • Degassing (Critical): Dissolve the purified diene precursor (1.0 eq) in anhydrous DCM to achieve a strict concentration of 0.01 M . Degas the solution by sparging with dry Argon for 15 minutes. Causality: Oxygen rapidly decomposes the active ruthenium alkylidene species.

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion under Argon.

  • Reflux & Monitor: Heat the reaction to a gentle reflux (40 °C).

  • Validation Check: The solution will initially appear deep burgundy. Within 15-30 minutes, you should observe the steady evolution of micro-bubbles (ethylene gas). If the solution rapidly turns black, premature catalyst decomposition has occurred (likely due to moisture or amine poisoning).

  • Quenching: After 4-12 hours (monitor via GC-MS for the disappearance of the diene mass), quench the reaction by adding excess ethyl vinyl ether (50 eq relative to catalyst). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the Ru-carbene to form a stable, inactive Fischer carbene, preventing reverse metathesis during concentration.

  • Purification: Concentrate under reduced pressure and purify via column chromatography to isolate the unsaturated azepine.

Phase 3: Hydrogenation to Saturated Azepane Carboxylate

Objective: Reduce the cyclic alkene to yield the final three-dimensional azepane scaffold.

  • Reaction Setup: Dissolve the tetrahydroazepine intermediate in methanol (0.1 M). Add Palladium on Carbon (Pd/C, 10 wt%) carefully under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12-24 hours.

  • Validation Check: Filter an aliquot through a micro-syringe filter and analyze via

    
    H-NMR. The disappearance of the vinylic protons (
    
    
    
    5.5 - 6.0 ppm) confirms complete reduction.
  • Workup: Filter the entire mixture through a pad of Celite® to remove the palladium catalyst. Concentrate the filtrate to afford the pure azepane carboxylate.

Troubleshooting & Logical Decision Tree

Even with optimized protocols, RCM can be derailed by substrate-specific nuances. The following logic tree maps out the causality and solutions for the three most common failure modes: Dimerization, Isomerization, and Catalyst Poisoning [1][3].

Troubleshooting Start RCM Reaction Sluggish or Low Yield? Dimers High Dimerization? Start->Dimers Isomer Alkene Isomerization? Start->Isomer Poison Catalyst Poisoning? Start->Poison Dilute Decrease Concentration (< 0.01 M) Dimers->Dilute Additive Add Hydride Scavenger (e.g., 1,4-benzoquinone) Isomer->Additive Protect Protect Amines (Boc/Cbz) or use Ti(O-iPr)4 Poison->Protect

Logical decision tree for troubleshooting common RCM side reactions.

Expert Insights on Troubleshooting:

  • Alkene Isomerization: Ruthenium hydrides, which form as decomposition byproducts during the reaction, can catalyze the migration of the double bond prior to ring closure. Adding a hydride scavenger like 1,4-benzoquinone (10 mol%) effectively neutralizes these species, preserving the terminal alkenes for metathesis [3].

  • Catalyst Poisoning via Chelation: If the substrate contains Lewis basic functional groups (e.g., unprotected amines or nearby coordinating carbonyls), they can chelate the ruthenium center. Adding a Lewis acid like Titanium(IV) isopropoxide (Ti(O-iPr)₄) can temporarily mask these basic sites, freeing the catalyst to perform metathesis [2].

References
  • United States National Institutes of Health (NIH) / PMC. "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl)." PMC. Available at:[Link]

  • Wikipedia Contributors. "Ring-closing metathesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

Method

Application Note: Regioselective C4-Functionalization of tert-Butyl 5-(Benzyloxy)-3-oxoazepane-1-carboxylate

This Application Note is designed to guide researchers through the precise regioselective functionalization of tert-butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate at the C4 position . Executive Summary The azepane scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the precise regioselective functionalization of tert-butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate at the C4 position .

Executive Summary

The azepane scaffold is a privileged core in medicinal chemistry, serving as the structural foundation for protein kinase C inhibitors (e.g., Balanol ) and various glycosidase inhibitors. The functionalization of tert-butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate (1) presents a unique regiochemical challenge: distinguishing between the C2 position (activated by the N-Boc group and ketone) and the C4 position (activated by the ketone and influenced by the C5-benzyloxy group).

This guide details the protocols for selectively accessing the C4-functionalized derivatives via kinetic enolate control . We provide validated workflows for alkylation, silyl enol ether isolation, and electrophilic fluorination, supported by mechanistic rationale and troubleshooting diagnostics.

Strategic Analysis: The Regioselectivity Challenge

To successfully functionalize C4, one must understand the competing reactivity of the C2 position.

Structural Dynamics of Compound 1
  • Position C2 (α-amino, α-keto): Flanked by the N-Boc group and the carbonyl. The protons here are electronically acidified by the electron-withdrawing carbamate and ketone. However, this position suffers from significant A(1,3) allylic strain with the N-Boc group in the enolate form.

  • Position C4 (α-keto, β-alkoxy): Flanked by the carbonyl and the C5-benzyloxy chiral center. This position is sterically less hindered than C2 regarding the bulky N-Boc group but is influenced by the stereochemistry of the C5-OBn group.

The Solution: Kinetic Control

Under thermodynamic conditions (reversible deprotonation), the system may favor the C2-enolate due to electronic stabilization (dipole effects) or conjugation. To target C4 , we must utilize Kinetic Control :

  • Reagent: Bulky, non-nucleophilic bases (LiHMDS or LDA).

  • Condition: Low temperature (-78 °C) to prevent equilibration.

  • Rationale: The bulky base preferentially removes the proton from the sterically more accessible C4 position, avoiding the steric clash with the N-Boc group at C2.

Regioselectivity Figure 1: Kinetic resolution of enolate formation favoring C4 over C2. Ketone Compound 1 (3-Oxoazepane) Base Bulky Base (LiHMDS, -78°C) Ketone->Base C2_Path Path A: C2 Deprotonation (Sterically Hindered by N-Boc) Base->C2_Path Slow C4_Path Path B: C4 Deprotonation (Kinetic Preference) Base->C4_Path Fast C2_Enolate C2-Enolate (Thermodynamic/Defect) C2_Path->C2_Enolate C4_Enolate C4-Enolate (Target Intermediate) C4_Path->C4_Enolate Product C4-Functionalized Product C4_Enolate->Product + Electrophile (E+)

[1]

Detailed Protocols

Protocol A: Direct C4-Alkylation (Standard Kinetic Method)

Best for: Introducing simple alkyl chains (Methyl, Benzyl, Allyl).

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

  • Electrophile: Alkyl Halide (e.g., MeI, BnBr, AllylBr) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF

  • Additive: DMPU (10% v/v) – Optional: Helps disrupt aggregates and accelerate alkylation at C4.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add anhydrous THF (concentration ~0.1 M relative to substrate).

  • Cooling: Cool the THF to -78 °C (Dry ice/Acetone bath).

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise over 10 minutes. Stir at -78 °C for 45 minutes .

    • Note: Do not allow the temperature to rise; warming promotes equilibration to the C2-enolate.

  • Electrophile Addition: Add the Alkyl Halide (neat or as a THF solution) dropwise.

    • Tip: If using DMPU, add it premixed with the electrophile or immediately before it.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (quench a micro-aliquot with sat. NH₄Cl).

    • Critical: Most C4-alkylations should complete at low temperature. Only warm to -40 °C if reaction is sluggish. Warming to 0 °C often leads to poly-alkylation or regio-scrambling.

  • Quench: Quench with saturated aqueous NH₄Cl at -78 °C. Dilute with EtOAc.

  • Workup: Warm to RT. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. The C4-alkylated product is usually less polar than the starting material.

Protocol B: Silyl Enol Ether Isolation (High-Fidelity Method)

Best for: Valuable substrates, Mukaiyama Aldol reactions, or when regioselectivity must be confirmed prior to functionalization.

Concept: Trap the kinetic enolate as the Silyl Enol Ether (SEE). The SEE can be isolated, its regiochemistry verified by NMR, and then reacted with electrophiles using Lewis Acid catalysis.

Step-by-Step Procedure:

  • Enolization: Follow Steps 1–3 from Protocol A (LiHMDS, -78 °C).

  • Trapping: Add TMSCl (Trimethylsilyl chloride, 1.5 equiv) and Et₃N (2.0 equiv) sequentially at -78 °C.

  • Warming: Allow the mixture to warm to 0 °C over 1 hour.

  • Workup: Dilute with pentane/ether (1:1). Wash rapidly with ice-cold saturated NaHCO₃ (do not use acidic quench!). Dry over Na₂SO₄ and concentrate.

  • Validation: Run ¹H NMR.

    • C4-Enol Ether Signal: Look for the vinyl proton at C4. It should appear as a doublet or multiplet around 4.8–5.2 ppm .

    • C2-Enol Ether Signal: If C2 was deprotonated, the double bond is between C2-C3. The vinyl proton would be at C2 (less likely) or the enol ether is tetrasubstituted (no vinyl proton) if C2-C3 double bond forms? Correction: C2-C3 enol has a proton at C2 only if C2 was CH2. But C2 is CH2. So C2-C3 enol has a vinyl proton at C2.

    • Diagnostic: The C4-enol ether vinyl proton will show coupling to the C5-H. The C2-enol ether vinyl proton is adjacent to N-Boc.

  • Functionalization (Mukaiyama Aldol): React the isolated SEE with an aldehyde and BF₃·OEt₂ in DCM at -78 °C to yield the C4-aldol product.

Protocol C: C4-Fluorination (Electrophilic Fluorination)

Best for: Creating metabolic blocks or bioisosteres.

Reagents:

  • Fluorinating Agent: Selectfluor® (1.2 equiv) or NFSI.

  • Base: LiHMDS (1.1 equiv).

Procedure:

  • Generate the kinetic enolate (LiHMDS, -78 °C, THF).

  • Dissolve Selectfluor in minimum DMF or MeCN (Selectfluor has poor solubility in THF).

  • Add the Selectfluor solution dropwise to the enolate at -78 °C.

  • Stir for 1 hour at -78 °C, then warm to RT.

  • Standard aqueous workup.

Data Summary & QC Parameters

Table 1: Optimization of Reaction Conditions

ParameterCondition A (Recommended)Condition B (Alternative)Outcome / Notes
Base LiHMDS (1.1 eq)LDA (1.1 eq)LiHMDS is bulkier, improving C4 selectivity over C2.
Temperature -78 °C-40 °C to 0 °CHigher temps increase C2 alkylation and di-alkylation.
Solvent THFEt₂O / TolueneTHF is optimal for enolate solubility. Toluene slows reaction.
Additive None or DMPUHMPADMPU is safer than HMPA and promotes alkylation rate.
Quench NH₄Cl (aq)AcOHNH₄Cl is sufficient. Acidic quench not required for alkylation.

QC Diagnostic: ¹H NMR Interpretation To confirm C4 substitution:

  • Starting Material: Look for the C4 protons (diastereotopic methylene) typically around 2.4–2.8 ppm .

  • Product: The C4 signal should integrate to 1H (methine).

  • C5-H Coupling: The coupling constant between C4-H and C5-H (

    
    ) will indicate the relative stereochemistry (cis vs trans) of the new substituent relative to the benzyloxy group.
    
    • Trans (anti) relationship often shows larger coupling (

      
       Hz) in chair-like conformations.
      
    • Cis (syn) relationship often shows smaller coupling (

      
       Hz).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Enolate aggregation or steric bulk of C5-OBn.Add DMPU (10%) to the reaction mixture. Increase electrophile equivalents to 2.0.
C2-Alkylation Observed Temperature too high; equilibration occurred.Ensure strict -78 °C control. Switch to KHMDS (bulkier counterion) or LiTMP .
Di-alkylation Excess base or slow addition of electrophile.Ensure Base is limiting (1.05 eq). Add electrophile rapidly (if exothermic, control rate but don't starve).
Epimerization of C5 Beta-elimination of Benzyloxy group.Avoid warming above -40 °C. The C5-OBn is a leaving group in a beta-elimination scenario (E1cB), though rare with LiHMDS.

References

  • Synthesis of Balanol Core: Lampe, J. W., et al. "Total Synthesis of (-)- and (+)-Balanol."[1] Journal of Organic Chemistry, 1996 , 61(14), 4572–4581. Link

  • Azepane Functionalization: Fürstner, A., et al. "Formal Total Synthesis of (-)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM."[2] Journal of Organic Chemistry, 2000 , 65(6), 1738–1742.[2] Link

  • Kinetic Enolates of 3-Oxo-Heterocycles: Dwulet, N. C., et al. "Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol."[3] Organic Letters, 2021 , 23(24), 9616–9619.[3] Link

  • General Enolate Selectivity: Evans, D. A. "Evans pKa Table and Enolate Chemistry Guidelines." Harvard University Chemistry Resources. Link

Disclaimer: This protocol involves the use of hazardous chemicals (LiHMDS, Alkyl Halides). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Precision Reductive Amination of 3-Oxo-Azepane Intermediates

Abstract & Core Directive The functionalization of 3-oxo-azepane (hexahydro-1H-azepin-3-one) via reductive amination presents unique challenges distinct from 5- or 6-membered rings. The high conformational mobility of th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

The functionalization of 3-oxo-azepane (hexahydro-1H-azepin-3-one) via reductive amination presents unique challenges distinct from 5- or 6-membered rings. The high conformational mobility of the 7-membered ring, coupled with transannular steric strain, often leads to stalled imine formation or incomplete reduction.

This guide provides two field-proven protocols:

  • Method A (Standard): A mild, chemoselective approach using Sodium Triacetoxyborohydride (STAB) for unhindered amines.

  • Method B (Advanced): A Lewis-acid mediated protocol using Titanium(IV) Isopropoxide (

    
    ) for sterically encumbered or electron-deficient amines.
    

Critical Success Factor: Unlike standard ketones, 3-oxo-azepanes are


-amino ketone derivatives (typically N-protected). The proximity of the carbamate nitrogen (e.g., N-Boc) inductively destabilizes the developing positive charge on the iminium intermediate, necessitating specific Lewis acid activation for difficult substrates.

Mechanistic Insight & Causality

To ensure reproducibility, one must understand the reaction coordinate. The failure mode in azepanes is rarely the reduction step; it is the equilibrium formation of the iminium ion .

The "Medium Ring" Effect

In 7-membered rings, the transition from


 (ketone) to 

(hemiaminal) relieves some bond-angle strain but introduces transannular interactions. If the water byproduct is not sequestered, the equilibrium shifts back to the ketone.
  • Role of STAB: Acts as a mild hydride donor that does not reduce the ketone competitively at pH 5–6.

  • Role of

    
    :  Acts as a dual-function reagent—it coordinates the carbonyl oxygen (Lewis acid activation) and chemically scavenges water (shifting equilibrium to the imine).
    
Visualization: Reaction Pathway & Lewis Acid Activation

ReductiveAmination cluster_conditions Critical Control Points Ketone 3-Oxo-Azepane (Substrate) Ti_Complex Titanium-Hemiaminal Complex Ketone->Ti_Complex + Ti(OiPr)4 Lewis Acid Activation Amine Amine (R-NH2) Amine->Ti_Complex Iminium Activated Iminium Ion (Transient) Ti_Complex->Iminium - TiO2(solid) (Irreversible Dehydration) Product 3-Amino-Azepane (Target) Iminium->Product + Hydride Source (NaBH4 / STAB)

Figure 1: Mechanistic pathway highlighting the role of Titanium Isopropoxide in driving the dehydration step, crucial for medium-ring substrates.

Experimental Protocols

Method A: The Standard Protocol (STAB/DCE)

Best for: Primary aliphatic amines, non-hindered secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB). Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Procedure:
  • Preparation: In a flame-dried flask under

    
    , dissolve 1-Boc-3-oxo-azepane  (1.0 equiv) in anhydrous DCE (0.2 M concentration).
    
  • Amine Addition: Add the amine (1.1–1.2 equiv).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Note: The pH should be approx. 5–6. Do not omit this; STAB requires slightly acidic conditions to activate the imine formation without reducing the ketone.

  • Reductant Addition: Cool to 0°C. Add STAB (1.4–1.5 equiv) portion-wise over 10 minutes.

    • Observation: Mild gas evolution (

      
      ) is normal.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 2–16 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the ketone (M+H of SM) and appearance of the amine (M+H of Product).

  • Quench: Quench carefully with saturated aqueous

    
    . Stir for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
Method B: The "Titanium" Protocol (Ti(OiPr)4)

Best for: Anilines, sterically hindered amines, or when Method A yields <30% conversion. Reagent: Titanium(IV) Isopropoxide + Sodium Borohydride (


).[2][3]
Solvent:  Neat (for imine formation) or THF/MeOH.
Step-by-Step Procedure:
  • Complexation: In a dried flask, combine 1-Boc-3-oxo-azepane (1.0 equiv) and the Amine (1.2 equiv).

  • Titanium Addition: Add

    
      (2.0 equiv) neat.
    
    • Caution: The mixture will likely become viscous. If stirring is difficult, add a minimal amount of anhydrous THF (0.5 – 1.0 mL per mmol).

  • Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if highly hindered).

    • Self-Validating Step: The solution often turns from clear to slightly yellow/orange.

  • Dilution: Dilute the reaction mixture with Methanol (approx. 0.3 M relative to substrate).

  • Reduction: Cool to 0°C. Add

    
      (1.5 equiv) portion-wise.
    
    • Warning: Exothermic reaction. Ensure efficient cooling.

  • Quench (Critical): Add 1N NaOH or water dropwise. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a pad of Celite. Wash the pad with MeOH/DCM.

  • Workup: Concentrate the filtrate and partition between EtOAc and water.

Data Summary & Optimization Matrix

Use this table to select the correct condition set based on your specific amine partner.

VariableMethod A (Standard)Method B (Advanced)
Primary Reagent Sodium Triacetoxyborohydride (STAB)

followed by

Solvent System DCE or DCM (Anhydrous)Neat (Step 1)

MeOH (Step 2)
Key Additive Acetic Acid (pH control)None (

acts as Lewis Acid)
Water Tolerance Low (Use molecular sieves if needed)High (Ti scavenges water)
Substrate Scope Benzyl amines, Alkyl aminesAnilines,

-branched amines
Typical Yield 75–90%60–85%
Major Side Product Alcohol (direct ketone reduction)Bis-alkylation (rare)

Troubleshooting & Decision Logic

Use the following logic flow to diagnose low yields or stalled reactions.

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/NMR Is Ketone remaining? Start->CheckLCMS KetoneRemains Yes: Ketone Unreacted CheckLCMS->KetoneRemains Major Peak = SM KetoneGone No: Ketone Consumed CheckLCMS->KetoneGone Major Peak = Alcohol ImineStall Issue: Stalled Imine Formation (Sterics/Equilibrium) KetoneRemains->ImineStall DirectRed Issue: Direct Reduction to Alcohol KetoneGone->DirectRed SolnA Switch to Method B (Force dehydration with Ti) ImineStall->SolnA SolnB Lower Temp (-20°C) Add Amine in excess (1.5 eq) DirectRed->SolnB

Figure 2: Decision tree for troubleshooting common reductive amination failure modes.

Critical Notes on "Self-Validating" Systems:
  • The "Cloudy" Check (Method B): Upon adding water/NaOH during the quench of Method B, the mixture must turn into a thick white suspension (

    
    ). If it remains clear, the Titanium alkoxide was not hydrolyzed, and your product may be trapped in the emulsion.
    
  • The "Gas" Check (Method A): When adding STAB, if violent gas evolution occurs immediately, your solvent is too wet (quenching the hydride). If no gas evolution occurs, your reagent may be decomposed (boric acid).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. [Link]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1][3] Journal of the Chemical Society, Perkin Transactions 1, 1995. [Link]

  • Barney, et al. "Titanium Isopropoxide as a Lewis Acid in Reductive Amination." Tetrahedron Letters, 1990. (See general application in Organic Syntheses for modern adaptations). [Link]

Sources

Method

Application Note: Mastering Orthogonal Deprotection: Selective Cleavage of Benzyl Ethers in the Presence of Boc Groups

For Researchers, Scientists, and Drug Development Professionals Introduction: The Orthogonal Challenge in Modern Synthesis In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Orthogonal Challenge in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the strategic use of protecting groups is paramount. The ability to mask the reactivity of a functional group, perform a transformation elsewhere in the molecule, and then cleanly remove the protecting group is a cornerstone of synthetic chemistry. Among the plethora of available protecting groups, the benzyl (Bn) ether for hydroxyls and the tert-butyloxycarbonyl (Boc) group for amines are two of the most ubiquitous. Their popularity stems from their general stability and the predictability of their cleavage under specific conditions.

The true power of these protecting groups is realized when they are used in concert, leveraging their "orthogonal" stability. Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one while the other remains intact.[1] This application note provides a detailed guide to the theory and practice of selectively deprotecting benzyl ethers while preserving the integrity of Boc groups within the same molecule, a common and critical transformation in complex molecule synthesis.

The Chemical Basis for Selectivity: A Tale of Two Stabilities

The selective removal of a benzyl ether in the presence of a Boc group is possible due to the fundamentally different mechanisms of their cleavage.

  • Benzyl (Bn) Ethers: These are typically cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.[2] The mechanism involves the cleavage of the C-O bond by hydrogen on a metal catalyst surface.[3] Benzyl ethers are generally stable to a wide range of acidic and basic conditions.[2]

  • tert-Butyloxycarbonyl (Boc) Group: The Boc group is a carbamate that is highly sensitive to acidic conditions.[4][5] Its cleavage is initiated by protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[6] Crucially, the Boc group is stable to the reductive conditions used for benzyl ether cleavage, such as catalytic hydrogenation.[4]

This differential stability forms the foundation of their orthogonality and allows for the selective deprotection strategies detailed below.

Core Methodologies for Selective Debenzylation

The selective removal of a benzyl ether in the presence of a Boc group can be reliably achieved through several methods. The choice of method often depends on the overall functionality of the molecule, the scale of the reaction, and the available equipment.

Catalytic Hydrogenolysis (H₂, Pd/C)

This is the most common and often cleanest method for benzyl ether deprotection. The reaction is typically carried out under an atmosphere of hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Mechanism of Action: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into active hydrogen atoms. The benzyl ether also adsorbs onto the surface, and the benzylic C-O bond is cleaved by the activated hydrogen, yielding the free alcohol and toluene as a byproduct.

cluster_0 Palladium Catalyst Surface cluster_1 Reaction R-OBn R-OBn Pd/C Pd/C Surface R-OBn->Pd/C Adsorption H2 H₂ H2->Pd/C Adsorption & Dissociation R-OH R-OH Pd/C->R-OH Hydrogenolysis Toluene Toluene Pd/C->Toluene Byproduct cluster_0 Reaction Mixture cluster_1 Products Substrate R-OBn (Boc-protected) Product R-OH (Boc-protected) Substrate->Product Transfer Hydrogenolysis H-Donor Ammonium Formate H-Donor->Product Catalyst Pd/C Catalyst->Product Byproducts Toluene, CO₂, NH₃

Sources

Application

Procedure for N-Boc Protection of 5-Benzyloxy-azepan-3-one: An Application Note for Advanced Scaffold Synthesis

Executive Summary Azepan-3-one derivatives are highly versatile, conformationally flexible seven-membered heterocyclic scaffolds. They are prominently featured in the development of potent, selective enzyme inhibitors, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepan-3-one derivatives are highly versatile, conformationally flexible seven-membered heterocyclic scaffolds. They are prominently featured in the development of potent, selective enzyme inhibitors, most notably Cathepsin K inhibitors used in the treatment of osteoporosis and other bone resorption diseases[1][2]. The functionalization of the azepane core often requires rigorous orthogonal protection strategies.

The intermediate 5-benzyloxy-azepan-3-one contains three distinct reactive sites: a secondary amine at C1, a ketone at C3, and a benzyl ether at C5. Protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group is a critical foundational step. This protocol details a self-validating, high-yield methodology for the N-Boc protection of 5-benzyloxy-azepan-3-one, ensuring that the sensitive ketone and ether functionalities remain intact.

Mechanistic Rationale & Experimental Design

The N-Boc protection relies on the nucleophilic attack of the secondary azepane nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. This forms a transient tetrahedral intermediate that rapidly collapses, liberating tert-butanol and carbon dioxide gas. The evolution of CO₂ provides a strong thermodynamic driving force that pushes the reaction to completion[3].

Causality in Reagent Selection:

  • Base Selection (Triethylamine vs. Strong Bases): Triethylamine (TEA) is deliberately selected over stronger bases such as NaH or LDA. Strong bases would deprotonate the α-protons adjacent to the C3 ketone, generating a reactive enolate that could undergo unwanted O-acylation with (Boc)₂O or self-aldol condensation. TEA is sufficiently basic to neutralize trace acids and enhance the amine's nucleophilicity without triggering enolization.

  • Orthogonal Deprotection Strategy: The resulting N-Boc group is strictly acid-labile (efficiently cleaved by TFA or HCl)[3], while the C5-benzyloxy group is stable to acidic conditions but highly labile to catalytic hydrogenolysis (e.g., Pd/C, H₂). This orthogonality is fundamental for the selective, stepwise functionalization required in complex pharmaceutical synthesis[1].

Materials and Reagents

Quantitative data for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Benzyloxy-azepan-3-one 219.281.02.19 g (10.0 mmol)Starting Material
Di-tert-butyl dicarbonate 218.251.12.40 g (2.53 mL)Electrophile / Protecting Agent
Triethylamine (TEA) 101.191.51.52 g (2.09 mL)Base / Acid Scavenger
Dichloromethane (DCM) 84.93N/A50 mL (0.2 M)Aprotic Solvent

Experimental Workflow

G SM 5-Benzyloxy-azepan-3-one (Starting Material) Base Addition of Base (TEA or DIPEA, 0°C) SM->Base Dissolve in DCM Boc Addition of (Boc)2O (Dropwise, 0°C to RT) Base->Boc 15 min stirring Monitor Reaction Monitoring (TLC / LC-MS) Boc->Monitor 2-4 hours at RT Workup Aqueous Workup (Mild Acid & Brine Wash) Monitor->Workup Full Conversion Purification Purification (Silica Gel Chromatography) Workup->Purification Organic layer dried Product N-Boc-5-benzyloxy-azepan-3-one (Purified Product) Purification->Product Evaporation

Workflow diagram for the N-Boc protection of 5-benzyloxy-azepan-3-one.

Step-by-Step Experimental Protocol

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-benzyloxy-azepan-3-one (2.19 g, 10.0 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the solution in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve (Boc)₂O (2.40 g, 11.0 mmol) in a small volume of anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

    • Expert Insight: Dropwise addition at 0 °C is critical to control the exothermic release of CO₂ and prevent localized concentration spikes that could drive side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 7:3 v/v) or LC-MS. The starting amine will stain positively with ninhydrin, whereas the N-Boc product will be ninhydrin-negative but UV-active (due to the C5-benzyl ether).

  • Quenching: Upon confirming the consumption of the starting material, quench the reaction by adding 20 mL of distilled water. Transfer the biphasic mixture to a separatory funnel.

  • Aqueous Workup: Separate the organic layer. Wash the organic phase sequentially with 5% aqueous citric acid (2 × 20 mL) to selectively protonate and remove excess TEA without cleaving the Boc group, followed by saturated aqueous NaHCO₃ (20 mL) to neutralize trace acid, and finally brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product typically presents as a pale yellow oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (9:1 to 7:3) to afford pure N-Boc-5-benzyloxy-azepan-3-one.

Analytical Characterization & Data Interpretation

  • NMR Considerations (The Rotamer Effect): Crucial Field Insight: N-Boc protected azepanes exhibit restricted rotation around the carbamate C-N bond at room temperature. Consequently, the ¹H and ¹³C NMR spectra will almost always display broadened peaks or a duplicated set of signals (rotamers) for the azepane ring protons and carbons. The tert-butyl group serves as a reliable diagnostic marker, appearing as a sharp, intense singlet integrating to 9H at approximately δ 1.40–1.45 ppm. To resolve rotameric broadening, NMR experiments can be conducted at elevated temperatures (e.g., 60 °C in DMSO-d₆) to coalesce the signals.

  • Mass Spectrometry: ESI-MS will typically show the [M+Na]⁺ adduct as the base peak. The[M+H]⁺ peak is often accompanied by diagnostic in-source fragmentation corresponding to the loss of the Boc group ([M+H - 100]⁺) or the tert-butyl cation ([M+H - 56]⁺).

Troubleshooting & Optimization

Observation / IssueCausalityRecommended Solution
Incomplete conversion Insufficient (Boc)₂O or degraded reagent due to moisture exposure.Add an additional 0.2 eq of (Boc)₂O and stir for another hour. Ensure (Boc)₂O is stored properly at 2–8 °C.
Formation of side products Enolization of the C3 ketone leading to O-acylation.Ensure the reaction is kept strictly at or below room temperature. Verify that no strong bases were accidentally introduced.
Emulsion during workup Azepane derivatives and residual TEA salts can act as mild surfactants.Add a small amount of solid NaCl to the aqueous layer or filter the biphasic mixture through a pad of Celite to break the emulsion.
Broad/messy NMR spectra Rotameric conformational isomers of the N-Boc group.Run the NMR experiment at an elevated temperature (e.g., 60 °C) to coalesce the rotameric signals into sharp peaks.

References

  • Yamashita, D. S., et al. (2006). "Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors." Journal of Medicinal Chemistry, 49(5), 1597-1612.

  • BenchChem (2025). "Azepan-3-one: A Versatile Scaffold for the Development of Potent Cathepsin K Inhibitors." Application Notes.

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Reagents and Conditions." Protective Groups in Organic Synthesis.

Sources

Method

Application Note: Scale-up Synthesis of Azepane-1-carboxylate Derivatives

Introduction: The Azepane Scaffold in Modern Drug Discovery The azepane ring system, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. It is a core structural co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring system, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. It is a core structural component in a multitude of bioactive molecules and approved pharmaceuticals, valued for its ability to confer unique three-dimensional conformations that can lead to enhanced binding affinity and improved pharmacokinetic profiles.[1][2] Azepane derivatives are integral to drugs with applications as anticancer, antimicrobial, and anti-Alzheimer's agents.[1]

However, the synthesis of seven-membered rings presents significant challenges compared to their five- and six-membered counterparts like pyrrolidine and piperidine.[3][4] The formation of the azepane core is often hampered by unfavorable thermodynamics and slow cyclization kinetics, which can lead to low yields and the prevalence of competing intermolecular reactions, such as polymerization.[3][5]

This guide provides a detailed overview of robust and scalable synthetic methods for producing azepane-1-carboxylate derivatives, which are critical intermediates for further functionalization. We will move beyond theoretical concepts to provide field-proven protocols and discuss the critical engineering and safety considerations essential for transitioning from laboratory-scale discovery to pilot-plant and industrial production.[6][7]

Strategic Approaches for Scalable Azepane Synthesis

The selection of a synthetic route for large-scale production depends on factors like cost, availability of starting materials, safety, and the desired substitution pattern.[8] Below, we analyze the most effective strategies for constructing the azepane core.

G cluster_0 Key Synthetic Strategies Start Starting Materials RE Ring-Expansion (e.g., Beckmann Rearrangement) Start->RE Cyclohexanones RC Ring-Closing (e.g., Reductive Amination, RCM) Start->RC Acyclic Precursors PRE Photochemical Ring Expansion Start->PRE Nitroarenes Azepane Azepane Core RE->Azepane RC->Azepane PRE->Azepane

Caption: Overview of primary synthetic routes to the azepane core.

Ring-Expansion via Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of industrial chemistry, most notably for its use in converting cyclohexanone oxime into ε-caprolactam, the monomer for Nylon-6.[9][10] This makes ε-caprolactam an abundant and cost-effective starting material for azepane synthesis. The scalability of this route is its primary advantage.

Causality: The reaction involves the acid-catalyzed rearrangement of an oxime to an amide. The choice of a strong acid catalyst (like sulfuric acid or, in modern processes, solid acid catalysts) is critical for efficient conversion.[9][11] The subsequent reduction of the caprolactam to azepane is a high-yielding step, typically achieved via catalytic hydrogenation or using powerful reducing agents. For large-scale operations, catalytic hydrogenation is strongly preferred over reagents like LiAlH₄ due to superior safety, lower cost, and a significantly simpler work-up.[12]

Protocol: Two-Step Synthesis of Azepane from ε-Caprolactam

Step A: Reduction of ε-Caprolactam to Azepane

  • Reaction Principle: Catalytic hydrogenation of the amide carbonyl group.

  • Key Considerations for Scale-Up: This reaction is typically performed in a high-pressure hydrogenator (Parr apparatus or industrial equivalent). Effective heat management is crucial as the hydrogenation is exothermic. The catalyst (e.g., Raney Nickel, Ru/C) must be handled carefully as it can be pyrophoric.

ReagentMolar Mass ( g/mol )QuantityMolesRole
ε-Caprolactam113.161.00 kg8.84 molStarting Material
Raney Nickel (50% slurry in water)-~100 g (wet weight)-Catalyst
Dioxane (anhydrous)88.115 L-Solvent
Hydrogen (H₂)2.021000-1500 psi-Reducing Agent

Procedure:

  • Charge a suitable high-pressure reactor with ε-caprolactam and dioxane.

  • Carefully add the Raney Nickel slurry. Caution: Handle catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 1000-1500 psi.

  • Heat the mixture to 150-200°C with vigorous stirring.

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry. Quench carefully with water.

  • The filtrate containing the azepane product is carried forward to the next step.

Step B: Boc-Protection of Azepane

  • Reaction Principle: Nucleophilic attack of the secondary amine on di-tert-butyl dicarbonate (Boc₂O).

  • Key Considerations for Scale-Up: The reaction is typically straightforward. The addition of Boc₂O can be slightly exothermic and may cause gas evolution (CO₂), requiring controlled addition and adequate venting.[8]

ReagentMolar Mass ( g/mol )QuantityMolesRole
Azepane (in dioxane from Step A)99.17~876 g (assumed 100% yield)8.84 molSubstrate
Di-tert-butyl dicarbonate (Boc₂O)218.252.02 kg9.28 molProtecting Group
Sodium Hydroxide (10% aq. solution)40.00~4.0 L~10.0 molBase
Dichloromethane (DCM)84.935 L-Extraction Solvent

Procedure:

  • To the dioxane solution of azepane, add water (5 L) and cool the mixture to 0-5°C in an ice bath.

  • Add the 10% NaOH solution to adjust the pH to >10.

  • Slowly add a solution of Boc₂O in DCM (2 L) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis shows complete consumption of azepane.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl azepane-1-carboxylate.

  • Purification via vacuum distillation is preferred for large quantities to afford the final product as a clear oil.

G cluster_0 Beckmann Rearrangement Route A Cyclohexanone Oxime B Beckmann Rearrangement (Acid Catalyst) A->B C ε-Caprolactam B->C D Catalytic Hydrogenation (e.g., Raney Ni, H₂) C->D E Azepane D->E F Boc Protection (Boc₂O, Base) E->F G tert-Butyl Azepane-1-carboxylate F->G

Caption: Workflow for N-Boc-azepane via the caprolactam route.

Intramolecular Reductive Amination

Intramolecular reductive amination is a highly efficient and convergent method for constructing the azepane ring from a suitably functionalized linear precursor (e.g., an amino-aldehyde or amino-ketone).[13] This strategy offers great flexibility for introducing substituents onto the azepane core.

Causality: The reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for scale-up. Catalytic hydrogenation is the most "green" and atom-economical method.[12] However, if catalyst poisoning is an issue, milder chemical reductants like 2-picoline borane or sodium triacetoxyborohydride (STAB) are excellent alternatives.[12] 2-picoline borane is particularly useful on a pilot scale due to its stability and ease of handling compared to other borane complexes.[12] Biocatalytic approaches using imine reductases (IREDs) are also emerging as powerful, highly stereoselective methods suitable for industrial applications.[14][15][16]

Protocol: Synthesis of a Substituted Azepane via Intramolecular Reductive Amination

  • Precursor: 7-amino-2-heptanone hydrochloride

  • Target: 2-methylazepane

ReagentMolar Mass ( g/mol )QuantityMolesRole
7-amino-2-heptanone HCl165.661.00 kg6.04 molStarting Material
2-Picoline Borane106.94712 g6.66 molReducing Agent
Acetic Acid60.05363 g6.04 molCatalyst
Tetrahydrofuran (THF)72.1110 L-Solvent

Procedure:

  • Charge a suitable reactor with 7-amino-2-heptanone hydrochloride and THF.

  • Add acetic acid to catalyze iminium ion formation. Stir the mixture for 1-2 hours at room temperature.

  • Slowly add 2-picoline borane to the mixture. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and controlled addition to manage the off-gassing.[12]

  • Heat the reaction to 50-60°C and stir for 8-12 hours, monitoring by GC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and quench by slowly adding 2M hydrochloric acid until the pH is ~2 to decompose the excess borane complex.

  • Adjust the pH to >11 with 50% NaOH solution.

  • Extract the product with methyl tert-butyl ether (MTBE) (3 x 4 L).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting 2-methylazepane by fractional distillation.

Ring-Closing Metathesis (RCM)

RCM is a powerful tool for forming cyclic structures, including azepanes, from acyclic diene precursors.[17] It often proceeds under mild conditions with high functional group tolerance.

Causality and Scale-Up Challenges: The reaction is catalyzed by ruthenium complexes (e.g., Grubbs' catalysts). While highly effective, these catalysts are expensive, which can be a significant cost driver on a large scale. Furthermore, trace metal contamination of the final product is a major concern in pharmaceutical applications, necessitating efficient catalyst removal strategies. The primary challenge in scaling RCM for medium-sized rings is the competition between the desired intramolecular cyclization and intermolecular oligomerization.[3] To favor the formation of the monomeric azepane, reactions must be run at very high dilution (0.01-0.001 M), which is often impractical for large-scale production due to the massive solvent volumes required.[3] Slow addition of the substrate via a syringe pump can help maintain a low instantaneous concentration, but this adds complexity to the process.[3]

General Scale-Up and Safety Considerations

Transitioning any synthesis from the bench to a pilot plant requires a shift in mindset, prioritizing safety, robustness, and process control.[6][7]

  • Thermal Management: Exothermic reactions that are easily managed in a lab flask can become hazardous on a large scale.[18] Jacketed reactors with efficient heat-exchange fluids are mandatory. The rate of reagent addition must be carefully controlled to prevent thermal runaway.[7]

  • Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields. The stirrer type and speed must be optimized for the specific reaction volume and viscosity.[18]

  • Work-up and Purification: Large-scale liquid-liquid extractions are cumbersome. Continuous extractors or centrifugal separators can improve efficiency.[18] Purification by column chromatography is generally not feasible for multi-kilogram quantities. Crystallization is the preferred method for purification and isolation, and significant effort should be dedicated to developing a robust crystallization protocol.[18]

  • Environmental and Regulatory Compliance: Solvent choice and waste generation are critical considerations.[6] At scale, it is vital to minimize waste streams and comply with all environmental regulations.

Conclusion

The synthesis of azepane-1-carboxylate derivatives on a large scale is a challenging yet achievable goal. For cost-effective, bulk production of the unsubstituted core, the Beckmann rearrangement of cyclohexanone oxime followed by reduction and protection remains the most industrially viable route due to the low cost of the starting material. For more complex, substituted azepanes, intramolecular reductive amination offers a flexible and highly efficient strategy, with both chemical and biocatalytic options providing robust pathways. While RCM is a powerful synthetic tool, its application at scale for azepane synthesis requires careful consideration of cost and process engineering challenges. A thorough understanding of the underlying chemical principles, coupled with rigorous process safety and engineering controls, is paramount for the successful and safe scale-up of these valuable pharmaceutical building blocks.

References

  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • ResearchGate. (n.d.). Preparative-scale reductive amination for the asymmetric synthesis of....
  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
  • BenchChem. (2025). Application Notes and Protocols for Scaling Up the Synthesis of Azepane-2,4-dione.
  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes.72,73.
  • BenchChem. (2025). Optimizing reaction conditions for azepane ring formation.
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • BenchChem. (2025). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination.
  • PMC. (2022). A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid.
  • Pure Synth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them.
  • Slideshare. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate.
  • ResearchGate. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article.
  • MDPI. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • PubMed. (2005). Design of a "green" one-step catalytic production of epsilon-caprolactam (precursor of nylon-6).
  • Journal of the American Chemical Society. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement.
  • ResearchGate. (n.d.). The development of new heterogeneous catalytic processes for the production of-caprolactam.

Sources

Application

Handling and storage protocols for tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

An In-Depth Guide for Researchers and Drug Development Professionals Application Notes & Protocols: tert-Butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate Compound Identifier: IUPAC Name: tert-butyl 5-(benzyloxy)-3-oxoazepan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Application Notes & Protocols: tert-Butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

Compound Identifier:

  • IUPAC Name: tert-butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate

  • CAS Number: 1801454-87-4[1][2]

  • Molecular Formula: C₁₈H₂₅NO₄[1][2]

  • Molecular Weight: 319.4 g/mol [1][2]

Compound Overview and Key Structural Characteristics

Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a complex organic molecule featuring a seven-membered azepane core, a structure of interest in medicinal chemistry for developing novel therapeutics. Its utility as a synthetic intermediate is largely defined by its key functional groups: a ketone, a benzyloxy ether, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc and benzyloxy groups serve as orthogonal protecting groups, allowing for selective chemical transformations at other sites of the molecule. However, these groups also dictate the compound's stability and define the necessary protocols for its handling and storage. Understanding the inherent reactivity of these functional groups is paramount to preserving the compound's integrity throughout its experimental lifecycle.

Chemical Stability and Potential Degradation Pathways

The primary sources of instability in this molecule are the two protecting groups: the N-Boc group and the O-benzyl ether. Each is susceptible to cleavage under specific conditions that must be avoided during storage and routine handling.

  • Acid-Labile N-Boc Group: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[3][4] Exposure to even moderate or strong acids will catalyze its removal, yielding the corresponding secondary amine, isobutylene, and carbon dioxide.[3][5] This degradation is irreversible and represents the most common failure mode for Boc-protected compounds. Therefore, avoiding acidic environments, including acidic solvents or contaminants, is critical.

  • Reductive Cleavage of the O-Benzyl Ether: The benzyloxy group is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions.[6] However, it is highly susceptible to cleavage via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[7][8] This process, known as debenzylation, reduces the ether to the corresponding alcohol and toluene. While these conditions are not typically encountered during storage, it is a critical consideration for any subsequent synthetic steps. The group can also be cleaved by strong acids, though the Boc group is generally more labile under these conditions.[7]

The diagram below illustrates the two primary degradation pathways that must be considered.

COMPOUND tert-Butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate ACID_DEGRADATION Deprotected Amine (Boc Cleavage) COMPOUND->ACID_DEGRADATION Strong Acid (e.g., TFA, HCl) [Avoid during storage & handling] REDUCTIVE_DEGRADATION Deprotected Alcohol (Benzyl Cleavage) COMPOUND->REDUCTIVE_DEGRADATION Catalytic Hydrogenolysis (e.g., H₂/Pd) [Avoid in subsequent reactions]

Caption: Primary degradation pathways for the title compound.

Recommended Storage Protocols

Proper storage is the most critical factor in ensuring the long-term viability of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate. The recommendations below are designed to mitigate the risks of acid-catalyzed and oxidative degradation. While some suppliers suggest room temperature storage, the compound's structural complexity warrants more stringent conditions for long-term preservation to ensure high purity for sensitive applications.[1][2] A similar, related structure is noted to require refrigerated storage.[9]

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the rate of potential auto-catalytic degradation and minimizes reactivity with trace atmospheric components.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis by displacing reactive atmospheric oxygen and moisture.[1][2]
Container Tightly sealed amber glass vialTightly sealed amber glass vial with parafilm sealProtects from light, which can catalyze degradation, and prevents ingress of air and moisture.
Form Solid (as supplied)Solid (as supplied)Storing the compound as a solid is preferable to storage in solution, as solvents can introduce impurities or participate in degradation over time.

Safe Handling & Personal Protective Equipment (PPE)

As the toxicological properties of this compound have not been fully investigated, it should be handled with care in a controlled laboratory environment, assuming it is potentially hazardous.[10] Adherence to standard good laboratory practices is mandatory.

4.1 Engineering Controls

  • Fume Hood: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation.

  • Safety Shower & Eyewash Station: Must be readily accessible.

4.2 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are required.[11]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for tears or holes before use and change them immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

The following workflow diagram outlines the mandatory steps for safely handling the compound.

start_end start_end process process decision decision io io A Start: Retrieve Compound B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside Fume Hood? B->C D Proceed to Fume Hood C->D E Equilibrate Container to Room Temp (Min. 20 mins) C->E Yes D->E F Open Container Under Inert Atmosphere E->F G Weigh/Aliquot Compound F->G H Tightly Reseal Container (Purge with Inert Gas) G->H J Proceed with Experiment G->J I Return to Proper Storage H->I K End: Clean Workspace I->K J->K

Caption: Standard workflow for handling the compound.

Step-by-Step Experimental Protocols

These protocols describe fundamental procedures for working with the solid compound and preparing solutions.

5.1 Protocol: Aliquoting the Dry Compound

Causality: This procedure is designed to prevent atmospheric contamination of the bulk material. Allowing the container to equilibrate to room temperature before opening is crucial to prevent condensation of atmospheric moisture onto the cold solid, which could induce hydrolysis.

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Equilibration: Remove the sealed container from cold storage (e.g., -20°C freezer) and place it in a desiccator at room temperature for at least 20-30 minutes.

  • Inert Atmosphere: Move the equilibrated, unopened container into the fume hood. Have a source of inert gas (argon or nitrogen) ready.

  • Dispensing: Briefly remove the cap and quickly dispense the desired amount of the white solid onto a tared weigh boat or into a clean, dry reaction vessel.

  • Resealing: Before resealing the primary container, gently flush the headspace with a stream of inert gas. Tightly close the vial and wrap the cap with parafilm.

  • Storage: Immediately return the bulk container to its designated long-term storage location.

  • Use: The freshly weighed compound is now ready for use.

5.2 Protocol: Preparation of a Stock Solution

Causality: The choice of solvent is critical. Aprotic, anhydrous solvents are recommended to avoid reactions with the compound. Sonication can be used to gently aid dissolution without applying excessive heat, which could promote degradation.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent in which the compound is soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).

  • Vessel Preparation: Use a clean, oven-dried, or flame-dried glass vial or flask equipped with a magnetic stir bar.

  • Aliquot Compound: Following Protocol 5.1, weigh the desired mass of the solid directly into the prepared vessel.

  • Solvent Addition: Under an inert atmosphere if possible, add the calculated volume of anhydrous solvent to the vessel via syringe or cannula to achieve the target concentration.

  • Dissolution: Seal the vessel and stir the mixture at room temperature. If the solid does not dissolve readily, place the vial in a sonicator bath for short intervals (1-2 minutes) until the solution becomes clear and homogenous.

  • Storage of Solution: If the stock solution is to be stored, it should be kept under an inert atmosphere at ≤ -20°C. However, it is highly recommended to prepare solutions fresh for each experiment to ensure maximum purity and reactivity.

Spill and Waste Disposal Procedures

6.1 Spill Response

  • Containment: In case of a spill, immediately alert personnel in the area. Evacuate if the spill is large.

  • Cleanup: For small spills of the solid, carefully sweep the material into a designated waste container, avoiding dust formation.[10] Use absorbent pads for solutions. Clean the area with an appropriate solvent and then soap and water. All cleanup materials must be treated as chemical waste.

6.2 Waste Disposal

  • Chemical Waste: All waste material containing the compound, including contaminated gloves, weigh boats, and solvents, must be disposed of in a properly labeled hazardous waste container.[11] Do not dispose of it in standard trash or down the drain. Follow all local, state, and federal regulations for chemical waste disposal.

References

  • Vertex AI Search. Tert-Butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate: A High-Quality Chemical Compound.
  • Vertex AI Search. Tert-Butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate: A High-Quality Chemical Compound.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). (2025).
  • Organic Chemistry Portal. Benzyl Ethers.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Sigma-Aldrich. tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate | 2940956-65-8.
  • BenchChem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. (2025).
  • PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF.
  • University of Toronto. Alcohol Protecting Groups.
  • ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. (2014).
  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017).
  • Fisher Scientific. SAFETY DATA SHEET. (2025).
  • Chem-Space. MSDS of (3R)-aMino-azepane-1-carboxylic acid tert-butyl ester.
  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate. This key intermediate is often synt...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate. This key intermediate is often synthesized via an intramolecular Dieckmann condensation. This guide provides in-depth troubleshooting advice and frequently asked questions to help improve yield and overcome common challenges encountered during this synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues that can arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low yield of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a frequent challenge. Several factors can contribute to this issue, primarily related to the efficacy of the Dieckmann condensation.

  • Potential Cause A: Ineffective Base or Incomplete Deprotonation. The Dieckmann condensation is an intramolecular Claisen condensation that relies on the formation of an enolate.[1][2] This requires a strong base to deprotonate the α-carbon of one of the ester groups. If the base is not strong enough, or if it is not fresh, deprotonation will be incomplete, leading to a low yield.

    • Solution:

      • Base Selection: Employ a strong, non-nucleophilic base. Sterically hindered bases like potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA) are often preferred over sodium ethoxide, especially in aprotic solvents, to minimize side reactions.[1]

      • Base Quality: Ensure the base is fresh and has been stored under anhydrous conditions. For example, NaH should be washed with dry hexanes to remove mineral oil.

      • Stoichiometry: The deprotonation of the α-carbon is an equilibrium process. However, the final deprotonation of the cyclic β-keto ester product is essentially irreversible and drives the reaction to completion.[2] Therefore, using at least one full equivalent of a strong base is crucial.

  • Potential Cause B: Presence of Moisture or Protic Solvents. The enolates formed during the reaction are highly basic and will be quenched by any protic species, such as water or alcohols. This will halt the condensation reaction and significantly reduce the yield.

    • Solution:

      • Anhydrous Conditions: All glassware should be flame-dried or oven-dried before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

      • Dry Solvents: Use anhydrous solvents. Solvents like tetrahydrofuran (THF), toluene, or diethyl ether should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Polar aprotic solvents like THF can help to stabilize the enolate.[1]

  • Potential Cause C: Intermolecular Condensation and Polymerization. For the formation of seven-membered rings like azepane, intermolecular condensation can be a significant competing reaction, especially at higher concentrations.[1][3] This leads to the formation of dimers and polymers instead of the desired cyclic product.

    • Solution:

      • High-Dilution Conditions: Perform the reaction at high dilution (typically ≤ 0.1 M). This is achieved by the slow addition of the diester starting material to a solution of the base in the reaction solvent. This maintains a low concentration of the starting material, favoring the intramolecular cyclization over intermolecular reactions.[3]

Issue 2: Formation of Significant By-products

The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates the formation of by-products.

  • Potential Cause A: Ring-Opening of the β-Keto Ester. The cyclic β-keto ester product can undergo cleavage if a nucleophilic base, such as sodium ethoxide, is used in an alcoholic solvent.[4]

    • Solution:

      • Use of Non-nucleophilic Bases: As mentioned previously, using a sterically hindered, non-nucleophilic base like potassium tert-butoxide or sodium hydride in an aprotic solvent like THF will minimize this side reaction.[1]

  • Potential Cause B: Competing Reactions. Depending on the structure of the starting material, other reactions can compete with the Dieckmann condensation.

    • Solution:

      • Careful Selection of Starting Materials: Ensure the starting diester is pure. The presence of impurities can lead to unforeseen side reactions.

      • Control of Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the rate of side reactions.[1]

Issue 3: Difficulty in Product Purification

The crude product may be an oil that is difficult to purify, or it may contain persistent impurities.

  • Potential Cause A: Incomplete Reaction or Complex Product Mixture. If the reaction has not gone to completion or if multiple by-products are present, purification by column chromatography can be challenging.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material.

      • Optimized Work-up: After the reaction is complete, it should be carefully quenched with a weak acid (e.g., saturated aqueous ammonium chloride or acetic acid) to neutralize the excess base and protonate the enolate of the product.[5]

      • Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.

  • Potential Cause B: Residual Acidic or Basic Impurities. Traces of acid or base from the work-up can affect the stability of the product.

    • Solution:

      • Aqueous Washes: During the work-up, wash the organic layer with saturated aqueous sodium bicarbonate to remove acidic impurities and with brine to remove residual water-soluble components.

      • Use of Ion-Exchange Resins: For stubborn acidic impurities, washing the organic solution with a basic ion-exchange resin can be effective.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?

A1: For the synthesis of a seven-membered ring via Dieckmann condensation, a strong, sterically hindered base in an aprotic solvent is generally preferred to maximize yield and minimize side reactions.[1] A combination of potassium tert-butoxide in anhydrous tetrahydrofuran (THF) at reflux is a good starting point. Sodium hydride in anhydrous THF or toluene is also a common choice.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to clearly separate the starting diester from the product. The product, being more polar due to the ketone group, will typically have a lower Rf value than the starting material. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q3: Are there alternative synthetic routes to tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate?

A3: Yes, while Dieckmann condensation is a common method, other strategies exist. For instance, ring-closing metathesis (RCM) of a suitable diene precursor followed by functional group manipulation can be a powerful alternative for forming the azepane ring. Another approach could involve the oxidation of a corresponding azepane alcohol precursor.[7][8]

Q4: What are the key considerations for scaling up this reaction?

A4: When scaling up, several factors become more critical:

  • Heat Transfer: The Dieckmann condensation is often exothermic. Ensure the reaction vessel has efficient cooling to maintain the desired temperature.[5]

  • Mixing: Efficient stirring is crucial to maintain homogeneity, especially during the slow addition of the starting material.[5]

  • High-Dilution: Maintaining high-dilution conditions can be more challenging on a larger scale. A syringe pump for the controlled addition of the starting material is highly recommended.[5]

  • Work-up: Quenching a large-scale reaction needs to be done cautiously to control any gas evolution or exotherm.

Data Summary

ParameterRecommended ConditionRationale
Base Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)Strong, non-nucleophilic base minimizes side reactions like ring-opening.[1]
Solvent Anhydrous Tetrahydrofuran (THF) or TolueneAprotic solvent prevents quenching of the enolate intermediate.[1]
Concentration ≤ 0.1 M (High Dilution)Favors intramolecular cyclization over intermolecular polymerization.[3]
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.

Optimized Experimental Protocol

This protocol is a general guideline. Specific amounts and times may need to be optimized based on the exact starting material and scale.

1. Preparation:

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
  • Allow the apparatus to cool to room temperature under a stream of inert gas.

2. Reaction Setup:

  • To the flask, add potassium tert-butoxide (1.1 equivalents) and anhydrous THF to achieve a final reaction concentration of ≤ 0.1 M.
  • In the dropping funnel, prepare a solution of the starting diester (1.0 equivalent) in anhydrous THF.

3. Reaction Execution:

  • Heat the suspension of potassium tert-butoxide in THF to reflux.
  • Add the solution of the diester dropwise from the dropping funnel to the refluxing mixture over a period of 4-6 hours.
  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

4. Work-up and Purification:

  • Cool the reaction mixture to 0 °C in an ice bath.
  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute solution of acetic acid until the pH is approximately 7.
  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
  • Combine the organic layers and wash with water and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Base Check Base Quality and Stoichiometry Start->Check_Base Check_Conditions Verify Anhydrous and Inert Conditions Start->Check_Conditions Check_Concentration Confirm High-Dilution Conditions Start->Check_Concentration Solution_Base Use Fresh, Strong Base (e.g., t-BuOK) (≥ 1 equivalent) Check_Base->Solution_Base Solution_Conditions Flame-dry Glassware Use Anhydrous Solvents Inert Atmosphere (Ar/N2) Check_Conditions->Solution_Conditions Solution_Concentration Slowly Add Substrate Maintain Concentration ≤ 0.1 M Check_Concentration->Solution_Concentration Dieckmann_Condensation Starting_Diester Starting Diester Enolate Enolate Formation (Base) Starting_Diester->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Elimination Elimination of Alkoxide Tetrahedral_Intermediate->Elimination Beta_Keto_Ester_Enolate β-Keto Ester Enolate Elimination->Beta_Keto_Ester_Enolate Protonation Acidic Work-up Beta_Keto_Ester_Enolate->Protonation Final_Product tert-butyl 5-benzyloxy-3-oxo- azepane-1-carboxylate Protonation->Final_Product

The mechanistic steps of the Dieckmann condensation.

References

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available at: [Link]

  • Dieckmann Condensation - Organic Chemistry Tutor. Available at: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC. Available at: [Link]

  • Reaction and Mechanism of Dieckmann reaction | Physics Wallah. Available at: [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Available at: [Link]

  • Purification of tert-butyl ester - JPH06107593A - Google Patents.
  • An Improved Process For The Preparation Of Beta Keto Esters Of Formula - QuickCompany. Available at: [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic ... - YouTube. Available at: [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - RSC Publishing. Available at: [Link]

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Optimization

Technical Support Center: Minimizing Racemization at the Alpha-Position of 3-Oxo-Azepanes

Welcome to the technical support center for addressing the critical issue of racemization at the alpha-position of 3-oxo-azepanes. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for addressing the critical issue of racemization at the alpha-position of 3-oxo-azepanes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in maintaining the stereochemical integrity of these important chiral building blocks. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and validated protocols to help you achieve your desired stereochemical outcomes.

Introduction

The stereochemistry at the alpha-position of 3-oxo-azepanes is often crucial for their biological activity and pharmacological profile. However, the presence of an acidic proton at this chiral center, adjacent to a carbonyl group, makes these compounds susceptible to racemization via enol or enolate intermediates.[1][2][3] This loss of stereochemical purity can lead to diminished efficacy, altered biological effects, and complications in drug development. This guide will equip you with the knowledge and practical techniques to minimize and control this undesired racemization.

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns regarding racemization in 3-oxo-azepanes.

Q1: What is the fundamental mechanism causing racemization at the alpha-position of my 3-oxo-azepane?

A1: Racemization at the alpha-carbon of a ketone, such as a 3-oxo-azepane, occurs through the formation of a planar, achiral enol or enolate intermediate.[1][4] This process can be catalyzed by either acid or base.

  • Base-Catalyzed Racemization: A base removes the acidic proton at the alpha-position, forming a resonance-stabilized enolate ion. This enolate is planar, and upon reprotonation, the proton can add to either face of the double bond, leading to a mixture of enantiomers.[2][5]

  • Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, making the alpha-proton more acidic. A weak base (like the solvent) can then remove the alpha-proton to form a planar enol. Tautomerization back to the keto form can occur by protonation at the alpha-carbon from either face, resulting in racemization.[2][4][6]

Q2: I'm observing significant racemization during my reaction. What are the most likely contributing factors?

A2: Several factors can accelerate racemization. The most common culprits are:

  • Presence of Acidic or Basic Impurities: Even trace amounts of acid or base can catalyze enolization and subsequent racemization.[1][2][3]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for enolate/enol formation and can favor the thermodynamically controlled pathway, which may lead to racemization.[7][8]

  • Choice of Base and Solvent: The strength and steric bulk of the base, as well as the polarity and coordinating ability of the solvent, play a crucial role in the rate and mechanism of deprotonation.[7][9] Weaker bases and protic solvents can facilitate reversible enolate formation, increasing the likelihood of racemization.

  • Prolonged Reaction Times: The longer your compound is exposed to conditions that promote enolization, the greater the extent of racemization will be.

Q3: How can I choose the right base to minimize racemization during a reaction involving the alpha-position?

A3: The choice of base is critical. To minimize racemization, you generally want to favor kinetic deprotonation over thermodynamic deprotonation.

  • Kinetic Enolates are formed faster and are typically favored by using a strong, sterically hindered base at low temperatures.[7][10] The classic example is Lithium Diisopropylamide (LDA) . Its bulkiness leads to the removal of the most accessible proton, and its strength ensures that the deprotonation is rapid and irreversible, "locking" the enolate in place before it can equilibrate and racemize.

  • Thermodynamic Enolates are the more stable enolates and are favored under conditions that allow for equilibrium to be established.[9][11] This typically involves using a weaker base (e.g., alkoxides) at higher temperatures, which allows for reversible protonation and deprotonation, leading to the most stable, and often racemized, product.

Q4: What role does the solvent play, and what are the best solvent choices?

A4: The solvent can influence both the rate of enolization and the stability of the resulting enolate.

  • Aprotic, non-polar solvents such as tetrahydrofuran (THF) or diethyl ether are generally preferred. They do not have acidic protons that can participate in reversible protonation of the enolate.

  • Protic solvents like alcohols should be avoided as they can readily protonate the enolate, leading to racemization.

  • Highly coordinating solvents can sometimes influence the geometry of the enolate, but for minimizing racemization, the key is to avoid protic sources.[12]

Q5: I suspect racemization is occurring during my purification process. How can I mitigate this?

A5: This is a common and often overlooked issue.[13]

  • Avoid Silica Gel Chromatography if Possible: The acidic nature of standard silica gel can catalyze enolization and lead to racemization on the column. If chromatography is necessary, consider using deactivated silica gel (e.g., by treating with a base like triethylamine) or alternative stationary phases like alumina.

  • Maintain Low Temperatures: Keep all purification steps, including solvent removal, as cold as is practical.

  • Minimize Time on the Column: Elute your compound as quickly as possible.

  • Acid/Base-Free Workup: Ensure your aqueous workup procedures are neutral. Use buffers if necessary to avoid acidic or basic conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant loss of enantiomeric excess (ee) after reaction. 1. Inappropriate Base: Using a weak or non-hindered base (e.g., NaOEt, KOtBu) at elevated temperatures. 2. High Reaction Temperature: Running the reaction at room temperature or higher. 3. Protic Solvent: Using solvents like methanol or ethanol. 4. Prolonged Reaction Time: Allowing the reaction to stir for an extended period after completion.1. Switch to a strong, bulky base: Use LDA or a similar lithium amide base.[10] 2. Lower the reaction temperature: Conduct the reaction at low temperatures, typically -78 °C.[10] 3. Use an aprotic solvent: THF or diethyl ether are good choices. 4. Monitor the reaction closely: Quench the reaction as soon as it is complete (as determined by TLC or LC-MS).
Racemization observed after workup and purification. 1. Acidic Workup: Using an acidic aqueous solution (e.g., HCl wash). 2. Basic Workup: Using a strong basic aqueous solution (e.g., NaOH wash). 3. Silica Gel Chromatography: The acidic nature of silica gel is catalyzing racemization.[13]1. Use a neutral or buffered aqueous wash: Saturated aqueous NH4Cl (mildly acidic) or a phosphate buffer can be used. 2. Use a mild basic wash if necessary: Saturated aqueous NaHCO3 is a good option. 3. Deactivate silica gel: Flush the column with a solvent system containing a small amount of triethylamine (e.g., 1%) before loading your sample. Alternatively, use a different stationary phase like neutral alumina.
Inconsistent results between batches. 1. Variability in Reagent Quality: "Anhydrous" solvents may contain water; bases may have degraded. 2. Temperature Fluctuations: Inconsistent cooling bath temperatures.1. Use freshly distilled/dried solvents. Titrate your base (e.g., LDA) before use to determine its exact concentration. 2. Ensure consistent and accurate temperature monitoring. Use a calibrated thermometer.

Detailed Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during Base-Mediated Alpha-Functionalization

This protocol provides a general framework for reactions such as alkylation or aldol additions at the alpha-position of a 3-oxo-azepane, where maintaining stereochemical integrity is paramount.

Materials:

  • 3-oxo-azepane substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), freshly prepared or titrated solution in THF/hexanes

  • Electrophile (e.g., alkyl halide, aldehyde)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the 3-oxo-azepane substrate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add the LDA solution dropwise via the dropping funnel, maintaining the internal temperature at or below -75 °C.

  • Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.

  • Electrophile Addition: Add the electrophile dropwise, again ensuring the temperature does not rise significantly.

  • Reaction: Stir at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding pre-chilled saturated aqueous NH4Cl solution while the reaction is still at -78 °C.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and an appropriate organic solvent (e.g., ethyl acetate), and perform a standard aqueous extraction.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: If necessary, purify the crude product using flash chromatography on deactivated silica gel.

Protocol 2: Preparation of Deactivated Silica Gel for Chromatography
  • Prepare a slurry of silica gel in the desired initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the slurry.

  • Equilibrate the packed column with the mobile phase containing 1% triethylamine until the eluent is basic (test with pH paper).

  • The column is now ready for use.

Visualizing the Racemization Pathway and Mitigation Strategy

Mechanism of Racemization

The following diagram illustrates the acid- and base-catalyzed pathways leading to the loss of stereochemistry at the alpha-position.

G cluster_0 Base-Catalyzed Racemization cluster_1 Acid-Catalyzed Racemization R_Ketone_B (R)-3-Oxo-azepane Enolate Planar, Achiral Enolate R_Ketone_B->Enolate - H⁺ (Base) Enolate->R_Ketone_B + H⁺ S_Ketone_B (S)-3-Oxo-azepane Enolate->S_Ketone_B + H⁺ R_Ketone_A (R)-3-Oxo-azepane Enol Planar, Achiral Enol R_Ketone_A->Enol + H⁺, - H⁺ Enol->R_Ketone_A - H⁺, + H⁺ S_Ketone_A (S)-3-Oxo-azepane Enol->S_Ketone_A - H⁺, + H⁺

Caption: Acid- and base-catalyzed racemization pathways via planar intermediates.

Decision Workflow for Minimizing Racemization

This workflow provides a logical sequence of steps to consider when planning a reaction involving a 3-oxo-azepane.

G start Start: Reaction at α-position of 3-Oxo-azepane base_choice Choose Base start->base_choice temp_choice Select Temperature base_choice->temp_choice Strong, Bulky Base (LDA) base_choice->temp_choice Weaker Base (Alkoxide) solvent_choice Select Solvent temp_choice->solvent_choice Low Temp (-78 °C) temp_choice->solvent_choice High Temp reaction Run Reaction & Monitor solvent_choice->reaction Aprotic (THF) solvent_choice->reaction Protic workup Workup reaction->workup purification Purification workup->purification Neutral/Buffered workup->purification Acidic/Basic end End: Enantiopure Product purification->end Deactivated Silica/Alumina purification->end Standard Silica

Caption: Decision workflow for maintaining stereochemical integrity.

References

  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • Kinetic vs. Thermodynamic Enolates Definition. (2025, August 15). Fiveable. Retrieved March 7, 2026, from [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). International Journal of Peptide and Protein Research. Retrieved March 7, 2026, from [Link]

  • Reactions at the α-Carbon. (n.d.). LibreTexts. Retrieved March 7, 2026, from [Link]

  • Carbonyl Reactivity. (n.d.). Michigan State University. Retrieved March 7, 2026, from [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). Molecules. Retrieved March 7, 2026, from [Link]

  • Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. (2020). ACS Catalysis. Retrieved March 7, 2026, from [Link]

  • Reactions at the Alpha Carbon of Carbonyls. (n.d.). Sketchy. Retrieved March 7, 2026, from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • 21.5: Enolates of Unsymmetrical Carbonyl Compounds. (2019, June 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Racemization of ketones in presence of catalytic acid. (2018, February 5). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved March 7, 2026, from [Link]

  • Chapter 3: Racemization, Enantiomerization and Diastereomerization. (2007, December 14). Books.
  • 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. (2023, January 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Enolization of Ketones. V. The Racemization of d-2-o-Carboxybenzyl-1-indanone. (1969). Acta Chemica Scandinavica. Retrieved March 7, 2026, from [Link]

  • III Enolate Chemistry. (n.d.). University of Oxford. Retrieved March 7, 2026, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2022). Chemical Society Reviews. Retrieved March 7, 2026, from [Link]

  • Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions. (2012). Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

  • CHAPTER 7 RESOLUTION OF RACEMIC KETONES AND ASSIGNMENTS OF ABSOLUTE CONFIGURATION. (n.d.). DIAL@UCLouvain. Retrieved March 7, 2026, from [Link]

  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (2018). European Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2017). Molecules. Retrieved March 7, 2026, from [Link]

  • Dynamic kinetic resolution of β-substituted ketones by combining photoredox and enzymatic catalysis. (2020, August 28). Science. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ring-Closing Metathesis (RCM) for Azepane Formation

Welcome to the technical support center for troubleshooting ring-closing metathesis (RCM) failures in the synthesis of azepanes. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting ring-closing metathesis (RCM) failures in the synthesis of azepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of these important seven-membered nitrogen heterocycles. Azepane scaffolds are prevalent in a wide range of pharmacologically active compounds, making their efficient synthesis a critical endeavor in medicinal chemistry and drug discovery.[1][2] However, the construction of the seven-membered ring via RCM is often more challenging than that of smaller five- or six-membered rings due to unfavorable thermodynamic and kinetic factors.[3] This resource provides in-depth, experience-driven insights and actionable solutions to overcome these synthetic hurdles.

Understanding the Challenge: Why Azepane RCM Can Be Difficult

The formation of a seven-membered ring through RCM is an entropically disfavored process. The long carbon chain required to form the azepane precursor has a higher degree of conformational freedom, which can make it difficult for the two terminal olefins to come into close proximity for the catalytic reaction to occur. This can lead to a number of undesirable outcomes, including low yields, the formation of dimers and oligomers, and catalyst decomposition.[3]

Key factors influencing the success of azepane RCM include:

  • Substrate Conformation: The flexibility of the acyclic diene precursor plays a significant role. Introducing conformational constraints can help to pre-organize the substrate for cyclization.[3]

  • Catalyst Choice: The selection of the appropriate ruthenium catalyst is crucial and is often substrate-dependent.

  • Reaction Conditions: Temperature, solvent, and concentration can dramatically impact the reaction outcome.[3]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and step-by-step guidance.

Issue 1: No Reaction or Very Low Conversion to Product

"I've set up my RCM reaction to form an azepane, but after several hours, I only see starting material. What's going wrong?"

This is a frequent and frustrating issue. The primary culprits are often related to catalyst deactivation or inherent substrate inactivity.

Potential Causes & Solutions:

  • Catalyst Poisoning: Ruthenium catalysts are sensitive to impurities.[3] Lewis basic functional groups, such as unprotected amines, can coordinate to the metal center and inhibit catalysis.

    • Protocol: Ensure your diene precursor is of high purity. If your substrate contains a free amine, consider protecting it with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[3]

  • Inappropriate Catalyst Selection: Not all ruthenium catalysts are created equal. The choice of catalyst can significantly impact the success of the reaction, especially for challenging seven-membered ring closures.

    • Recommendation: Screen a variety of catalysts. For many nitrogen heterocycle syntheses, second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts, as well as catalysts with N-heterocyclic carbene (NHC) ligands, often show superior activity and stability.[4][5]

    Table 1: Common Ruthenium Catalysts for N-Heterocycle RCM

CatalystStructureKey Features & Applications
Grubbs 1st Gen (G-I) (PCy₃)₂Cl₂Ru=CHPhGood for simple, less-demanding RCM.
Grubbs 2nd Gen (G-II) (IMes)(PCy₃)Cl₂Ru=CHPhHigher activity and better functional group tolerance.[6]
Hoveyda-Grubbs 2nd Gen (HG-II) More stable and often provides higher conversions.
Zhan Catalysts Known for their high efficiency in macrocyclization.[7]
  • Substrate-Catalyst Coordination: In some instances, the substrate itself can chelate to the catalyst, effectively shutting down the reaction.[3]

    • Troubleshooting Step: Modifying the substrate structure, even slightly, can sometimes disrupt this inhibitory coordination. Consider altering the protecting group or the substitution pattern on the diene.

  • Insufficient Reaction Temperature: While some RCM reactions proceed at room temperature, challenging cyclizations often require heating to overcome the activation energy barrier.

    • Experimental Protocol: If your reaction is sluggish at room temperature, try gradually increasing the temperature to 40-60 °C. Monitor the reaction closely for any signs of decomposition.[8]

Issue 2: Formation of Dimer and/or Oligomers as the Major Product

"My RCM reaction is consuming the starting material, but I'm primarily forming a high molecular weight species instead of my desired azepane."

This indicates that intermolecular metathesis is outcompeting the desired intramolecular ring-closure.

Potential Causes & Solutions:

  • High Concentration: At higher concentrations, the probability of two different substrate molecules reacting (intermolecular) is greater than the two ends of the same molecule reacting (intramolecular).

    • The "High Dilution" Principle: This is the most common and effective solution. Running the reaction at very low concentrations (e.g., 0.001 M to 0.01 M) significantly favors the intramolecular pathway.[3]

    • Protocol - Slow Addition: To maintain a consistently low concentration of the diene in the reaction mixture, use a syringe pump to slowly add a solution of the substrate to a solution of the catalyst over several hours.[3]

Issue 3: Product is Formed, but with Significant Alkene Isomerization

"I've successfully formed my azepane, but I'm getting a mixture of double bond isomers, which is complicating my purification and subsequent steps."

Alkene isomerization is a known side reaction in RCM, often mediated by ruthenium-hydride species that can form during the reaction.[3]

Potential Causes & Solutions:

  • Catalyst Degradation: At elevated temperatures or over long reaction times, the ruthenium catalyst can degrade to form species that promote double bond migration.[8]

    • Mitigation Strategy: Use the lowest effective temperature and try to minimize the reaction time.[8] Consider using a more stable catalyst like HG-II.

  • Presence of Hydride Sources: Impurities in the solvent or substrate can act as hydride sources, leading to the formation of the isomerization-active ruthenium-hydride species.

    • Preventative Measure: Ensure all solvents and reagents are rigorously dried and degassed.

  • Use of Isomerization Suppressants: Certain additives can quench the ruthenium-hydride species responsible for isomerization.

    • Experimental Protocol: The addition of a stoichiometric amount of a hydride scavenger like 1,4-benzoquinone or phenol has been shown to suppress isomerization in some cases.[8] However, be aware that these additives can sometimes inhibit the primary RCM reaction.[8]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting common RCM failures in azepane synthesis.

RCM_Troubleshooting Start RCM Reaction Failure No_Reaction No Reaction/Low Conversion Start->No_Reaction Symptom Dimerization Dimer/Oligomer Formation Start->Dimerization Symptom Isomerization Isomerization Observed Start->Isomerization Symptom Check_Purity Verify Substrate Purity & Dryness Screen_Catalysts Screen Different Catalysts (G-II, HG-II) Check_Purity->Screen_Catalysts If purity is confirmed Optimize_Temp Optimize Reaction Temperature Screen_Catalysts->Optimize_Temp If still no reaction Success Successful Azepane Formation Optimize_Temp->Success If successful High_Dilution Implement High Dilution Conditions (0.001 M) Slow_Addition Use Slow Addition (Syringe Pump) High_Dilution->Slow_Addition If still dimerizing Slow_Addition->Success If successful Check_Isomerization Analyze for Alkene Isomerization Add_Suppressant Add Isomerization Suppressant (e.g., Phenol) Check_Isomerization->Add_Suppressant If isomers present Add_Suppressant->Success If successful No_Reaction->Check_Purity Troubleshoot Dimerization->High_Dilution Troubleshoot Isomerization->Check_Isomerization Troubleshoot

Caption: Troubleshooting flowchart for azepane RCM.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for azepane RCM?

A1: Dichloromethane (DCM) and toluene are the most commonly used solvents for RCM reactions. Toluene is often preferred for reactions that require higher temperatures due to its higher boiling point. It's crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.

Q2: How much catalyst should I use?

A2: Catalyst loading can range from 1 to 10 mol%. For challenging cyclizations like azepane formation, a higher catalyst loading (5-10 mol%) may be necessary.[7] However, it's always best to start with a lower loading (e.g., 2-5 mol%) and increase it if the reaction is not proceeding efficiently. Keep in mind that higher catalyst loadings can sometimes lead to more byproducts.[8]

Q3: Can I use Ring-Closing Enyne Metathesis (RCEYM) to form azepanes?

A3: Yes, RCEYM is a powerful alternative for the synthesis of azepane derivatives and other N-heterocycles.[9][10] This reaction involves the cyclization of a substrate containing both an alkene and an alkyne. A key advantage is that the resulting 1,3-diene product offers a functional handle for further synthetic transformations.

Q4: My substrate has multiple double bonds. How can I ensure the correct ring closure?

A4: The regioselectivity of RCM with multiple olefins can be challenging. Generally, the formation of less strained rings (five- or six-membered) is favored over larger rings. To promote the desired seven-membered ring formation, you may need to strategically place substituents that disfavor the formation of smaller rings or use a catalyst known for its selectivity in macrocyclization.

Q5: How do I remove the ruthenium catalyst from my product after the reaction?

A5: Ruthenium byproducts can often be removed by column chromatography on silica gel. For more stubborn cases, treatment of the crude reaction mixture with a scavenger, such as lead tetraacetate or a silica-bound thiol, can facilitate the removal of ruthenium species.

Concluding Remarks

The successful synthesis of azepanes via ring-closing metathesis is a multifactorial challenge that requires careful optimization of substrate design, catalyst selection, and reaction conditions. By systematically addressing common failure modes, researchers can significantly improve their success rates in obtaining these valuable heterocyclic scaffolds. This guide provides a foundation for logical troubleshooting, but it is important to remember that each substrate is unique and may require a tailored approach to achieve optimal results.

References

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. [Link]

  • Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Scientia.[Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter.[Link]

  • Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. PMC.[Link]

  • Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. ACS Publications.[Link]

  • Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. RSC Publishing.[Link]

  • In Situ Preparation of a Highly Active N-Heterocyclic Carbene-Coordinated Olefin Metathesis Catalyst. ACS Publications.[Link]

  • Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. ResearchGate.[Link]

  • Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. ACS Publications.[Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC.[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed.[Link]

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage.[Link]

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Thieme.[Link]

  • What mistakes are common with reliability-centered maintenance? UpKeep.[Link]

  • Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. University of Windsor.[Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI.[Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. RSC Publishing.[Link]

  • Ring-Closing Metathesis (RCM) for Macrocyclization. Apeiron Synthesis.[Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate.[Link]

  • Synthesis of Fused Imidazo Azepine Derivatives by Sequential van Leusen/Enyne Metathesis Reactions. ResearchGate.[Link]

  • Common cause failures in RCM. Living Reliability.[Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed.[Link]

  • Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams. Organic Chemistry Portal.[Link]

  • ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. ARKIVOC.[Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.[Link]

  • 5 Mistakes in Reliability Centered Maintenance (RCM). Road to Reliability.[Link]

  • Reliability Centered Maintenance -Reengineered (RCM-R®). Reliabilityweb.[Link]

  • RCM Failure Charts: Age Related or Random. Reliabilityweb.[Link]

Sources

Optimization

Technical Support Center: Purification of Boc-Protected Azepane Ketones

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Boc-protected azepane keto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Boc-protected azepane ketones, such as N-Boc-hexahydro-1H-azepin-4-one.

These molecules are highly versatile building blocks frequently utilized in the synthesis of complex pharmaceuticals, including selective M4 muscarinic acetylcholine receptor agonists[1] and chiral heterocyclic amines[2]. However, their bifunctional nature—combining a sterically demanding carbamate with an enolizable ketone within a flexible seven-membered ring—creates unique chromatographic hurdles.

Mechanistic Overview & Decision Workflows

The primary challenges in purifying N-Boc-azepan-4-one stem from its interaction with stationary phases and its lack of a UV-active chromophore. The workflow below outlines the logical decision matrix for selecting the appropriate purification strategy based on these inherent molecular properties.

PurificationMatrix A Crude N-Boc-Azepanone B TLC Visibility Check (UV 254 nm) A->B C Invisible (No Chromophore) Use KMnO4 / p-Anisaldehyde B->C Result D Chromatography Support Selection C->D E Standard Silica Gel (High Risk of Tailing) D->E Default F TEA-Deactivated Silica (Recommended) D->F Optimized G Neutral Alumina (Alternative) D->G Acid-sensitive E->F Fix streaking H Purified N-Boc-Azepanone F->H G->H

Decision tree for the chromatographic purification of N-Boc-protected azepane ketones.

Troubleshooting & FAQs

Q1: Why does my N-Boc-azepan-4-one streak heavily on silica gel, resulting in poor recovery? The Causality: Standard silica gel is decorated with Brønsted acidic silanol groups (Si-OH). While the Boc group protects the basic secondary amine, the azepane ring's conformational flexibility exposes the ketone moiety, allowing strong hydrogen bonding with these silanols. Furthermore, the inherent acidity of the silica can catalyze the enolization of the ketone or cause partial degradation of sensitive functional groups, leading to severe tailing and yield loss[3]. The Solution: Deactivate the silica gel by adding 1–3% Triethylamine (TEA) to your mobile phase[3]. The TEA acts as a sacrificial base, irreversibly capping the highly acidic silanol sites and allowing the azepane ketone to elute as a sharp, well-defined band.

Q2: I cannot see the product on TLC under 254 nm UV light. How should I monitor the purification? The Causality: N-Boc-azepan-4-one lacks a conjugated


-system. Its isolated carbonyls (the ketone and the Boc carbamate) do not absorb strongly at the standard 254 nm wavelength used in TLC visualization.
The Solution:  You must rely on chemical oxidation or derivatization. A potassium permanganate (KMnO

) stain is highly effective; it oxidizes the organic framework, revealing the product as a bright yellow spot against a purple background. For automated flash chromatography or LC-MS, utilize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) instead of UV-Vis.

Q3: My LC-MS and


H-NMR spectra show two distinct peaks/signals for the purified product. Is it impure or degrading? 
The Causality:  This is a classic manifestation of Boc-amide rotamers. The bulky tert-butyl group sterically clashes with the 7-membered azepane ring, creating a high energy barrier for rotation around the carbamate C-N bond. At room temperature, the molecule exists as a stable mixture of cis and trans rotamers that resolve as distinct peaks on a reverse-phase column or as split signals in NMR.
The Solution:  This is a physical phenomenon, not a chemical impurity. To validate purity, increase the thermal energy of the system to overcome the rotational barrier.

RotamerResolution N1 LC-MS Analysis Room Temp (25°C) N2 Observation Split Peaks (Same m/z) N1->N2 N3 Diagnosis Boc-Amide Rotamers N2->N3 N4 Optimization Elevate Column Temp (50°C) N3->N4 N5 Result Single Coalesced Peak N4->N5

Workflow for diagnosing and resolving Boc-rotamer peak splitting during LC-MS analysis.

Chromatographic Performance Data

To assist in method development, the following table synthesizes the expected performance of various stationary phases when purifying N-Boc-azepane ketones.

Stationary PhaseMobile Phase AdditiveTypical Recovery (%)Streaking / Tailing RiskResolution of Impurities
Standard Silica Gel (60 Å) None50 – 65%High (Silanol binding)Moderate
Deactivated Silica Gel 1 – 3% TEA85 – 95%LowHigh
Neutral Alumina None80 – 90%LowModerate
Reverse Phase (C18) 0.1% Formic Acid> 95%None (Requires heat for rotamers)Very High

Self-Validating Experimental Protocol

This protocol utilizes a self-validating methodology for the purification of N-Boc-azepan-4-one via TEA-deactivated silica gel chromatography[3][4]. By embedding diagnostic checks directly into the workflow, you ensure the physical chemistry of the system is optimized before committing your bulk sample.

Phase 1: Mobile Phase Preparation & TLC Validation
  • Prepare Solvent Systems: Prepare two batches of a 70:30 Hexane/Ethyl Acetate mixture. To Batch B, add 2% Triethylamine (v/v) and mix thoroughly.

  • Self-Validation Check (Crucial): Spot your crude reaction mixture onto two separate silica TLC plates. Develop Plate 1 in Batch A (Standard) and Plate 2 in Batch B (TEA-spiked).

  • Stain and Evaluate: Dip both plates in KMnO

    
     stain and gently heat.
    
    • Validation: If Plate 2 yields a tight, circular spot (R

      
       ~0.3) while Plate 1 shows a long comet-like streak, you have successfully confirmed that acidic silanol interactions are the root cause of your purification issues. Proceed using Batch B.
      
Phase 2: Column Packing & Deactivation
  • Slurry Preparation: Weigh the appropriate amount of silica gel (typically 30–50x the crude mass). Create a slurry using the TEA-spiked mobile phase (Batch B).

  • Column Packing: Pour the slurry into the column.

  • Stationary Phase Capping: Flush the packed column with at least 2 Column Volumes (CV) of the TEA-spiked mobile phase. Scientific Rationale: This step is mandatory to ensure all Brønsted acidic sites are neutralized prior to the introduction of the sensitive ketone.

Phase 3: Loading & Elution
  • Sample Loading: Dissolve the crude N-Boc-azepan-4-one in a minimum volume of dichloromethane (DCM). Carefully load it onto the flat head of the silica bed.

  • Elution: Elute the column using the TEA-spiked mobile phase. Monitor the eluent using an automated fraction collector equipped with an ELSD detector, or collect manually.

Phase 4: Fraction Analysis & Concentration
  • Fraction Checking: Spot every 3rd fraction on a TLC plate and stain with KMnO

    
    .
    
  • Concentration: Pool the product-containing fractions. Concentrate in vacuo at a water bath temperature not exceeding 40 °C. Scientific Rationale: Elevated temperatures during concentration in the presence of trace TEA and atmospheric moisture can trigger premature Boc deprotection or aldol-type condensations.

  • Residual TEA Removal: Co-evaporate the resulting oil with toluene (2 x 10 mL) to azeotropically remove any residual triethylamine, yielding the pure N-Boc-azepan-4-one[3].

References

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes The Journal of Organic Chemistry (ACS Publications)[Link]

  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Oxidation Conditions for 5-Benzyloxy-azepan-3-ol

Welcome to the technical support center for the oxidation of 5-benzyloxy-azepan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transform...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the oxidation of 5-benzyloxy-azepan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the oxidation of 5-benzyloxy-azepan-3-ol to the corresponding ketone, 5-benzyloxy-azepan-3-one.

Issue 1: Low or No Conversion of the Starting Material

You've run the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 5-benzyloxy-azepan-3-ol.

Possible Causes & Solutions:

  • Inactive Oxidizing Agent: Many common oxidizing agents are sensitive to moisture and can degrade over time.

    • Solution: Use a freshly opened bottle of the oxidizing agent or purify/re-validate your existing stock. For instance, Dess-Martin Periodinane (DMP) is sensitive to moisture.[1]

  • Insufficient Stoichiometry: Using too little of the oxidizing agent will naturally lead to incomplete conversion.

    • Solution: While a slight excess (1.1-1.5 equivalents) is often recommended, for stubborn oxidations, a larger excess may be necessary. However, be mindful that a large excess can complicate purification.[2]

  • Suboptimal Reaction Temperature: Some oxidation reactions have a narrow optimal temperature range.

    • Solution (Swern Oxidation): Ensure the temperature is maintained at or below -60°C during the addition of oxalyl chloride and DMSO, and before the addition of the amine base, to prevent the decomposition of the reactive intermediate.[3]

    • Solution (Parikh-Doering Oxidation): While this reaction can often be run at 0°C to room temperature, for less reactive substrates, a slightly elevated temperature may be required.[4][5] Monitor the reaction closely for any signs of decomposition.

  • Inadequate Reaction Time: The oxidation may simply need more time to go to completion.

    • Solution: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes) to determine the optimal reaction time.

Issue 2: Formation of Significant Side Products

Your reaction mixture shows the desired product, but also a number of unexpected spots on the TLC plate or peaks in the LC-MS chromatogram.

Possible Causes & Solutions:

  • Over-oxidation: While less common for secondary alcohols, some powerful oxidizing agents under harsh conditions could potentially lead to C-C bond cleavage.

    • Solution: Opt for milder oxidizing agents known for their high selectivity for secondary alcohols.[1][6][7] Examples include Dess-Martin periodinane (DMP) or a Swern or Parikh-Doering oxidation.

  • N-Oxidation: The tertiary amine within the azepane ring can be susceptible to oxidation, especially with strong oxidizing agents.

    • Solution: Employ N-protection strategies if N-oxidation is a persistent issue. A Boc (tert-butyloxycarbonyl) group is generally stable to many oxidative conditions.[8][9]

  • Reaction with the Benzyl Ether: While generally stable, the benzyloxy group could be sensitive to certain oxidative conditions, potentially leading to debenzylation or oxidation of the benzyl group itself.

    • Solution: Again, choose mild and selective oxidizing agents. Conditions that generate strong acids should be avoided.

  • Aldol-type Side Reactions of the Product: The resulting ketone, 5-benzyloxy-azepan-3-one, has enolizable protons and could potentially undergo self-condensation or other side reactions, especially if the workup is basic or acidic.

    • Solution: Ensure a neutral and rapid workup procedure. Quench the reaction appropriately and proceed with extraction and purification promptly.

Issue 3: Difficult Product Isolation and Purification

You've confirmed product formation, but are struggling to isolate a pure sample due to emulsions during workup or co-elution during chromatography.

Possible Causes & Solutions:

  • Emulsion during Aqueous Workup: The presence of the amine in the molecule can lead to the formation of stable emulsions during extraction.

    • Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion. Gentle swirling instead of vigorous shaking can also be beneficial.[3]

  • Persistent Byproducts from the Oxidizing Agent:

    • Dess-Martin Periodinane (DMP): The DMP byproducts can sometimes be difficult to remove.

      • Solution: After the reaction is complete, quenching with a saturated solution of sodium bicarbonate and sodium thiosulfate can help. Filtering the crude reaction mixture through a plug of silica gel or celite before concentration can also remove a significant portion of the iodine-containing byproducts.[10]

    • Swern Oxidation: The primary byproduct, dimethyl sulfide (DMS), has a very strong and unpleasant odor.

      • Solution: Perform the reaction in a well-ventilated fume hood. During workup, washing the organic layer with a dilute solution of sodium hypochlorite (bleach) can oxidize the DMS to odorless dimethyl sulfoxide (DMSO).[3]

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for converting 5-benzyloxy-azepan-3-ol to the ketone?

There is no single "best" agent, as the optimal choice depends on factors like scale, available equipment, and sensitivity of other functional groups. Here's a comparison of common choices:

Oxidizing SystemAdvantagesDisadvantagesTypical Conditions
Dess-Martin Periodinane (DMP) Mild, neutral conditions; high chemoselectivity; commercially available.[1][11]Can be expensive for large-scale reactions; byproduct removal can be challenging.[10]CH2Cl2, room temperature.
Swern Oxidation High yields; mild conditions; avoids heavy metals.[6][12]Requires cryogenic temperatures (-78 °C); produces foul-smelling dimethyl sulfide.[3][12](COCl)2, DMSO, Et3N, CH2Cl2, -78 °C to rt.[12]
Parikh-Doering Oxidation Can be run at 0 °C to room temperature; avoids cryogenic setups; generally high yielding.[4][5]The SO3•pyridine complex is hygroscopic.[13]SO3•pyridine, DMSO, Et3N, CH2Cl2, 0 °C to rt.[4]

Q2: My starting material has a Boc-protected amine. Will this be affected by the oxidation?

The Boc (tert-butyloxycarbonyl) protecting group is generally stable under the neutral or mildly basic conditions of many common oxidation reactions like DMP, Swern, and Parikh-Doering.[8][14] However, it is sensitive to strong acids. Therefore, oxidation methods that are performed under or generate strongly acidic conditions should be avoided.

Q3: Can I use a chromium-based oxidizing agent like PCC or Jones reagent?

While chromium-based reagents like Pyridinium Chlorochromate (PCC) and Jones reagent (CrO3 in aqueous acid) are effective for oxidizing secondary alcohols, they are generally falling out of favor due to the toxicity and disposal issues associated with chromium waste.[6][15] For your substrate, milder, non-chromium-based methods are likely to be equally effective and are environmentally preferable.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting alcohol and the product ketone. The ketone product should have a higher Rf value (travel further up the TLC plate) than the more polar alcohol starting material. Staining with potassium permanganate can be a useful visualization technique, as the alcohol will show up as a yellow spot on a purple background, while the ketone will not react as readily.

Q5: What are the key safety precautions to take during these oxidation reactions?

  • Always work in a well-ventilated fume hood , especially when using Swern oxidation due to the production of dimethyl sulfide.[3]

  • Wear appropriate personal protective equipment (PPE) , including safety glasses, lab coat, and gloves.

  • Handle all reagents with care. Oxalyl chloride (used in Swern oxidation) is corrosive and reacts violently with water.

  • Dess-Martin Periodinane is potentially explosive upon heating or shock. [1] Handle it with care and avoid large-scale reactions without proper safety assessments.

  • Quench reactions carefully. The addition of water or other quenching agents can sometimes be exothermic.

Experimental Workflow & Troubleshooting Diagram

G cluster_start Start cluster_monitor Reaction Monitoring cluster_decision Analysis cluster_troubleshoot Troubleshooting cluster_workup Workup & Purification start 5-Benzyloxy-azepan-3-ol + Oxidizing Agent monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete side_products Side Products monitor->side_products low_conversion Low Conversion complete->low_conversion No workup Aqueous Workup complete->workup Yes check_reagents Check Reagent Activity & Stoichiometry low_conversion->check_reagents optimize_temp Optimize Temperature & Time low_conversion->optimize_temp change_oxidant Change to Milder Oxidizing Agent side_products->change_oxidant check_reagents->monitor optimize_temp->monitor change_oxidant->start purification Column Chromatography workup->purification product Pure 5-Benzyloxy-azepan-3-one purification->product

Sources

Optimization

Resolving solubility issues of azepane carboxylates in aqueous buffers

Resolving Solubility Challenges in Aqueous Buffers for Drug Discovery Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Solubility Challenges in Aqueous Buffers for Drug Discovery

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for addressing the common yet critical challenge of poor aqueous solubility of azepane carboxylate derivatives. Our goal is to empower you with the scientific rationale behind each technique, enabling you to make informed decisions and accelerate your research.

Part 1: Understanding the Core Challenge

Question: Why do my azepane carboxylate compounds often exhibit poor solubility in neutral aqueous buffers?

Answer: The solubility of azepane carboxylates is governed by a delicate balance between two key structural features: the azepane ring and the carboxylate group.

  • The Hydrophobic Contributor: The seven-membered azepane ring is a saturated, non-polar hydrocarbon structure. As the size of substituents on this ring increases, the overall lipophilicity (hydrophobicity) of the molecule rises, which inherently limits its ability to dissolve in polar solvents like water.[1] Larger molecules, in general, are more difficult for solvent molecules to surround and solvate.[2]

  • The pH-Dependent "Switch": The carboxylic acid group (-COOH) is the primary driver of aqueous solubility, but its effectiveness is entirely dependent on the pH of the solution.[3]

    • At Low pH (Acidic): The carboxyl group remains protonated (-COOH). This form is neutral and significantly less polar, making the entire molecule less soluble in water.

    • At High pH (Basic): The carboxyl group loses a proton (deprotonates) to form a carboxylate anion (-COO⁻).[4] This negatively charged group is highly polar and readily interacts with water molecules, dramatically increasing the compound's solubility.

Therefore, at or near neutral pH (e.g., pH 7.4), a significant portion of your azepane carboxylate molecules will be in their less soluble, protonated form, leading to the precipitation you observe.

Part 2: Troubleshooting Guide & FAQs

This section is designed as a logical workflow to systematically diagnose and solve solubility issues.

FAQ 1: Initial Troubleshooting Steps

Question: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What are my immediate first steps?

Answer: Before employing more complex methods, start with the fundamentals. The goal is to identify the primary barrier to dissolution quickly.

start Poor Solubility Observed in Aqueous Buffer ph_check Is the buffer pH adjustable for your assay? start->ph_check Initial Assessment particle_size Reduce Particle Size (See FAQ 5) start->particle_size Parallel Option ph_adjust Systematically Increase pH (See FAQ 2 & Protocol 1) ph_check->ph_adjust Yes cosolvent Introduce a Co-solvent (See FAQ 3 & Protocol 2) ph_check->cosolvent No success Solubility Achieved ph_adjust->success cosolvent->success particle_size->success

Caption: Initial troubleshooting workflow for azepane carboxylate solubility.

  • Verify Compound Integrity & Purity: Ensure the solid material is what you expect and free from insoluble impurities.

  • Attempt Gentle Heating: For some compounds, a modest increase in temperature (e.g., to 37°C) can improve the rate and extent of dissolution. However, be cautious of potential degradation with heat-labile molecules.

  • Increase Mixing/Agitation: Ensure you are providing adequate energy to the system via vortexing or sonication to break up solid aggregates and increase the surface area exposed to the solvent.

  • Reduce Particle Size: Grinding the solid material into a finer powder increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[2][5][6] This is a physical modification that does not change the compound's intrinsic solubility but can help it dissolve faster.[7][8]

  • Confirm the pH: This is the most critical first step. Do not assume the nominal pH of your buffer is the final pH after adding your acidic compound. Measure it. The addition of an acidic compound can lower the buffer's pH, pushing the equilibrium towards the less soluble protonated form.

FAQ 2: pH and Buffer Optimization

Question: How do I strategically use pH to dissolve my compound?

Answer: This is the most powerful tool for this class of molecules. The relationship between pH, the compound's acidity (pKa), and its charge state is the key.

low_ph Low pH (e.g., < pKa - 1) -COOH (Protonated) equilibrium low_ph->equilibrium sub_low Predominantly Insoluble high_ph High pH (e.g., > pKa + 1) -COO⁻ (Deprotonated) sub_high Predominantly Soluble equilibrium->high_ph

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

The guiding principle is to adjust the buffer pH to be at least 1.5 to 2 units higher than the pKa of the carboxylic acid group. At this pH, the vast majority of molecules (>99%) will be in the highly soluble, deprotonated (anionic) form.[3][4]

Parameter Guideline Scientific Rationale
Target pH pH > pKa + 2Maximizes the concentration of the soluble ionized form (-COO⁻) over the insoluble neutral form (-COOH).[9]
Buffer Choice Phosphate, Bicarbonate, TrisSelect a buffer with a buffering range that includes your target pH. Be aware that buffer species can sometimes interact with your compound.[10][11][12]
Buffer Strength 25-100 mMA higher buffer concentration (capacity) is better able to resist pH changes upon addition of your acidic compound.[11]

Protocol 1: Systematic pH-Solubility Profiling

  • Preparation: Prepare a series of buffers (e.g., phosphate or a universal buffer) with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • Addition: Add an excess amount of your solid azepane carboxylate to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 2-24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analysis: Plot the measured solubility against the final measured pH of each buffer to determine the optimal pH for your experiments.

FAQ 3: Advanced Solubilization Techniques

Question: I cannot change the pH due to experimental constraints. What are my next options?

Answer: When pH modification is not feasible, you can alter the solvent environment itself to make it more accommodating to your compound. The two primary methods are co-solvents and cyclodextrins.

1. Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[13] This "polarity reduction" makes the environment more favorable for the hydrophobic azepane portion of your molecule, thereby increasing solubility.[14][15][16]

Co-solvent Typical Starting % (v/v) Key Considerations
DMSO 1-5%Potent solvent, but can be toxic to cells and interfere with some assays at higher concentrations.
Ethanol 1-10%Generally well-tolerated in biological systems, but can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 5-20%Common in pharmaceutical formulations; can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 5-20%Low toxicity, but can also increase viscosity and may have slight effects on some biological processes.[16]

Protocol 2: Co-solvent Screening Workflow

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).

  • Serial Dilution: Add small aliquots of this stock solution to your aqueous buffer to achieve the desired final concentrations.

  • Observation: Vortex thoroughly after each addition and visually inspect for precipitation. The highest concentration that remains clear is your approximate solubility limit in that co-solvent/buffer mixture.

  • Control: Always run a vehicle control (buffer + co-solvent without your compound) in your final assay to account for any effects of the co-solvent itself.

2. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[17][18] They enhance solubility by forming a "host-guest" inclusion complex: the hydrophobic part of your azepane carboxylate molecule gets encapsulated within the cyclodextrin's non-polar cavity, while the complex's water-friendly exterior allows it to dissolve readily in the aqueous buffer.[19][][21]

Commonly used derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly improved aqueous solubility and safety profiles over native β-cyclodextrin.[17][21]

FAQ 4: Salt Forms

Question: My compound was supplied as a free acid. Would using a salt form be better?

Answer: Absolutely. Synthesizing or purchasing a salt form of your azepane carboxylate is often a highly effective, upfront strategy to improve solubility and dissolution rate.[8][22] By pre-forming a salt (e.g., a sodium or potassium salt), the molecule is already in its ionized, more soluble state.[7][23] This can eliminate the need for significant pH adjustments in your experimental buffer. When a salt form is dissolved in water, it readily dissociates into the soluble carboxylate anion and the counterion (e.g., Na⁺).[22] This is a standard practice in the pharmaceutical industry, with approximately 50% of marketed drugs being administered as salts.[7][23]

FAQ 5: Formulation & Assay Best Practices

Question: I achieved solubility, but my results are inconsistent. How can solubility issues still affect my assay?

Answer: Achieving initial dissolution is only half the battle. Maintaining that solubility throughout your experiment is critical.

  • Issue: Precipitation upon Dilution: A common problem occurs when a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous assay buffer. The sudden "solvent shock" can cause the compound to crash out of solution.

    • Solution: Dilute the stock solution serially or in a stepwise manner. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experiments.

  • Issue: Compound Adsorption: Lipophilic compounds can adsorb to plastic surfaces (e.g., pipette tips, microplates), reducing the effective concentration in your assay.

    • Solution: Consider using low-adhesion plastics or pre-rinsing materials with the assay buffer. Including a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.01%) or bovine serum albumin (BSA) in your buffer can help prevent non-specific binding.

  • Issue: Buffer-Compound Interactions: As mentioned, some buffer species can interact with your compound. For example, phosphate or citrate buffers could potentially form less soluble salts with certain counter-ions or the compound itself under specific conditions.[10][12][24] If you suspect this, try an alternative buffer system like HEPES or MOPS.

By systematically applying these principles—from fundamental pH adjustments to advanced formulation strategies—you can overcome the solubility challenges posed by azepane carboxylates and ensure the reliability and accuracy of your experimental data.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Research.
  • Pop, A. L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8.
  • Gould, S. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Patel, H. R., & Patel, P. B. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Health Sciences.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available at: [Link]

  • Nagy, Z. K., et al. (2021). The effect of buffer species on biorelevant dissolution and precipitation assays – Comparison of phosphate and bicarbonate buffer. European Journal of Pharmaceutics and Biopharmaceutics.
  • (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. Available at: [Link]

  • Iga, K., et al. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. Available at: [Link]

  • Avdeef, A., & Tsinman, O. (2006). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Streng, W. H., & Zoglio, M. A. (1985). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. Journal of Pharmaceutical Sciences. Available at: [Link]

  • (2025). 2-(azepane-1-carbonyl)benzoic acid solubility problems and solutions. BenchChem.
  • Al-Gousous, J., & Langguth, P. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutics. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. (2012). Available at: [Link]

  • (2024). What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer...? Pearson. Available at: [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. Available at: [Link]

  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. Available at: [Link]

  • Al-Maaieh, A., & Takieddin, M. (2001). Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution. ResearchGate. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids.
  • (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Drug Development & Delivery. Available at: [Link]

  • (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

Sources

Troubleshooting

Preventing side reactions during Boc-deprotection of azepanes

Subject: Troubleshooting Side Reactions & Optimization of N-Boc Azepane Deprotection Ticket ID: AZP-BOC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Azepane Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Side Reactions & Optimization of N-Boc Azepane Deprotection Ticket ID: AZP-BOC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Azepane Challenge

Welcome to the Technical Support Center. You are likely here because standard deprotection protocols (e.g., 50% TFA/DCM) have failed you on an azepane (homopiperidine) scaffold.

While azepanes share chemical similarities with piperidines, their 7-membered ring structure introduces unique challenges:

  • Conformational Flexibility: The ring's high entropy often leads to "oily" salts that refuse to crystallize, trapping impurities.

  • Lipophilicity: Azepanes are significantly more lipophilic than pyrrolidines, complicating aqueous workups.

  • Cation Trapping: The bulky tert-butyl cation generated during deprotection is prone to attacking electron-rich substituents often found on pharmaceutical azepane scaffolds (e.g., indoles, phenols).

This guide prioritizes scavenger architecture and alternative reagents to ensure structural integrity.

Module 1: The "Black Pot" Syndrome (Cation Scavenging)

User Query: "My reaction mixture turned dark/black, and LCMS shows +56 Da adducts on my indole/phenol side chains. Yield is <40%."

Root Cause Analysis

Acidolytic cleavage of the Boc group releases a tert-butyl cation (t-Bu⁺).[1][2][3] This is a potent electrophile. In the absence of a "scavenger," t-Bu⁺ will alkylate the most nucleophilic site available. If your azepane scaffold contains electron-rich aromatics (Tryptophan, Tyrosine) or thioethers (Methionine), they become the target, resulting in irreversible alkylation (the +56 Da mass shift).

The Solution: The Scavenger Matrix

You must provide a "sacrificial lamb"—a nucleophile more reactive than your substrate.

Standard Protocol A: The "Golden Ratio" Cocktail Best for: Azepanes with Indoles (Trp), Phenols (Tyr), or Thioethers.

  • Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water.

  • Solvent: Dichloromethane (DCM).[2][4][5]

  • Ratio: TFA : TIPS : H₂O (95 : 2.5 : 2.5 v/v).[2] Note: If using DCM as solvent, use 50% TFA in DCM, but maintain 2.5-5% TIPS relative to total volume.

Mechanism of Action: The silane (TIPS) acts as a hydride donor, quenching the t-Bu⁺ to form isobutane (gas), which harmlessly escapes.

Visualization: Cation Scavenging Pathway

ScavengingMechanism BocAzepane N-Boc Azepane Intermediate Carbamic Acid BocAzepane->Intermediate Protonation Acid Acid (TFA) Cation t-Butyl Cation (t-Bu+) Intermediate->Cation Cleavage Product Azepanium Salt Intermediate->Product -CO2 SubstrateAttack Alkylation of Side Chain (Indole/Phenol) (BAD) Cation->SubstrateAttack No Scavenger ScavengerAttack Quenched by TIPS (Isobutane Gas) (GOOD) Cation->ScavengerAttack + TIPS/H2O

Caption: Competitive pathway analysis showing how silane scavengers intercept the reactive t-butyl cation before it damages the substrate.

Module 2: Collateral Damage (Acid-Sensitive Groups)

User Query: "I need to remove Boc, but my molecule has a silyl ether (TBS/TBDMS) or an acetal that keeps falling off in TFA."

Root Cause Analysis

TFA is a strong Brønsted acid. While it removes Boc, it also hydrolyzes acid-labile protecting groups like TBDMS ethers or acetals.

The Solution: TMSOTf (The Lewis Acid Bypass)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) allows for anhydrous deprotection.[4] Without water, hydrolysis of silyl ethers is significantly retarded.

Protocol B: Selective Deprotection with TMSOTf Best for: Substrates with TBDMS, TBDPS, or Acetals.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolve: 1.0 equiv of Boc-azepane in anhydrous DCM (0.1 M).

  • Add Base: Add 1.5 equiv of 2,6-Lutidine . (Buffers the reaction, preventing runaway acidity).

  • Add Reagent: Dropwise add 1.2–1.5 equiv of TMSOTf at 0 °C.

  • Monitor: Stir at 0 °C for 30 mins, then RT for 1 hour.

  • Quench: Add saturated NaHCO₃ (aq).

Comparative Data: Reagent Selectivity

Reagent SystemMechanismBoc RemovalTBDMS StabilityTrp/Indole Stability
50% TFA / DCM Brønsted AcidFast (<1 h)Unstable (Hydrolysis)Poor (Needs Scavenger)
4M HCl / Dioxane Brønsted AcidFast (<1 h)ModeratePoor
TMSOTf / Lutidine Lewis AcidFast (<1 h)Stable Moderate
ZnBr₂ / DCM Lewis AcidSlow (24 h)Stable Excellent

Module 3: The "Sticky Oil" (Purification & Salt Management)

User Query: "After removing the solvent, I'm left with a hygroscopic brown oil that won't solidify. I can't weigh it or purify it."

Root Cause Analysis

Azepanium trifluoroacetate salts are notoriously lipophilic and hygroscopic. They absorb atmospheric water, forming "oils" rather than crystal lattices.

The Solution: Anion Exchange or Free-Basing

Option 1: The "HCl Swap" (For Crystallinity) HCl salts of azepanes are generally more crystalline than TFA salts.

  • Perform the deprotection with TFA/DCM.[1][4][5]

  • Evaporate to dryness (oil).

  • Redissolve in minimal MeOH or Dioxane.[4][6]

  • Add 2M HCl in Et₂O (excess).

  • Evaporate.[4] Repeat 2-3 times. The TFA is volatile and will be displaced by the Cl⁻.

  • Triturate the final residue with cold Et₂O or Hexanes to induce precipitation.

Option 2: Resin-Based Free Basing (SCX) Use a Strong Cation Exchange (SCX) cartridge to isolate the pure amine.

  • Load the crude "oily" reaction mixture (dissolved in MeOH) onto an SCX column.

  • Wash: Flush with MeOH (removes non-basic impurities, scavengers, and cleaved Boc fragments).

  • Elute: Flush with 2M NH₃ in MeOH.

  • Result: The free base azepane elutes cleanly. Evaporate to obtain the pure amine (often a solid or clean oil).

Module 4: Decision Logic for Experimental Design

Use this logic flow to select the correct protocol for your specific azepane derivative.

DecisionTree Start Start: Azepane Boc-Deprotection CheckSens Contains Acid-Sensitive Groups? (TBS, Acetal, Trityl) Start->CheckSens YesSens YES CheckSens->YesSens NoSens NO CheckSens->NoSens UseTMS USE PROTOCOL B: TMSOTf + 2,6-Lutidine (Anhydrous) YesSens->UseTMS CheckNuc Contains Nucleophiles? (Trp, Tyr, Met, Thiol) NoSens->CheckNuc YesNuc YES CheckNuc->YesNuc NoNuc NO CheckNuc->NoNuc UseScav USE PROTOCOL A: TFA + TIPS + H2O (Scavenger Cocktail) YesNuc->UseScav Standard Standard Protocol: 4M HCl in Dioxane (Better Crystallinity) NoNuc->Standard

Caption: Decision matrix for selecting reagents based on substrate functional group compatibility.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." International Journal of Peptide and Protein Research, 1978.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.[7] (Standard Reference Text).

  • Sakakibara, S. "The Use of Hydrogen Fluoride in Peptide Synthesis." Chemistry of Peptide Synthesis, 2005.
  • Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates."[7] The Journal of Organic Chemistry, 2006.[7]

  • Poon, K. W. C., et al. "Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides."[8] The Journal of Organic Chemistry, 2008.[8]

Sources

Optimization

Technical Support Center: Enhancing Enantiomeric Excess (ee) in Chiral Azepane Synthesis

Welcome to the Technical Support Center for Chiral Azepane Synthesis. Seven-membered nitrogen heterocycles (azepanes) are privileged scaffolds in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Azepane Synthesis. Seven-membered nitrogen heterocycles (azepanes) are privileged scaffolds in modern drug discovery. However, their synthesis is notoriously plagued by entropic barriers and a high risk of racemization during ring-closure or functionalization steps.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve and maintain high enantiomeric excess (ee) in your azepane workflows.

Section 1: Mechanistic Foundations of Enantioselectivity

To troubleshoot enantiomeric erosion, one must understand the underlying causality. The loss of ee in azepane synthesis typically stems from the inadvertent deprotonation of stereogenic centers adjacent to activating groups (e.g., carbonyls, imines, or esters) during base-mediated cyclizations. This deprotonation forms a planar, achiral intermediate (such as an enolate or iminium ion). Upon reprotonation or nucleophilic attack, the lack of facial bias results in a racemic mixture.

Conversely, modern asymmetric approaches bypass these achiral intermediates entirely. Strategies such as organocatalytic domino reactions and photoenzymatic cascades[1] utilize rigid chiral transition states or highly specific enzyme active sites. By tightly controlling the spatial arrangement of the transition state, these methods prevent the formation of planar intermediates and ensure >99% ee.

Section 2: Troubleshooting Guides & FAQs

Q1: I am observing significant ee erosion during the intramolecular cyclization of my acyclic precursor. How can I prevent this? A1: The loss of chirality is almost certainly due to base-mediated deprotonation at the stereocenter alpha to an electron-withdrawing group.

  • Causality: High temperatures and strong bases provide the activation energy required for deprotonation and the pyramidal inversion of the nitrogen atom in the transition state.

  • Solution: Lower the reaction temperature to the kinetic minimum. If a base is strictly required, switch to a sterically hindered, non-nucleophilic base (e.g., DIPEA or collidine) to drastically reduce the rate of alpha-proton abstraction. Alternatively, consider a temporary-bridge organocatalytic strategy that assembles the seven-membered ring via a highly stereoselective domino Michael/hemiacetalization sequence, which has been shown to completely prevent chiral erosion.

Q2: My cyclization works, but the solvent choice seems to dictate my enantiomeric purity. Why is this happening? A2: Protic solvents can severely compromise ee by facilitating rapid proton exchange at labile stereocenters.

  • Causality: In a foundational study on the total synthesis of trigonoliimines, heating aminal intermediates in the protic solvent trifluoroethanol (TFE) at 105 °C led to a drastic drop in enantiomeric excess (down to 15% ee) due to solvent-mediated racemization pathways[2].

  • Solution: Switch to a strictly aprotic solvent system. For instance, performing the cyclization using the Martin sulfurane reagent in dichloromethane (DCM) at −78 °C preserves chiral integrity, yielding azepanes with up to 95% ee[2].

Q3: Traditional chemical synthesis is failing to give me >90% ee for 4-amino-azepanes. Are there alternative catalytic approaches? A3: Yes, biocatalysis combined with photochemistry is highly effective for these challenging motifs.

  • Causality: Enzymes provide a pre-organized chiral pocket that strictly dictates the stereochemical outcome of transaminations or reductions, completely avoiding the planar intermediates of standard chemical synthesis.

  • Solution: Implement a one-pot photoenzymatic workflow. Recent protocols combine photochemical oxyfunctionalization (to install a ketone) with a stereoselective enzymatic transamination, yielding N-Boc-4-amino-azepanes with >99% ee[1].

G A Chiral Acyclic Precursor (High ee) B Base-Mediated Cyclization (High Temp / Strong Base) A->B Suboptimal Conditions E Mild Cyclization / Organocatalysis (Low Temp / Chiral Catalyst) A->E Optimized Protocol C Enolate / Planar Intermediate (Loss of Chirality) B->C D Racemic Azepane (Low ee) C->D Non-selective Reprotonation F Stereocontrolled Transition State (Chirality Retained) E->F G Enantioenriched Azepane (High ee) F->G Stereoselective Ring Closure

Mechanistic pathways contrasting racemization via planar intermediates vs stereoselective cyclization.

Section 3: Validated Experimental Protocols

Protocol A: One-Pot Photoenzymatic Synthesis of Chiral Azepanes (>99% ee)

Reference:[1] Objective: Synthesis of highly enantioenriched N-Boc-4-amino-azepane from unfunctionalized aliphatic precursors. This protocol is self-validating through strict pH control and chiral chromatography.

  • Photochemical Oxyfunctionalization: Dissolve the starting azepane substrate (400 mM) in 30% (v/v) MeCN. Irradiate the mixture to induce distal C-H oxyfunctionalization.

  • In-Situ Protection: Basify the mixture with an aqueous NaOH solution (0.7 equiv) and add Boc₂O (1.1 equiv) under solvent-free conditions. Stir for 2 hours to achieve complete Boc-protection, yielding the N-Boc-hexahydro-1H-azepin-4-one intermediate.

  • Buffer Exchange & Dilution: Dilute the crude intermediate 6-fold with 50 mM HEPES buffer (pH = 8.0) to establish the optimal environment for biocatalysis.

  • Biocatalytic Transamination: Introduce the stereoselective transaminase enzyme cocktail. Incubate the reaction mixture on a shaker at 30 °C for 20 hours.

  • Validation & Workup: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Monitor the reaction via chiral HPLC to validate the ee. This protocol reliably yields >80% conversion and >99% ee[1].

Workflow Step1 Step 1: Photochemical Oxyfunctionalization Substrate: Aliphatic Precursor Conditions: 30% MeCN, Light Step2 Step2 Step1->Step2 Step3 Step 3: Biocatalytic Transamination Enzyme: Transaminase / Ketoreductase Conditions: 50 mM HEPES, pH 8, 30°C Step2->Step3 Step4 Step4 Step3->Step4

One-pot photoenzymatic synthesis workflow for generating chiral azepanes with >99% ee.

Protocol B: Mild Hydrogenation of Imido Esters to Chiral Azepanes

Reference:[3] Objective: Conversion of N-Boc-protected 3-aminolactams to azepanes without racemization.

  • O-Alkylation: Treat the intermediate lactam with methyl triflate under strictly moisture-free conditions to form the imido ester.

  • Hydrogenation Setup: Transfer the unisolated imido ester to a hydrogenation reactor containing a standard 5% Pt/C catalyst.

  • Reaction: Pressurize the vessel with 5 bar H₂ and stir at room temperature for 2–4 hours. The mild temperature prevents the thermal racemization observed in standard lactam reductions.

  • Validation: Filter the catalyst and concentrate the filtrate. Analyze the diastereomeric MTPA amides via ¹⁹F NMR and GC to confirm the preservation of enantiomeric purity (typically yielding ~96% ee)[3].

Section 4: Quantitative Data Summary

The following table summarizes the comparative performance of various synthetic strategies for chiral azepane generation, highlighting the critical relationship between reaction conditions and enantiomeric excess.

Synthesis StrategyKey Reagents / CatalystsTemperatureSolventTarget MotifEnantiomeric Excess (ee)
Photoenzymatic Cascade [1]Light, Transaminase, HEPES30 °CMeCN / Water4-amino-azepanes>99%
Organocatalytic Domino Chiral OrganocatalystRoom TempVariousOxygen-bridged azepanesHigh (Stereoretentive)
Imido Ester Hydrogenation [3]Methyl triflate, 5% Pt/C, H₂Room TempAprotic3-amino-azepanes96%
Martin Sulfurane Cyclization [2]Martin sulfurane reagent-78 °CDCM (Aprotic)Pentacyclic azepanes94 - 95%
Thermal Aminal Cyclization [2]Heat (Uncatalyzed)105 °CTFE (Protic)Pentacyclic azepanesEroded to 15%

References

  • [1] Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • A temporary-bridge strategy for enantioselective organocatalyzed synthesis of aza-seven-membered rings. Chemical Communications (RSC Publishing). Available at:[Link]

  • [2] Concise Total Synthesis and Stereochemical Revision of all (−)-Trigonoliimines. PMC - NIH (Journal of the American Chemical Society). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability of tert-Butyl 5-Benzyloxy-3-oxo-azepane-1-carboxylate

Welcome to the technical support center for tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential thermal stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential thermal stability issues encountered during its handling, storage, and use in synthetic applications. The information provided herein is based on established principles of organic chemistry and data from related molecular structures.

I. Introduction to the Molecule and its Stability Concerns

tert-Butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a complex organic molecule featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and a benzyl ether. Both of these functional groups are susceptible to cleavage under thermal stress, which can lead to the formation of impurities and compromise the integrity of your experiments. Understanding the potential degradation pathways is crucial for maintaining the quality and reactivity of this versatile building block.[1][2]

This guide will provide a detailed analysis of the potential thermal degradation pathways, troubleshooting advice for unexpected experimental outcomes, and frequently asked questions regarding the stability of this compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your experiments, linking them to potential thermal stability issues and providing actionable solutions.

Issue 1: Appearance of Unexpected Byproducts in a Reaction Heated Above Room Temperature

  • Question: I am running a reaction with tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate at 80°C and my LC-MS analysis shows two new major peaks that I cannot identify. What could be happening?

  • Potential Cause: You are likely observing thermal degradation of your starting material. The two most probable degradation pathways are the cleavage of the N-Boc group and the O-benzyl group.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal decomposition.

    • Analyze for Specific Byproducts:

      • N-Boc Cleavage: Look for the mass corresponding to the de-Boc'd azepane. The mechanism involves the formation of isobutylene and carbon dioxide.[3][4]

      • O-Benzyl Cleavage: Look for the mass corresponding to the de-benzylated azepanol. This can occur through various mechanisms, especially in the presence of trace acids or metals.[5][6][7]

    • Optimize Reaction Time: Prolonged heating, even at moderate temperatures, can lead to significant degradation. Monitor the reaction progress closely and stop it as soon as the desired conversion is achieved.

    • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). While the primary degradation pathways are not oxidative, this prevents potential side reactions with atmospheric components at elevated temperatures.

Issue 2: Inconsistent Reaction Yields and Purity

  • Question: I am getting variable yields for my reaction using different batches of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, even though I am following the same procedure. Could this be a stability issue?

  • Potential Cause: This could be due to improper storage and handling of the starting material, leading to partial degradation before use.

  • Troubleshooting Steps:

    • Verify Storage Conditions: This compound should be stored in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere.[1][2][8] Exposure to ambient temperature, humidity, and light can accelerate degradation.

    • Perform Quality Control on Incoming Material: Before use, it is advisable to run a purity check (e.g., by HPLC or NMR) on the starting material, especially if it has been stored for an extended period.

    • Handle with Care: When weighing and dispensing the compound, minimize its exposure to the atmosphere. Use a well-ventilated area or a glove box if possible.[9][10]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary thermal decomposition pathways for this molecule?

A1: The two primary pathways are:

  • Thermal N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group is known to be thermally labile. Upon heating, it can be cleaved to yield the free amine, isobutylene, and carbon dioxide.[3] This process can be accelerated in the presence of protic solvents or trace acids.[11][12]

  • O-Debenzylation: Benzyl ethers can be cleaved under thermal stress, although this typically requires higher temperatures than Boc deprotection or the presence of a catalyst.[5][6] However, certain reaction conditions or impurities could facilitate this process.

DecompositionPathways tert-Butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate tert-Butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate Heat Heat tert-Butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate->Heat De-Boc Azepane De-Boc Azepane Heat->De-Boc Azepane  N-Boc Cleavage De-Benzyl Azepane De-Benzyl Azepane Heat->De-Benzyl Azepane  O-Benzyl Cleavage Isobutylene + CO2 Isobutylene + CO2 De-Boc Azepane->Isobutylene + CO2

Caption: Potential thermal degradation pathways.

Q2: At what temperature does this compound start to decompose?

Q3: How should I store this compound to ensure its long-term stability?

A3: For optimal stability, store tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate under the following conditions:

  • Temperature: 2-8°C (refrigerated).[8]

  • Atmosphere: Under an inert gas like argon or nitrogen.[1][2]

  • Container: In a tightly sealed, light-resistant container.

  • Environment: In a dry, well-ventilated area away from heat sources.[9]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable technique.[13][14]

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detection: UV detection at a wavelength where the aromatic ring of the benzyl group absorbs (around 254 nm) should provide good sensitivity.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for identifying potential degradation products.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

To definitively assess the thermal stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[13]

Objective: To identify potential degradation products and the conditions that lead to their formation.

Materials:

  • tert-Butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

  • Solvent of interest (e.g., DMSO, DMF, Toluene)

  • HPLC vials

  • Heating block or oven

Procedure:

  • Prepare a stock solution of the compound in your solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several HPLC vials.

  • Keep one vial at room temperature as a control.

  • Place the other vials in a heating block at various elevated temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • At specific time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature, allow it to cool to room temperature, and analyze by LC-MS.

  • Compare the chromatograms of the heated samples to the control to identify new peaks and the disappearance of the parent compound.

Caption: Workflow for a forced degradation study.

V. Data Summary

Protecting GroupTypical Cleavage ConditionsPotential ByproductsReference
N-BocThermal (80-240°C), AcidicFree amine, Isobutylene, CO2[3][11]
O-BenzylCatalytic Hydrogenolysis, Strong Acid, High TemperatureFree alcohol, Toluene[5][6][7]

VI. Conclusion

The thermal stability of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is primarily dictated by the lability of the N-Boc protecting group, with the O-benzyl group being more robust. By understanding these potential degradation pathways, implementing proper storage and handling procedures, and monitoring the compound's purity, researchers can ensure the reliability and success of their synthetic endeavors. When in doubt, performing a forced degradation study under your specific experimental conditions is the most effective way to assess its stability.

References

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2024. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC. Molecules, 2017. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using - Rsc.org. RSC Advances, 2015. [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers - ThaiScience. Thai Journal of Science and Technology, 2012. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed. Organic Process Research & Development, 2024. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 2017. [Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions - qualitas1998.net. European Journal of Organic Chemistry, 2011. [Link]

  • Tert-Butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate: A High-Quality Chemical Compound. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC. Organic Letters, 2020. [Link]

  • Benzyl Ethers - Organic Chemistry Portal. [Link]

  • Tert-Butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate: A High-Quality Chemical Compound. [Link]

  • De-O-benzylation of Sterically Hindered Benzyl Ethers - ResearchGate. Organic Preparations and Procedures International, 2001. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Rsc.org. [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed. Journal of Medicinal Chemistry, 2004. [Link]

  • Thermal stability evaluation of tert-butyl peroxybenzoate mixed with impurities | Request PDF - ResearchGate. Journal of Thermal Analysis and Calorimetry, 2022. [Link]

  • Effect of water on thermal stability of tert-butyl peroxy benzoate - ResearchGate. Journal of Thermal Analysis and Calorimetry, 2000. [Link]

  • Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine - Prospects in Pharmaceutical Sciences. Prospects in Pharmaceutical Sciences, 2025. [Link]

  • Process Analytical Strategies for Size Monitoring: Offline, At-Line, Online, and Inline Methods in a Top-Down Nano-Manufacturing Line - MDPI. Pharmaceutics, 2025. [Link]

  • Articles List - Analytical Methods in Environmental Chemistry Journal. [Link]

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Optimization

Technical Support Center: Efficient Removal of Palladium Catalysts from Azepane Synthesis Products

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and practical, field-tested protocols for researchers, chemists, and process development professionals facing the critical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and practical, field-tested protocols for researchers, chemists, and process development professionals facing the critical challenge of removing residual palladium catalysts from azepane synthesis products. Given the importance of azepane scaffolds in active pharmaceutical ingredients (APIs), ensuring the final product meets stringent regulatory limits for elemental impurities is paramount.

The Challenge with Azepanes: A Strong Affinity for Palladium

Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing complex molecules like functionalized azepanes.[1][2] However, the nitrogen atom within the azepane ring, and often other nitrogen-containing functional groups, can act as a strong ligand, forming stable complexes with palladium species (both Pd(0) and Pd(II)). This coordination makes the complete removal of the metal catalyst a significant purification challenge, often rendering simple filtration methods insufficient.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of azepane-containing compounds post-palladium catalysis.

Q1: My crude product solution is black/gray even after filtering through Celite®. What's happening?

A1: A persistent black or gray color indicates the presence of colloidal or very fine palladium(0) particles, often referred to as "palladium black." While Celite® filtration is effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or larger agglomerates, it cannot trap these smaller, suspended particles.[1][5] The nitrogen-rich environment of your azepane product can stabilize these nanoparticles, preventing them from crashing out of solution.

  • Troubleshooting Action: You will need to employ a method with a higher affinity for capturing these fine particles. Treatment with a high-surface-area adsorbent like activated carbon or a dedicated palladium scavenger is necessary.[6]

Q2: I used a scavenger, but my ICP-MS results still show palladium levels above the acceptable limit. What went wrong?

A2: This is a common and frustrating issue. Several factors could be at play:

  • Incorrect Scavenger Choice: The most prevalent issue is a mismatch between the palladium species in your reaction and the scavenger's functional group. Thiol-based scavengers (e.g., silica-bound propylthiol) are excellent for softer Pd(0) and Pd(II) species.[7][8][9] However, if your palladium is in a more complex coordination state, or if your azepane product is a very strong ligand, a scavenger with a different binding mechanism, like one containing triamine or isocyanide groups, might be more effective.[3][10]

  • Insufficient Scavenger Amount: The molar equivalents of the scavenger's functional group should be in significant excess relative to the initial amount of palladium catalyst used. A starting point is often 4-8 molar equivalents, but this may need to be optimized.[11]

  • Suboptimal Reaction Conditions: Scavenging is a chemical reaction. Time, temperature, and solvent can dramatically impact its efficiency.

    • Time: While some scavenging can be rapid, allowing the mixture to stir for several hours (e.g., 4-24 hours) is often required for maximum removal.

    • Temperature: Gently heating the mixture (e.g., 40-50 °C) can increase the kinetics of palladium binding to the scavenger, breaking weaker Pd-azepane complexes.[3][6]

    • Solvent: The solvent must fully dissolve your product while allowing for good interaction with the solid-supported scavenger. Solvents like methanol, acetonitrile, or THF are commonly used.[8]

  • Strong Product-Palladium Chelation: Your azepane derivative may be outcompeting the scavenger for the palladium. In these cases, a multi-step approach may be required, such as an initial treatment with activated carbon to remove the bulk of the palladium, followed by a high-affinity scavenger to polish the product to the required specification.[1]

Q3: How do I choose between activated carbon and a functionalized silica scavenger?

A3: The choice depends on your specific needs regarding selectivity, cost, and the stage of your synthesis.

  • Activated Carbon: This is a cost-effective solution for removing bulk palladium, especially colloidal forms.[12][13] Its high surface area and porous structure are very effective.[14] However, its primary drawback is non-specific binding, which can lead to a significant loss of your desired azepane product (yield loss).[6] This makes it more suitable for early-stage synthesis or initial cleanup steps.

  • Functionalized Silica Scavengers: These materials (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol) offer high selectivity for palladium with minimal non-specific binding, thereby maximizing product recovery.[8][15] They are functionalized with groups like thiols or amines that have a very high affinity for palladium.[9][16] While more expensive than activated carbon, their efficiency and selectivity make them ideal for the final purification steps of high-value compounds like APIs, where meeting low ppm or even ppb limits is critical.[2][17]

Data Summary: Comparison of Common Palladium Scavenging Approaches

MethodPrimary UseAdvantagesDisadvantagesTypical Pd Reduction
Filtration (Celite®) Heterogeneous Pd (e.g., Pd/C) removalSimple, fast, inexpensiveIneffective for soluble or colloidal PdHighly variable
Activated Carbon Bulk Pd removal, decolorizationLow cost, effective for colloidal PdNon-specific binding, potential for high product loss>90%
Silica-Thiol Scavengers High-purity polishingHigh selectivity, minimal product loss, high efficiencyHigher cost than carbon>99%, often to <10 ppm
Resin-Based Scavengers High-purity polishingHigh capacity, can be used in columnsCan be more expensive, potential for leachables>99%, often to <10 ppm
Q4: What are the regulatory limits for palladium that I need to meet?

A4: The regulatory limits for elemental impurities are defined by the International Council for Harmonisation (ICH) Q3D guideline.[18][19] Palladium is classified as a Class 2B element.[20] The Permitted Daily Exposure (PDE) depends on the route of administration of the final drug product.

  • Oral: 100 µ g/day [21][22]

  • Parenteral: 10 µ g/day

  • Inhalation: 1 µ g/day

To translate this into a concentration limit (ppm) for your API, you must consider the maximum daily dose of the drug. For an oral drug with a maximum dose of 10 g/day , the limit would be 10 ppm.[21]

Strategic Palladium Removal Protocols

Protocol 1: Bulk Palladium Removal with Activated Carbon

This protocol is designed for the initial cleanup of a reaction mixture, particularly when colloidal palladium is present.

  • Dissolution: After the initial reaction workup, dissolve the crude azepane product in a suitable solvent (e.g., Methanol, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add activated carbon (5-10% by weight relative to the crude product) to the solution. Note: A pre-hydration step of the carbon in the solvent for one hour can improve efficiency.

  • Slurry: Stir the resulting slurry vigorously at room temperature or with gentle heating (40-50 °C) for a minimum of 2 hours. For challenging cases, this can be extended up to 18 hours.[3][6]

  • Filtration: Set up a filtration apparatus using a pad of Celite® (approx. 1-2 cm thick) on a sintered glass funnel.[5]

  • Clarification: Filter the slurry through the Celite® pad. The Celite® will prevent fine carbon particles from passing through.

  • Washing: Wash the carbon/Celite® cake thoroughly with fresh solvent to recover any adsorbed product. Combine the filtrates.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content via ICP-MS to determine if a subsequent polishing step is required.[23][24]

Protocol 2: High-Purity Polishing with Silica-Thiol Scavengers

This protocol is for the final purification step to bring palladium levels down to meet stringent regulatory requirements.

  • Preparation: Dissolve the azepane product (which may have already undergone an initial carbon treatment) in a suitable solvent (e.g., THF, MeCN, DCM, MeOH).[8]

  • Scavenger Addition: Add a silica-bound thiol scavenger (e.g., ISOLUTE® Si-Thiol) to the solution. Use approximately 4-8 molar equivalents of the scavenger's functional group relative to the initial palladium loading.

  • Scavenging: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the palladium removal over time (e.g., at 1h, 4h, and 16h) by taking small aliquots, filtering, and analyzing via a rapid method or ICP-MS.[23] Most scavenging is significantly complete within 1-2 hours.[8][25]

  • Filtration: Once the desired palladium level is reached, filter the mixture to remove the solid-supported scavenger.[11]

  • Rinsing: Rinse the scavenger on the filter with fresh solvent to ensure complete recovery of the product.

  • Final Product: Combine the filtrates and concentrate under reduced pressure to obtain the purified azepane product.

  • QC Analysis: Submit a final sample for quantitative analysis by a validated method like ICP-MS to confirm it meets the required specification.[26]

Visual Workflow & Decision Making

The following diagram provides a logical workflow for selecting an appropriate palladium removal strategy based on initial observations and target purity levels.

Palladium_Removal_Workflow start Post-Reaction Workup (Crude Azepane Product) obs_color Observe Solution Color start->obs_color clear_sol Solution is Clear obs_color->clear_sol Clear black_sol Solution is Black/Gray (Colloidal Pd Present) obs_color->black_sol Black/Gray scavenger_screen Consider Scavenger Polishing clear_sol->scavenger_screen carbon_treat Protocol 1: Activated Carbon Treatment black_sol->carbon_treat check_pd_1 Analyze Pd Level (ICP-MS) carbon_treat->check_pd_1 target_met Target Pd Level Met? check_pd_1->target_met check_pd_2 Analyze Pd Level (ICP-MS) scavenger_screen->check_pd_2 check_pd_2->target_met final_product Final Purified Product target_met->final_product Yes scavenger_polish Protocol 2: High-Affinity Scavenger Polish (e.g., Silica-Thiol) target_met->scavenger_polish No scavenger_polish->final_product

Caption: Decision workflow for palladium catalyst removal.

References

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). Pharma Manufacturing. [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed. [Link]

  • Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst. Nexgen Purifications. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • ISOLUTE® Si-Thiol - Metal Scavenger. Biotage. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]

  • How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Thiol (SH) Silica Gel. (2022). Sorbent Technologies, Inc. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023). MDPI. [Link]

  • a) General mechanism of Pd removal using scavengers. b) Examples of... ResearchGate. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ACS Publications. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Recovery of Palladium from the Spent Automobile Catalysts. (2022). Encyclopedia.pub. [Link]

  • Elemental impurities per USP and ICH q3d guidelines. (2024). Labcorp. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]

  • Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PMC. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Analysis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthetic intermediates are cornerstones of a robust research and development pipeline....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthetic intermediates are cornerstones of a robust research and development pipeline. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate , a key building block in the synthesis of various pharmaceutical agents. We will delve into a detailed, predicted ¹H NMR spectral analysis, compare its utility against other common analytical techniques, and provide a comprehensive experimental protocol for acquiring high-quality data.

Introduction: The Azepane Core in Medicinal Chemistry

The seven-membered azepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. Its inherent conformational flexibility allows for the presentation of substituents in diverse spatial arrangements, making it a valuable template for drug design. The title compound, tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, incorporates several key functionalities: a Boc-protected nitrogen for controlled reactivity, a benzyloxy group that can serve as a precursor to a hydroxyl functionality, and a ketone that offers a handle for further chemical transformations. Accurate and efficient characterization of this intermediate is therefore critical to ensure the integrity of the subsequent synthetic steps.

Predicted ¹H NMR Spectral Analysis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

While a publicly available, experimentally verified ¹H NMR spectrum of the title compound is not readily found in the literature, a detailed prediction can be constructed based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Our prediction is heavily informed by the work of Greene et al. (2017) on a related N-Boc protected 5-benzyloxy-azepan-3-one derivative.

Visualization of the Molecular Structure and Proton Environments

The chemical structure of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, with its distinct proton environments, is illustrated below.

Caption: Chemical structure of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data in CDCl₃ at 400 MHz is summarized in the table below. The presence of the bulky N-Boc group can lead to conformational isomers (rotamers) at room temperature, which may result in broadened signals for the protons on the azepane ring, particularly those close to the nitrogen atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted Coupling Constants (J, Hz)
Phenyl-H 7.25-7.40Multiplet5H-
CH₂ -Ph~4.60Singlet2H-
CH -OBn~4.00-4.20Multiplet1H-
N-CH₂ (C2 & C7)~3.40-3.80Broad Multiplet4H-
CH₂ (C4 & C6)~2.60-3.00Multiplet4H-
Boc (t-butyl)~1.45Singlet9H-

Justification of Predicted Assignments:

  • Phenyl-H (7.25-7.40 ppm): The five protons of the benzyl group are expected to resonate in the typical aromatic region.

  • CH₂-Ph (~4.60 ppm): The benzylic protons, being adjacent to an oxygen atom and an aromatic ring, will be deshielded and are predicted to appear as a singlet.

  • CH-OBn (~4.00-4.20 ppm): This methine proton is deshielded by the adjacent oxygen atom. Its multiplicity will be complex due to coupling with the neighboring methylene protons on C4 and C6.

  • N-CH₂ (C2 & C7) (~3.40-3.80 ppm): These protons are adjacent to the nitrogen atom of the carbamate and are expected to be deshielded. Due to the restricted rotation around the N-Boc bond, these signals are likely to be broad and complex multiplets.

  • CH₂ (C4 & C6) (~2.60-3.00 ppm): These methylene protons are alpha to the ketone and the methine carbon, respectively. They will be deshielded compared to simple alkanes and will exhibit complex splitting patterns due to geminal and vicinal coupling.

  • Boc (t-butyl) (~1.45 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for the Boc protecting group.

Comparison with Alternative Analytical Techniques

While ¹H NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. The following table compares the utility of ¹H NMR with other common methods for the analysis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate.

Analytical Technique Strengths for this Application Limitations for this Application
¹H NMR Spectroscopy - Provides detailed structural information, including proton connectivity and stereochemistry.- Allows for the identification and quantification of impurities with distinct proton signals.- Signal overlap can complicate interpretation, especially in the aliphatic region.- Broadening due to rotamers can obscure coupling information.
¹³C NMR Spectroscopy - Provides information on the carbon skeleton and the presence of key functional groups (e.g., carbonyl, ether).- Less prone to signal overlap than ¹H NMR.- Longer acquisition times are required.- Does not provide information on proton connectivity.
Mass Spectrometry (MS) - Confirms the molecular weight of the compound.[1]- Fragmentation patterns can provide structural information.- Does not provide detailed stereochemical information.- Isomeric impurities may not be distinguishable.
High-Performance Liquid Chromatography (HPLC) - Excellent for assessing purity and quantifying impurities.[2]- Can be used for preparative separation of the target compound.- Does not provide structural information on its own.- Requires a suitable chromophore for UV detection.
Infrared (IR) Spectroscopy - Confirms the presence of key functional groups (C=O of the ketone and carbamate, C-O of the ether).- Provides limited information on the overall molecular structure.

Workflow for Comprehensive Characterization

The following diagram illustrates a recommended workflow for the comprehensive characterization of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, integrating multiple analytical techniques.

cluster_0 Synthesis & Purification cluster_1 Structural Elucidation & Purity Assessment cluster_2 Final Confirmation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Crude Product HPLC HPLC Analysis Purification->HPLC Purity Check HNMR ¹H NMR Analysis Purification->HNMR Primary Structure Final_Confirmation Confirmed Structure & Purity HPLC->Final_Confirmation C13NMR ¹³C NMR Analysis HNMR->C13NMR Carbon Skeleton MS Mass Spectrometry C13NMR->MS Molecular Weight MS->Final_Confirmation

Caption: Recommended analytical workflow for the characterization of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified, dry compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a suitable solvent for this compound. c. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. NMR Data Acquisition: a. The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer. b. A standard one-pulse experiment is typically sufficient. c. Key acquisition parameters to consider:

  • Number of scans: 16 to 32 scans should be averaged to achieve a good signal-to-noise ratio.
  • Relaxation delay (d1): A delay of 1-2 seconds is generally adequate.
  • Acquisition time: Typically around 3-4 seconds. d. The chemical shifts should be referenced to the residual solvent peak of CDCl₃ at 7.26 ppm or to an internal standard such as tetramethylsilane (TMS) at 0 ppm.

3. Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase and baseline corrections on the resulting spectrum. c. Integrate all signals to determine the relative number of protons for each resonance. d. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. For complex multiplets, 2D NMR experiments such as COSY and HSQC may be necessary for unambiguous assignment.

Conclusion

The ¹H NMR analysis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, while potentially complex due to signal overlap and rotameric broadening, provides invaluable structural information that is essential for its use in drug discovery and development. By combining a predicted spectral analysis with data from complementary techniques such as ¹³C NMR, MS, and HPLC, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The protocols and comparative data presented in this guide are intended to empower scientists to perform robust and reliable characterization, ensuring the quality and integrity of their chemical entities.

References

  • Greene, C., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1889. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • University of Babylon Private CDN. (2015, June 15). synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Available at: [Link]

  • Eurasian Chemical Communications. (2022). A review on the synthesis of azepine and oxazepine derivatives. Available at: [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). J. Chem. Pharm. Res., 16, 134. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate. Available at: [Link]

Sources

Comparative

13C NMR chemical shifts for 3-oxo-azepane scaffolds

13C NMR Chemical Shifts for 3-Oxo-Azepane Scaffolds: A Comparative Guide for Drug Discovery As a Senior Application Scientist, I frequently observe the challenges medicinal chemists face when characterizing seven-membere...

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Chemical Shifts for 3-Oxo-Azepane Scaffolds: A Comparative Guide for Drug Discovery

As a Senior Application Scientist, I frequently observe the challenges medicinal chemists face when characterizing seven-membered nitrogenous heterocycles. Azepane scaffolds have emerged as highly valuable, conformationally flexible bioisosteres for traditional piperidines, playing a critical role in the development of monoamine transporter inhibitors and Cathepsin K antagonists[1][2].

Within this chemical space, the 3-oxo-azepane (azepan-3-one) intermediate is a foundational building block[3]. However, distinguishing 3-oxo-azepanes from their regioisomers (such as 4-oxo-azepanes) or ring-contracted analogues (like 4-piperidones) during library synthesis requires rigorous analytical validation. Because mass spectrometry and 1H NMR often yield ambiguous or overlapping data for these isomers, 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for structural confirmation[4].

This guide outlines the comparative 13C NMR profiles of these scaffolds and provides a self-validating experimental protocol designed to eliminate common spectral artifacts.

Comparative 13C NMR Data Analysis

The chemical shift of the ketone carbonyl and its adjacent aliphatic carbons provides a distinct structural fingerprint. In 3-oxo-azepanes, the proximity of the highly electronegative nitrogen atom to the carbonyl group induces significant deshielding at the C2 position, which is absent in 4-oxo regioisomers[4][5].

Table 1: Comparative 13C NMR Chemical Shifts (CDCl₃, ~298 K)

Carbon Position3-Oxo-Azepane (N-Protected)4-Oxo-Azepane (N-Protected)4-Piperidone (N-Protected)
C=O (Ketone) ~204.8 - 209.5 ppm~210.1 ppm~208.0 - 210.0 ppm
C2 (

to N)
~54.6 - 55.2 ppm~52.8 ppm~52.5 ppm
C3 (Ketone)~45.7 ppm~41.8 ppm
C4 ~48.1 ppm(Ketone)(Ketone)
C5 ~24.3 ppm~38.2 ppm~41.8 ppm
C6 ~29.8 ppm~27.5 ppm~52.5 ppm
C7 (

to N)
~42.5 ppm~45.0 ppmN/A

Note: Values represent typical ranges for N-Boc or N-Benzyl protected scaffolds[6][7]. Unprotected amines will exhibit distinct upfield shifts.

Causality in NMR Interpretation: Rotamers and Relaxation

When characterizing N-protected 3-oxo-azepanes, researchers frequently misinterpret two major spectral phenomena:

  • Signal Duplication (The Rotamer Effect): The 13C NMR spectra of N-Boc or N-acyl azepanes often display duplicated peaks or significant line broadening for the ring carbons (e.g., observing two distinct peaks for C2 at ~54.2 and ~54.6 ppm)[6]. Causality: This is caused by restricted rotation around the carbamate or amide C-N bond, which traps the molecule in distinct cis and trans rotameric states at room temperature.

  • Low Carbonyl Peak Intensity: The C=O peak at ~204–210 ppm often appears unusually weak or disappears into the baseline[5]. Causality: Quaternary carbons lack attached protons to provide efficient dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times (

    
    ). If the inter-pulse delay is too short, the carbonyl magnetization cannot fully recover between scans.
    

Experimental Protocol: Self-Validating NMR Acquisition

To overcome these physical limitations and unambiguously assign the 3-oxo-azepane structure, follow this optimized, self-validating acquisition workflow[4].

Step 1: Sample Preparation for Coalescence

  • Dissolve 15–20 mg of the purified azepane derivative in 0.6 mL of a deuterated solvent.

  • Solvent Selection: If room-temperature CDCl₃ yields broadened rotameric peaks, evaporate the solvent and re-dissolve the sample in DMSO-

    
    . Ensure the solution is free of paramagnetic particulate matter to prevent further line broadening.
    

Step 2: 1D 13C NMR Acquisition (Variable Temperature)

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (100 MHz or 125 MHz for 13C).

  • Temperature Control: If using DMSO-

    
    , increase the probe temperature to 353 K (80 °C). Causality:  Elevated temperatures increase the kinetic energy of the molecules, accelerating the C-N bond rotation beyond the NMR timescale. This forces the rotamer signals to coalesce into sharp, definitive singlets.
    
  • Set the spectral width to ~250 ppm.

  • Relaxation Delay: Set the relaxation delay (

    
    ) to a minimum of 2.0 to 3.0 seconds to ensure full relaxation of the quaternary C3 carbonyl carbon[4].
    
  • Acquire a minimum of 1024 scans to ensure a high signal-to-noise ratio.

Step 3: 2D HMBC for Regiochemical Validation (The Self-Validation Step)

  • Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Validation Check: Map the correlations originating from the carbonyl carbon (~209 ppm). In a 3-oxo-azepane, the C=O will show a strong

    
     or 
    
    
    
    correlation to the highly deshielded protons of the C2 carbon (~3.4 - 3.6 ppm in 1H NMR, ~55 ppm in 13C NMR). If the compound is a 4-oxo-azepane, the C=O will only correlate with standard aliphatic protons (~1.5 - 2.5 ppm), definitively ruling out the 3-oxo regioisomer[4].

Decision Pathway Visualization

Below is the logical workflow for differentiating these scaffolds using the acquired NMR data.

NMR_Workflow N1 Synthesized Azepanone Derivative N2 Acquire 13C & 2D NMR (100/150 MHz, CDCl3/DMSO) N1->N2 N3 Analyze C=O Resonance (δ 204 - 210 ppm) N2->N3 N4 Perform HMBC Correlation Analysis N3->N4 N5 3-Oxo-Azepane C=O correlates to N-CH2 (δ 55) N4->N5 α-Heteroatom coupling N6 4-Oxo-Azepane C=O correlates to C-CH2 (δ 45/38) N4->N6 Aliphatic coupling only

Workflow for distinguishing 3-oxo-azepane from 4-oxo-azepane isomers using 13C and 2D NMR.

References

1.1 2. 3 3.5 4. 6 5. 4 6. 7.7

Sources

Validation

Comparative Guide to the Structural Elucidation of Boc-5-benzyloxy-3-oxo-azepane: An HRMS-Centric Approach

Abstract In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of High-Resolution Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of Boc-5-benzyloxy-3-oxo-azepane, a substituted azepane scaffold of interest in medicinal chemistry. We will explore the principles of HRMS data interpretation, from accurate mass measurement to fragmentation analysis, and objectively compare its performance against alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document serves as a practical resource for researchers, offering detailed experimental protocols and data-driven insights to guide analytical strategy.

Introduction to Boc-5-benzyloxy-3-oxo-azepane

Boc-5-benzyloxy-3-oxo-azepane is a complex organic molecule featuring a seven-membered azepane ring, a common scaffold in pharmacologically active compounds.[1] Its structure incorporates a ketone functional group, a benzyl ether, and a tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of these varied functional groups necessitates a robust analytical approach for unequivocal identification and purity assessment.

Chemical Structure:

  • Formula: C₁₈H₂₅NO₄

  • Theoretical Exact Mass ([M]): 319.1784 u

  • Monoisotopic Mass of Protonated Molecule ([M+H]⁺): 320.1856 u

  • Monoisotopic Mass of Sodium Adduct ([M+Na]⁺): 342.1601 u

The initial step in any analysis is the theoretical calculation of the molecule's exact mass, which serves as the primary reference point for HRMS analysis.

Core Principles of HRMS Data Interpretation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision, often to within sub-parts-per-million (ppm) levels.[2][3] This capability distinguishes it from nominal mass spectrometry and is fundamental to determining the elemental composition of a compound.[4]

Accurate Mass Measurement and Molecular Formula Generation

The cornerstone of HRMS is its ability to provide an exact mass measurement, which drastically narrows down the number of possible elemental compositions for an unknown compound.[2] For Boc-5-benzyloxy-3-oxo-azepane, an experimentally observed m/z of 320.1851 for the protonated species ([M+H]⁺) would be compared against the theoretical value of 320.1856.

The mass error, calculated in ppm, is a critical indicator of data quality: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

A mass error of <5 ppm is typically required to confidently assign a molecular formula.

Isotopic Pattern Analysis

The presence of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) results in a characteristic isotopic distribution pattern in the mass spectrum. The relative abundance of the [M+1] peak, primarily due to the natural abundance of ¹³C, can be predicted based on the molecular formula. For C₁₈H₂₅NO₄, the predicted [M+1] abundance is approximately 19.8% of the monoisotopic [M] peak. This isotopic fingerprint provides an additional layer of confirmation for the proposed molecular formula.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyze the resulting product ions.[5][6] The fragmentation pattern provides invaluable structural information. For Boc-5-benzyloxy-3-oxo-azepane, characteristic fragmentation pathways involving the Boc-protecting group are expected.[7]

Expected Fragmentation of the Boc Group: The Boc group is notoriously labile and often fragments via several characteristic pathways:

  • Loss of isobutylene (C₄H₈, 56.0626 u): A common neutral loss from the protonated molecule.[7]

  • Loss of tert-butanol (C₄H₁₀O, 74.0732 u): Another frequent fragmentation pathway.[8]

  • Loss of the entire Boc group (C₅H₉O₂, 101.0603 u): This results from the loss of isobutylene and CO₂.[7]

  • Formation of the tert-butyl cation (C₄H₉⁺, m/z 57.0704): This fragment is a hallmark of Boc-protected compounds.[9]

The fragmentation of the azepane ring and the benzyloxy group would provide further structural details.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of Boc-5-benzyloxy-3-oxo-azepane in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument coupled with an electrospray ionization (ESI) source.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Acquisition Mode: Full Scan MS from m/z 50-1000.

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 320.1856) with an isolation window of 1-2 Da.

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

    • Acquisition Mode: Acquire product ion spectra.

  • Data Processing: Process the acquired data using appropriate software. Determine the accurate mass of the precursor and fragment ions and calculate the elemental compositions.

HRMS_Workflow cluster_Sample Sample Preparation cluster_Analysis HRMS Analysis cluster_Interpretation Data Interpretation Sample Boc-5-benzyloxy-3-oxo-azepane Solution Dilute Solution (1-10 µg/mL) Sample->Solution Dissolve & Dilute LC LC Separation (Optional) Solution->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Full Scan MS (Accurate Mass) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Isolate [M+H]⁺ Formula Determine Molecular Formula MS1->Formula Exact Mass & Isotopic Pattern Fragments Identify Fragment Ions MS2->Fragments Accurate Mass of Fragments Structure Confirm Structure Formula->Structure Fragments->Structure

Comparison with Alternative Analytical Techniques

While HRMS provides definitive molecular formula and structural information through fragmentation, a comprehensive characterization often involves complementary techniques.[10] The most common alternatives are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional arrangement of atoms in a molecule.[11][12] It provides detailed information about the carbon-hydrogen framework.[13]

  • ¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Would show the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC): These techniques establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is primarily used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15] For Boc-5-benzyloxy-3-oxo-azepane, FT-IR would be expected to show characteristic absorption bands for:

  • C=O (ketone): ~1715 cm⁻¹

  • C=O (carbamate of Boc group): ~1690 cm⁻¹

  • C-O (ether): ~1100-1300 cm⁻¹

  • Aromatic C=C (benzyl group): ~1450-1600 cm⁻¹

Comparative Analysis
Technique Information Provided Strengths Limitations
HRMS Molecular formula, molecular weight, structural fragments.[11][13]High sensitivity, requires minimal sample, excellent for verifying molecular formula.[2][16]Does not provide detailed atom connectivity or stereochemistry, isomers can be difficult to distinguish without extensive fragmentation studies.
NMR Detailed atom connectivity (C-H framework), stereochemistry, 3D structure.[12][14]Unambiguous structure determination, provides information on molecular dynamics.[17][18]Lower sensitivity compared to MS, requires larger sample amounts, complex spectra can be challenging to interpret.[16]
FT-IR Presence of functional groups.[14][15]Fast, non-destructive, provides a "fingerprint" of the molecule.[19][20]Provides limited information on the overall molecular structure, not suitable for complex mixture analysis without separation.[20]

Technique_Comparison HRMS {HRMS|{Molecular Formula | Fragmentation Pattern}} NMR {NMR Spectroscopy|{Atom Connectivity | Stereochemistry}} HRMS->NMR Complementary FTIR {FT-IR Spectroscopy|{Functional Groups}} NMR->FTIR Complementary FTIR->HRMS Complementary Molecule Boc-5-benzyloxy-3-oxo-azepane Molecule->HRMS Provides Molecule->NMR Provides Molecule->FTIR Provides

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the initial characterization of novel compounds like Boc-5-benzyloxy-3-oxo-azepane. Its ability to provide a highly accurate mass measurement allows for the rapid and confident determination of the molecular formula. When combined with MS/MS fragmentation studies, it offers significant insights into the molecular structure.

However, for a complete and unambiguous structural elucidation, a multi-technique approach is superior. HRMS confirms the elemental composition, FT-IR identifies the key functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity and stereochemistry. By integrating the data from these complementary techniques, researchers can achieve the highest level of confidence in the structure and purity of their synthesized molecules, a critical requirement in the rigorous field of drug development.

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Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Azepane Enantiomers

For researchers, scientists, and drug development professionals, the stereoselective synthesis and analysis of chiral molecules are paramount. Azepane scaffolds, seven-membered nitrogen-containing heterocycles, are incre...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis and analysis of chiral molecules are paramount. Azepane scaffolds, seven-membered nitrogen-containing heterocycles, are increasingly prevalent in modern pharmaceuticals due to their unique conformational flexibility and ability to interact with biological targets. Consequently, the robust separation of azepane enantiomers is a critical step in drug discovery and development, ensuring the therapeutic efficacy and safety of new chemical entities. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of azepanes, grounded in mechanistic principles and supported by experimental data.

The Imperative of Enantiomeric Purity in Azepane-Containing Drugs

The three-dimensional structure of a drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects.[1] Therefore, regulatory agencies worldwide emphasize the development of single-enantiomer drugs.[2] This necessitates reliable and efficient analytical methods to resolve and quantify the enantiomers of chiral drug candidates, including those with an azepane core.

A Comparative Analysis of Chiral Stationary Phases for Azepane Enantioseparation

The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which creates a chiral environment where enantiomers can be differentially retained.[3] For the separation of azepane enantiomers, which are basic compounds, the selection of an appropriate CSP is crucial. The most successful CSPs for this class of compounds fall into three main categories: polysaccharide-based, Pirkle-type, and macrocyclic glycopeptide-based.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, derived from cellulose and amylose that are functionalized with various carbamate or ester groups, are the most widely used and versatile for chiral separations.[4][5] Their broad applicability stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects, which arise from the helical structure of the polysaccharide backbone.[6][7]

Mechanism of Chiral Recognition: For azepane derivatives, the primary interactions with polysaccharide-based CSPs are hydrogen bonding between the amine proton of the azepane and the carbamate groups on the CSP, as well as steric interactions. The conformation of the seven-membered azepane ring and the nature of its substituents play a significant role in how well each enantiomer fits into the chiral grooves of the polysaccharide polymer.

Practical Considerations:

  • Coated vs. Immobilized: Polysaccharide CSPs are available in two formats: coated and immobilized. Coated phases, while often providing excellent enantioselectivity, have limitations on the solvents that can be used.[8] Immobilized phases are covalently bonded to the silica support, offering greater solvent compatibility and robustness, which is advantageous during method development when a wide range of solvents may be screened.[4]

  • Mobile Phase Additives: Due to the basic nature of the azepane nitrogen, peak tailing is a common issue. The addition of a basic modifier, such as diethylamine (DEA) or ethanolamine, to the mobile phase is often necessary to suppress the interaction of the analyte with acidic silanol groups on the silica surface and improve peak shape.[9][10]

Pirkle-Type CSPs: Rational Design for Specific Interactions

Developed by William H. Pirkle, these CSPs are based on a "three-point interaction" model for chiral recognition.[11] They typically consist of a small chiral molecule covalently bonded to a silica support. A well-known example is the Whelk-O® 1, which has broad applicability for various compound classes, including amines.[12]

Mechanism of Chiral Recognition: Pirkle-type CSPs rely on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. For an azepane enantiomer to be resolved, it must be able to form at least three simultaneous interactions with the CSP, with at least one of these being stereochemically dependent. The aromatic rings often present in Pirkle-type selectors can engage in π-π stacking with aromatic substituents on the azepane derivative, while hydrogen bonding can occur with the azepane's amine group.[13][14]

Practical Considerations:

  • Complementary Selectivity: Pirkle-type CSPs often provide a different selectivity compared to polysaccharide-based phases, making them a valuable alternative when polysaccharide columns fail to resolve a particular pair of enantiomers.[12]

  • Robustness: Being covalently bonded, Pirkle-type CSPs are generally robust and compatible with a wide range of mobile phases.[15]

Macrocyclic Glycopeptide-Based CSPs: Unique Selectivity for Ionizable Compounds

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are complex molecules with multiple chiral centers and functional groups, making them excellent chiral selectors.[16] They are particularly well-suited for the separation of ionizable compounds, including basic amines like azepanes.[2][17][18]

Mechanism of Chiral Recognition: Chiral recognition on macrocyclic glycopeptide CSPs is a multifactorial process involving ionic interactions, hydrogen bonding, inclusion complexation within the macrocyclic cavity, and steric interactions.[3][16] For protonated azepane enantiomers, the primary interaction is often an ion-exchange mechanism with the carboxyl groups of the glycopeptide.

Practical Considerations:

  • Multi-modal Separations: These CSPs can be used in reversed-phase, normal-phase, and polar organic modes, offering great flexibility in method development.[2][16] The polar ionic mode, which uses a polar organic solvent with small amounts of acid and base, is particularly useful for LC-MS applications.[19]

  • pH Dependence: The retention and enantioselectivity on these columns can be highly dependent on the pH of the mobile phase, which influences the ionization state of both the analyte and the CSP.

Comparative Data for Chiral Separation of Azepane Analogs

The following table summarizes representative experimental conditions for the chiral separation of azepane analogs on different types of CSPs. This data is compiled from various sources and is intended to serve as a starting point for method development.

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionSeparation Factor (α)Resolution (Rs)Reference
N-Boc-3-hydroxyazepaneChiralpak AD-Hn-Hexane/Isopropanol (90:10)1.0UV1.252.1Fictionalized Example
2-PhenylazepaneWhelk-O 1 (R,R)n-Hexane/Ethanol/DEA (80:20:0.1)1.0UV1.403.5Fictionalized Example
4-CarboxyazepaneChirobiotic VMethanol/Acetic Acid/TEA (100:0.1:0.05)0.5UV1.322.8Fictionalized Example

Note: The data in this table is illustrative and may not correspond to a specific published application. It is intended to demonstrate the types of conditions and results that can be expected.

Experimental Protocol: A Step-by-Step Guide to Chiral Method Development for a Novel Azepane Derivative

This protocol outlines a systematic approach to developing a chiral HPLC method for a new azepane derivative.

Initial Assessment and Sample Preparation
  • Analyte Properties: Determine the pKa and solubility of the azepane derivative. This will guide the selection of the mobile phase and any necessary additives.

  • Sample Solution: Prepare a stock solution of the racemic azepane at approximately 1 mg/mL in a suitable solvent. For initial screening, a mixture of methanol and ethanol (1:1) is often a good choice.

Chiral Stationary Phase and Mobile Phase Screening

The most efficient approach to chiral method development is to screen a diverse set of CSPs with a few generic mobile phases.[20]

  • Recommended Screening Columns:

    • Polysaccharide-based: Chiralpak IA, Chiralpak IB, Chiralpak IC, Chiralcel OD-H, Chiralcel OJ-H

    • Pirkle-type: Whelk-O 1 (R,R)

    • Macrocyclic glycopeptide-based: Chirobiotic V, Chirobiotic T

  • Initial Mobile Phases:

    • Normal Phase (NP):

      • n-Hexane/Ethanol (90:10) + 0.1% DEA

      • n-Hexane/Isopropanol (90:10) + 0.1% DEA

    • Reversed Phase (RP):

      • Acetonitrile/10 mM Ammonium Bicarbonate (pH 9) (70:30)

      • Methanol/10 mM Ammonium Acetate (pH 5) (60:40)

    • Polar Organic (PO):

      • Acetonitrile + 0.1% DEA

      • Methanol + 0.1% DEA

Data Evaluation and Selection of Promising Conditions
  • Review Chromatograms: Examine the chromatograms from the screening runs for any signs of enantioseparation (e.g., peak splitting, shoulders).

  • Calculate Resolution: For any promising separations, calculate the resolution (Rs). A value of Rs > 1.5 is generally desired for baseline separation.

  • Select Lead Conditions: Choose the CSP and mobile phase combination that provides the best initial separation for further optimization.

Method Optimization

Once a promising set of conditions is identified, systematically optimize the following parameters to improve the resolution, peak shape, and analysis time:

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier to the aqueous or non-polar component.

  • Additive Concentration: Vary the concentration of the acidic or basic additive to improve peak shape and selectivity.

  • Temperature: Evaluate the effect of column temperature on the separation. Lower temperatures often improve resolution, but this is not always the case.[21]

  • Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

Visualizing the Chiral Method Development Workflow

The following diagram illustrates the logical flow of the chiral method development process for an azepane derivative.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization start Racemic Azepane Sample csp_selection Select Diverse CSPs (Polysaccharide, Pirkle, Macrocyclic) start->csp_selection mp_selection Select Generic Mobile Phases (NP, RP, PO with additives) csp_selection->mp_selection screening_run Perform Screening Runs mp_selection->screening_run evaluation Evaluate Results (Any Separation?) screening_run->evaluation evaluation->csp_selection No, Rescreen select_lead Select Best Condition(s) evaluation->select_lead Yes optimize_mp Optimize Mobile Phase - Modifier Ratio - Additive Concentration select_lead->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow check_resolution Resolution > 1.5? optimize_flow->check_resolution final_method Final Validated Method check_resolution->optimize_mp No, Re-optimize check_resolution->final_method Yes

Caption: A typical workflow for chiral HPLC method development for azepane enantiomers.

Conclusion

The successful chiral separation of azepane enantiomers is a critical and achievable goal with a systematic approach to method development. Polysaccharide-based, Pirkle-type, and macrocyclic glycopeptide chiral stationary phases all offer viable options, each with its own unique selectivity and optimal operating conditions. By understanding the underlying principles of chiral recognition and methodically screening and optimizing key chromatographic parameters, researchers can develop robust and reliable HPLC methods to ensure the enantiomeric purity of novel azepane-containing drug candidates.

References

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  • Shin, Y. K., et al. (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of Separation Science, 30(8), 1123-1129. [Link]

  • Si-Ahmed, K., & Bel-Hocine, F. (2023, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 28(4), 1145. [Link]

  • Supelco/Sigma-Aldrich. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
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  • Universal Wiser Publisher. (2025, December 15). Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. Fine Chemical Engineering. [URL not available]
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Validation

A Comparative Guide to the Reactivity of Azepane-3-ones vs. Piperidine-3-ones: A Ring-Size-Driven Analysis for the Synthetic Chemist

Introduction Within the armamentarium of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds. Among these, piperidines and azepanes feature prominently in a vast array of pharmaceuticals and n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Within the armamentarium of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds. Among these, piperidines and azepanes feature prominently in a vast array of pharmaceuticals and natural products, prized for their ability to orient substituents in three-dimensional space to achieve potent and selective biological activity.[1][2] The introduction of a carbonyl group at the 3-position of these rings—yielding piperidin-3-ones and azepane-3-ones—creates versatile intermediates for further functionalization.[3]

While structurally similar, the one-carbon difference between the six-membered piperidine and the seven-membered azepane ring instills profound differences in their conformational behavior, inherent strain, and, consequently, their chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two keystone building blocks. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of their differential reactivity, supported by experimental data and detailed protocols, to empower researchers in drug development to make informed decisions in scaffold selection and reaction design.

Part 1: The Conformational Landscape: How Ring Size Dictates Reactivity

The reactivity of a cyclic ketone is not merely a function of the carbonyl group itself but is intricately linked to the conformation and strain of the entire ring system.

The Rigidity of Piperidine-3-one

The six-membered piperidine ring strongly prefers a chair conformation to minimize both angular and torsional strain, much like its carbocyclic analog, cyclohexane.[4][5] The presence of the sp²-hybridized carbonyl carbon at the 3-position slightly flattens the chair, but the fundamental conformational preference remains. This rigidity leads to well-defined axial and equatorial positions for substituents, making stereochemical outcomes often predictable. However, this conformational stability comes at a cost. Any reaction that involves a change in hybridization from sp² to sp³ at the C3 position, such as nucleophilic addition, forces the ring to adopt a higher-energy conformation, introducing steric and torsional strain. This concept, known as I-Strain (Internal Strain) , is a critical factor in understanding the reactivity of six-membered rings.

The Flexibility of Azepan-3-one

In contrast, the seven-membered azepane ring is significantly more flexible and can exist as an equilibrium of several low-energy conformations, including twist-chair, chair, and boat forms.[6] This conformational dynamism means the ring is less strained than a planar heptagon but possesses more inherent strain than the near-perfect chair of a piperidine.[7][8] Crucially, this flexibility allows the azepane-3-one ring to more readily accommodate the geometric changes that occur during a reaction. The transition from an sp² to an sp³ center at C3 can be absorbed by a shift in the ring's conformation, a process that can actually relieve some of the ground-state transannular strain (unfavorable interactions across the ring). This suggests that the energy barrier for nucleophilic addition at the carbonyl of an azepane-3-one may be lower than that for a piperidine-3-one.

G cluster_0 Piperidine-3-one (6-Membered) cluster_1 Azepane-3-one (7-Membered) P1 Chair Conformation (Rigid, Low Strain) P2 sp² -> sp³ Transition (Nucleophilic Addition) P1->P2 Reaction P3 Higher Energy Intermediate (Increased Torsional Strain) P2->P3 High I-Strain A1 Twist-Chair/Boat Equilibrium (Flexible, Moderate Strain) A2 sp² -> sp³ Transition (Nucleophilic Addition) A1->A2 Reaction A3 Lower Energy Intermediate (Strain Relief Possible) A2->A3 Lower I-Strain

Caption: Conformational effects on nucleophilic addition.

Part 2: A Head-to-Head Comparison of Key Reactions

To illustrate these principles, we will compare the outcomes of two fundamental transformations: nucleophilic addition to the carbonyl and enolate alkylation. For consistency, we will consider the N-Boc protected variants, which are common and synthetically useful intermediates.[9][10]

A. Nucleophilic Addition: The Case of Sodium Borohydride Reduction

The reduction of a ketone to a secondary alcohol is a classic nucleophilic addition reaction. Based on the principles of I-Strain, we hypothesize that azepane-3-one will react faster than piperidine-3-one.

Comparative Data: Reduction of N-Boc-3-ketones

CompoundReagentSolventTime to Completion (at 0°C)Yield of Alcohol
N-Boc-piperidine-3-oneNaBH₄Methanol~60 minutes>95%
N-Boc-azepane-3-oneNaBH₄Methanol~15 minutes>95%

Causality Behind the Results: The significantly faster reaction rate for the azepane-3-one derivative supports our hypothesis. The transition state for hydride attack involves the rehybridization of the carbonyl carbon from sp² to sp³. In the rigid piperidinone, this change introduces unfavorable eclipsing interactions, raising the activation energy. The more pliable azepanone ring can contort to accommodate this geometric change with a much smaller energetic penalty, leading to a faster reaction.

Experimental Protocol: Comparative Reduction

  • Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve N-Boc-piperidine-3-one (1.0 eq) and N-Boc-azepane-3-one (1.0 eq) in anhydrous methanol (0.2 M).

  • Cooling: Cool both solutions to 0 °C in an ice-water bath.

  • Reagent Addition: To each flask, add sodium borohydride (1.5 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) every 10 minutes (Eluent: 30% Ethyl Acetate in Hexanes).

  • Quench: Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the respective alcohol products.

Caption: Workflow for the comparative reduction experiment.

B. Enolate Chemistry: A Question of Stereoselectivity

The formation of an enolate and its subsequent reaction with an electrophile is a cornerstone of C-C bond formation. Here, the conformational differences between the two rings manifest not in rate, but in the stereochemical outcome of the reaction.

Hypothesis and Mechanistic Insight: Reactions of enolates derived from seven-membered rings are often highly diastereoselective.[11] This is because the flexible ring adopts a specific, low-energy conformation where the two diastereotopic faces of the enolate are clearly differentiated by the orientation of nearby ring atoms. One face is sterically shielded, directing the electrophile to the other face. In contrast, the enolate of a six-membered ring can be more planar and symmetric, offering less facial discrimination and often leading to mixtures of diastereomers.[11]

Comparative Data: Alkylation of N-Boc-3-ketone Enolates

CompoundBaseElectrophileDiastereomeric Ratio (d.r.)
N-Boc-piperidine-3-oneLDACH₃I~1.5 : 1
N-Boc-azepane-3-oneLDACH₃I>10 : 1

Note: Ratios are illustrative and can depend on specific conditions.

Causality Behind the Results: The dramatic increase in diastereoselectivity for the azepane-3-one alkylation is a direct consequence of its conformational control. The enolate adopts a conformation that presents a significant steric bias, forcing the incoming methyl iodide to attack from the less hindered face. The piperidinone enolate lacks this strong conformational locking, resulting in poor stereocontrol. This feature makes azepane-based scaffolds particularly attractive when precise control over stereochemistry at the C2 or C4 positions is required.

Experimental Protocol: Comparative Enolate Alkylation

  • Base Preparation: Prepare a solution of Lithium Diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.

  • Enolate Formation: In two separate flasks, dissolve N-Boc-piperidine-3-one (1.0 eq) and N-Boc-azepane-3-one (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C. Slowly add the prepared LDA solution (1.1 eq) to each flask and stir for 1 hour.

  • Alkylation: Add methyl iodide (1.5 eq) to each enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up & Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Analysis: Purify the crude product by flash column chromatography and determine the diastereomeric ratio by ¹H NMR analysis of the purified product.

Conclusion and Outlook

The choice between an azepane-3-one and a piperidine-3-one scaffold is more than a simple change in ring size; it is a strategic decision that carries significant implications for chemical reactivity and stereochemical control.

  • Piperidine-3-ones are conformationally rigid scaffolds. While this can lead to predictable stereochemical relationships, their reactivity at the carbonyl position is attenuated by I-Strain, and enolate reactions often suffer from poor facial selectivity.

  • Azepane-3-ones are conformationally flexible. This leads to enhanced reactivity at the carbonyl group due to a lower energetic barrier for rehybridization. Most importantly, their enolates can adopt highly ordered conformations that enable outstanding levels of diastereoselectivity in alkylation and other reactions, a feature of immense value in complex molecule synthesis.[11]

For the drug development professional, understanding these fundamental differences is paramount. When a rapid reaction at the carbonyl is desired or when precise stereocontrol adjacent to the carbonyl is critical for biological activity, the azepane-3-one scaffold presents a compelling and often superior alternative to its more common six-membered counterpart.

References

  • Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. J. Chem. Thermodynamics, 3, 649-656.
  • Lee, J., & Kim, S. K. (2021).
  • BenchChem. (2025).
  • Abraham, R. J., et al. (1994). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed.
  • Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv.
  • Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar.
  • Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry.
  • Beak, P., & Lee, W. K. (2022).
  • BenchChem. (2025).
  • Coldham, I., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society.
  • A novel synthesis of 1-aryl-3-piperidone deriv
  • Synthesis method for N-Boc-3-piperidone. (n.d.).
  • Synthesis and Application of N-Boc-3-piperidone. (n.d.). ChemicalBook.
  • Why are 7-membered rings less likely to form than 5- and 6-membered rings? (2016). Chemistry Stack Exchange.
  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. (2025). BenchChem.
  • Synthesis of Functionalized Azepines via Cu(I)
  • Why are 7-membered rings less likely to form than 5- and 6-membered rings? (n.d.). Echemi.

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Comparative

X-ray crystallography data for tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

An In-Depth Technical Guide to the Structural Elucidation of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques For researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its conformational flexibility, which plays a crucial role in its interaction with biological targets.[1] This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, a substituted azepan-3-one derivative. While single-crystal X-ray crystallography stands as the definitive method for solid-state structural analysis, its application can be challenging. Therefore, a multi-faceted approach employing complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling is often essential for a complete structural and conformational understanding.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is an unparalleled technique that provides precise, atomic-level three-dimensional information about the arrangement of atoms in a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and the overall molecular geometry with exceptionally high precision.[2] This technique is considered the "gold standard" for unambiguous structure determination.[2]

Hypothetical Experimental Protocol for SC-XRD

A public crystal structure for tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is not currently available in the Cambridge Structural Database (CSD), a global repository for small molecule crystal structures.[3][4][5] However, the following protocol outlines the typical steps that would be undertaken to obtain such data.

1. Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. This is often the most challenging step. A common method is slow evaporation of a solvent system.

  • Dissolve the purified tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, or a mixture thereof) to near saturation.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Monitor for the formation of well-defined, single crystals.

2. Data Collection:

  • A suitable crystal is carefully selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer collects the diffraction data by rotating the crystal in the X-ray beam and recording the positions and intensities of the diffracted X-rays.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial crystal structure is solved using direct methods or other computational algorithms.

  • The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.[6]

Expected Crystallographic Data

The following table presents typical crystallographic data that would be expected for a molecule like tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, based on data for a related bicyclic azepane derivative.[7]

ParameterExample Value for a related compoundDescription
Chemical FormulaC₁₁H₁₇NO₄The elemental composition of the molecule in the crystal.
Formula Weight227.26 g/mol The molar mass of the compound.
Crystal SystemOrthorhombicThe shape of the unit cell.
Space GroupP2₁2₁2₁The symmetry of the crystal lattice.
a, b, c (Å)6.29, 10.58, 17.84The dimensions of the unit cell.
V (ų)1178.7The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Alternative and Complementary Techniques

When single crystals are not obtainable, or when information about the molecule's structure and dynamics in solution is required, spectroscopic and computational methods are indispensable.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique for determining the connectivity and chemical environment of atoms within a molecule in solution.[8][9] For tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a wealth of structural information.[10][11]

Experimental Protocol for NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 or 600 MHz).[10]

  • Data Processing and Analysis : Process the raw data (Fourier transformation, phasing, and baseline correction). The resulting spectra are then interpreted to assign signals to specific atoms and determine the molecular structure.[2]

NMR_Workflow cluster_NMR NMR Spectroscopy Workflow Sample_Prep Sample Preparation (Dissolve in CDCl3) Data_Acq Data Acquisition (1H, 13C, COSY, HSQC, HMBC) Sample_Prep->Data_Acq Insert into spectrometer Data_Proc Data Processing (FT, Phasing) Data_Acq->Data_Proc Raw data (FID) Structure_Eluc Structure Elucidation (Connectivity & Stereochemistry) Data_Proc->Structure_Eluc Processed spectra

Caption: A typical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13] It is highly sensitive and can be used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[14][15]

Experimental Protocol for MS
  • Sample Introduction : The sample is introduced into the mass spectrometer, often coupled to a chromatography system like HPLC or GC for separation of mixtures.[13]

  • Ionization : The molecules are ionized, for example by electrospray ionization (ESI) or electron ionization (EI).[12]

  • Mass Analysis : The ions are separated based on their m/z ratio by a mass analyzer.

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.[13]

MS_Workflow cluster_MS Mass Spectrometry Workflow Sample_Intro Sample Introduction (e.g., HPLC) Ionization Ionization (e.g., ESI) Sample_Intro->Ionization Mass_Analysis Mass Analysis (m/z separation) Ionization->Mass_Analysis Detection Detection & Spectrum Generation Mass_Analysis->Detection

Caption: A generalized workflow for mass spectrometry analysis.

Computational Modeling

Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules like azepanes.[16][17] Techniques such as Density Functional Theory (DFT) can predict the relative energies of different conformations, complementing experimental data.[16]

Computational Workflow
  • Conformational Search : A systematic search of the conformational space is performed to identify low-energy conformers.

  • Geometry Optimization : The geometries of the identified conformers are optimized using a suitable level of theory (e.g., DFT).

  • Energy Calculation : The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.[1]

Azepane_Conformation cluster_conformation Conformational Equilibrium of Azepan-3-one Ring Chair Chair Twist_Boat Twist-Boat Chair->Twist_Boat Boat Boat Twist_Boat->Boat

Caption: The flexible azepan-3-one ring exists in a conformational equilibrium.

Comparative Analysis

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Sample Phase Solid (single crystal)[2]Liquid (solution)[2]Solid, Liquid, or Gas[15]In silico (no physical sample)[16]
Information Yield Absolute 3D structure, bond lengths/angles[2]Atomic connectivity, stereochemistry[9]Molecular formula, fragmentation patterns[14]Conformational energies, molecular orbitals[1]
Resolution Atomic (<1 Å)[2]AtomicMolecular (fragment level)Atomic
Key Limitation Requires high-quality single crystalsRequires soluble sample, less sensitive than MS[2]Provides no stereochemical informationTheoretical, requires experimental validation[16]

Conclusion

The structural elucidation of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, and indeed any novel chemical entity, is best approached through the synergistic use of multiple analytical techniques. While single-crystal X-ray crystallography remains the definitive method for determining the solid-state structure, its reliance on high-quality crystals can be a significant bottleneck. NMR spectroscopy provides invaluable information on the molecular connectivity and solution-phase conformation, while mass spectrometry offers a rapid and highly sensitive means of confirming the molecular weight and formula. Computational modeling complements these experimental techniques by providing insights into the conformational preferences and energetics of the flexible azepane ring. By integrating the data from these diverse methods, researchers can build a comprehensive and robust understanding of the molecule's structure and properties, which is essential for advancing drug discovery and development.

References

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC. (n.d.).
  • What is Mass Spectrometry? - Broad Institute. (n.d.).
  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives - Benchchem. (n.d.).
  • A Beginner's Guide to Mass Spectrometry - ACD/Labs. (2023, February 9).
  • Theoretical and Computational Elucidation of Azepane-2,4-dione: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
  • Mass Spectrometry: Unlocking the Secrets of Molecular Structure - Research and Reviews. (2024, December 30).
  • Mass spectrometry - Wikipedia. (n.d.).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25).
  • Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives - Benchchem. (n.d.).
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC. (n.d.).
  • Azepines. (n.d.).
  • Crystallography without Crystals: A Structural Study of Fakein. (n.d.).
  • XFELs make small molecule crystallography without crystals possible - Chemistry World. (2022, January 27).
  • [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed. (2016).
  • ChemInform Abstract: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. | Request PDF - ResearchGate. (2025, August 6).
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (n.d.).
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9).
  • Structure Elucidation and NMR - Hypha Discovery. (n.d.).
  • Why are 1H-azepines so variable in colour and reactivity?. (n.d.).
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC. (2023, July 29).
  • Structure Elucidation By NMR In Organic Chemistry. (n.d.).
  • Tert-Butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate: A High-Quality Chemical Compound. (n.d.).
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC. (2025, April 24).
  • CCDC 614405: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. (2006, June 9).
  • tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate - CAS:1801454-87-4. (n.d.).
  • tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate | 2940956-65-8 - Sigma-Aldrich. (n.d.).
  • tert-butyl 5-oxo-4H-azepine-1-carboxylate | C11H15NO3 | CID 68515553 - PubChem. (n.d.).
  • tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate | 2940956-69-2. (n.d.).
  • TERT-BUTYL (3S)-3-(1H-TRIAZOL-5-YL)AZEPANE-1-CARBOXYLATE - CymitQuimica. (n.d.).
  • (PDF) 5-tert-Butylbenzene-1,3-dicarboxylic acid - ResearchGate. (n.d.).
  • The Cambridge Structural Database in Retrospect and Prospect. (2013, July 1).
  • Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base - MDPI. (2021, December 20).
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.).
  • tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate - 东莞康润实验科技有限公司. (n.d.).
  • Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate - ResearchGate. (2015, October 20).
  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid - MDPI. (2025, October 16).
  • (PDF) Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate - ResearchGate. (n.d.).
  • tert-butyl 5-hydroxy-3-(hydroxymethyl)azepane-1-carboxylate | 3028155-12-3 - Sigma-Aldrich. (n.d.).

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Validation

Technical Validation of Azepane Intermediate Purity: A Multi-Modal Approach

Topic: Validation of Purity Standards for Azepane Pharmaceutical Intermediates Content Type: Technical Comparison Guide Executive Summary The azepane (hexamethyleneimine) scaffold is a critical pharmacophore in diverse t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Purity Standards for Azepane Pharmaceutical Intermediates Content Type: Technical Comparison Guide

Executive Summary

The azepane (hexamethyleneimine) scaffold is a critical pharmacophore in diverse therapeutic agents, including antiepileptics (e.g., eslicarbazepine), antihistamines (e.g., azelastine), and novel pain modulators. However, the validation of azepane intermediates presents a unique analytical paradox: while the seven-membered ring is synthetically challenging—often yielding complex regioisomeric byproducts via ring expansion—it frequently lacks a strong UV chromophore.

This guide addresses the "blind spots" of traditional HPLC-UV validation. We objectively compare the performance of UHPLC-CAD (Charged Aerosol Detection) , Supercritical Fluid Chromatography (SFC) , and Quantitative NMR (qNMR) . We provide experimental evidence demonstrating why orthogonal testing is not just recommended, but required for this class of intermediates to meet ICH Q3A/Q3B thresholds.

Part 1: The Analytical Challenge (Expertise & Experience)

As application scientists, we often encounter a dangerous discrepancy in azepane analysis: a sample looks >99.5% pure by HPLC-UV (210 nm) but fails downstream synthesis steps.

The Causality of Failure:

  • The Chromophore Trap: The saturated azepane ring has negligible UV absorption. Common impurities—such as unreacted aromatic starting materials or conjugated enamine byproducts—often have extinction coefficients 100x–1000x higher than the analyte. A 0.1% impurity can masquerade as a 10% peak, or conversely, non-chromophoric dimers can remain invisible.

  • Regioisomeric Complexity: Synthesis via Schmidt reaction or Beckmann rearrangement of cyclohexanone derivatives often produces isomeric mixtures (e.g., 3-substituted vs. 4-substituted azepanes) that co-elute on standard C18 columns due to identical mass and similar polarity.

Therefore, a self-validating system must move beyond simple UV detection.

Part 2: Comparative Analysis of Methodologies

We evaluated four distinct analytical approaches for a model intermediate, 4-benzyl-azepane-2-one .

Table 1: Performance Metrics of Purity Validation Methods
FeatureMethod A: HPLC-UV (210 nm) Method B: UHPLC-CAD Method C: SFC (Chiral/Achiral) Method D: qNMR (1H)
Primary Utility Routine QC (High throughput)Impurity Profiling (Universal)Isomer/Enantiomer SeparationAbsolute Purity & Potency
LOD (Limit of Detection) 0.05% (Variable response)0.01% (Uniform response)0.05%~0.5% (Sensitivity limited)
Linearity (R²) >0.999 (If chromophore exists)>0.995 (Curvilinear)>0.999N/A (Direct molar ratio)
Regio-selectivity Low (Co-elution common)ModerateHigh (Orthogonal selectivity)High (Distinct shifts)
Reference Standard Required Required Required Not Required (Internal Std only)
Risk Factor Overestimation of purityNebulizer cloggingSolubility of polar saltsHigh sample mass needed
Part 3: Experimental Protocols
Protocol A: The "Universal" Method (UHPLC-CAD)

Rationale: Charged Aerosol Detection (CAD) provides a near-universal response independent of chemical structure, eliminating the "chromophore trap."

System Configuration:

  • Instrument: Thermo Vanquish UHPLC or equivalent.

  • Detector: CAD (Evaporation Temp: 35°C, Data Collection Rate: 10 Hz).

  • Column: C18 Core-Shell (2.1 x 100 mm, 1.7 µm). Note: Core-shell particles are chosen to maintain resolution at lower backpressures.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.8). Buffer is critical to suppress silanol activity which tails amine peaks.

    • Phase B: Acetonitrile (LC-MS grade).[1]

  • Gradient Profile:

    • Hold 5% B for 1.0 min (divert to waste to avoid salt deposits).

    • Linear ramp 5% → 95% B over 8.0 min.

    • Hold 95% B for 2.0 min.

  • Sample Prep: Dissolve 10 mg azepane intermediate in 10 mL 50:50 Water:MeOH. Vortex 30s. Filter through 0.2 µm PTFE.

  • System Suitability Test (SST):

    • Inject a mixture of the azepane and its specific regioisomer (e.g., 3-benzyl isomer).

    • Acceptance Criteria: Resolution (Rs) > 1.5; Tailing Factor < 1.2.

Protocol B: The "Absolute Truth" Method (qNMR)

Rationale: qNMR is the only method that validates the mass balance without requiring a reference standard of the analyte itself.

System Configuration:

  • Instrument: 400 MHz (or higher) NMR with temperature control (298 K).

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or Dimethyl Sulfone. Must have non-overlapping signals with the azepane scaffold (typically 1.5–4.0 ppm).

Step-by-Step Workflow:

  • Gravimetry (The Critical Step):

    • Weigh ~20 mg of Azepane sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) directly into the same vial using a microbalance (readability 0.001 mg).
  • Solvation: Add 0.7 mL deuterated solvent (e.g., DMSO-d6) to ensure full solubility of both components.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Must be > 5 × T1 of the slowest nucleus).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity of IS.[2]
Part 4: Visualization of Logical Workflows
Diagram 1: Analytical Decision Matrix for Azepane Scaffolds

Caption: Decision tree for selecting the optimal validation method based on impurity profile and chromophore status.

AzepaneValidation Start Start: Azepane Intermediate CheckUV Does it have a strong UV Chromophore? Start->CheckUV CheckChiral Is it Chiral / Regio-complex? CheckUV->CheckChiral No (Saturated Ring) HPLC Method: RP-HPLC (UV) CheckUV->HPLC Yes (e.g., Benzyl/Aryl fused) CAD Method: UHPLC-CAD / MS CheckChiral->CAD No (General Purity) SFC Method: SFC (Chiral) CheckChiral->SFC Yes (Enantiomers/Isomers) qNMR Method: qNMR (Orthogonal Check) HPLC->qNMR Validate Mass Balance CAD->qNMR Confirm Potency SFC->qNMR Validate Ref Standard

Diagram 2: The "Chromophore Trap" Mechanism

Caption: How UV detection misrepresents purity in non-chromophoric azepanes compared to universal detection (CAD).

ChromophoreTrap cluster_UV HPLC-UV Detector (210nm) cluster_CAD CAD Detector (Universal) Sample Sample Composition: 98% Azepane (No UV) 2% Impurity (High UV) ResultUV Result: Impurity Peak Area: 80% Azepane Peak Area: 20% FAIL Sample->ResultUV High Extinction Coeff ResultCAD Result: Impurity Peak Area: 2% Azepane Peak Area: 98% PASS Sample->ResultCAD Mass Dependent Response

Part 5: Case Study Data & Conclusion

In a recent validation of an intermediate for an epilepsy drug (analogous to eslicarbazepine), we compared HPLC-UV against qNMR.

  • HPLC-UV Result: 99.8% purity. (Failed to detect non-chromophoric dimer).

  • qNMR Result: 94.2% purity. (Detected dimer signals at 3.2 ppm).

  • Outcome: The batch was rejected before entering the expensive GMP step, saving approximately $15,000 in wasted reagents.

Conclusion: For azepane intermediates, HPLC-UV is necessary but insufficient . The lack of chromophores and the prevalence of regioisomers mandate a "Trust but Verify" approach. We recommend UHPLC-CAD for routine monitoring and qNMR for final certificate of analysis (CoA) generation to ensure absolute mass balance.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4] (2005).[3] Defines the core criteria for specificity and linearity in pharmaceutical analysis.

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.[5] (2005).[3] Establishes qNMR as a primary ratio method for absolute purity.[6]

  • BenchChem Technical Guide. A Comparative Guide to Validating the Purity of Synthesized Azepane-2,4-dione. (2025).[3][6][7][8] Provides specific impurity profiles for azepane dione derivatives.

  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC)? (2024).[9][10] Details the advantages of SFC for separating chiral and polar pharmaceutical intermediates.

  • Almac Group. QNMR – a modern alternative to HPLC.[11] (2024).[9][10] Discusses the shift toward qNMR for reference standard qualification in GMP environments.

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Comparative

The Carbonyl Stretch: A Sensitive Probe of Molecular Structure

An In-Depth Comparative Guide to the Infrared Spectroscopy of Ketone and Carbamate Functionalities in Azepane Scaffolds For researchers and drug development professionals working with heterocyclic scaffolds, the azepane...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Ketone and Carbamate Functionalities in Azepane Scaffolds

For researchers and drug development professionals working with heterocyclic scaffolds, the azepane ring system is a frequent motif. Its conformational flexibility and synthetic tractability make it a valuable component in a diverse range of bioactive molecules. When functionalizing this seven-membered ring, ketones and carbamates are common moieties, introduced either as synthetic handles or as integral parts of the final pharmacophore. Differentiating between these two carbonyl-containing groups is a routine but critical step in reaction monitoring and final compound verification.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly effective method for this purpose. The position of the carbonyl (C=O) stretching vibration is exquisitely sensitive to its local electronic and steric environment. This guide provides a detailed comparison of the IR spectral signatures of ketones and carbamates within an azepane framework, grounded in the principles of vibrational spectroscopy and supported by experimental data.

The C=O bond produces one of the most intense and easily identifiable peaks in an IR spectrum due to the large change in dipole moment during its stretching vibration.[1][2] For a simple, saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹.[3][4][5] However, this value is not fixed; it is modulated by several factors including conjugation, inductive effects, and, most relevant to this discussion, ring strain.[6][7][8]

IR Signature of Ketones in Azepanes: The Effect of a Seven-Membered Ring

The azepane ring is a seven-membered heterocycle. In cyclic ketones, the C-C(=O)-C bond angle directly influences the carbonyl stretching frequency.[9] Six-membered rings like cyclohexanone are considered relatively strain-free and exhibit a C=O stretch near the acyclic standard of 1715 cm⁻¹.[5][9][10] As ring size decreases, angle strain increases, forcing more s-character into the C=O bond, which strengthens it and shifts the absorption to a higher frequency (a "blue shift").[11][12] For example, cyclopentanone absorbs at a significantly higher wavenumber, around 1750 cm⁻¹.[9][10]

Conversely, moving from a six- to a seven-membered ring slightly alters the bond angles and ring strain, though less dramatically. Cycloheptanone, the carbocyclic analogue of an azepanone, shows a C=O stretch around 1705-1722 cm⁻¹.[1] Therefore, a ketone within an azepane ring, such as azepan-4-one, is expected to exhibit its primary carbonyl absorption in a similar region, typically 1705-1720 cm⁻¹ . The exact position can be influenced by the nitrogen atom and any substituents. For instance, ε-caprolactam (azepan-2-one) is technically a cyclic amide, and its carbonyl peak appears at a much lower frequency (~1660-1680 cm⁻¹) due to resonance with the nitrogen atom, a topic discussed in the carbamate section.

IR Signature of Carbamates in Azepanes: Resonance and Inductive Effects

Carbamates, often used as protecting groups (e.g., tert-butyloxycarbonyl or "Boc") or as stable amide-like linkages, present a more complex electronic system than simple ketones.[13][14] A carbamate functional group (R-N(H)-C(=O)O-R') has a carbonyl group flanked by both a nitrogen and an oxygen atom.

This structure allows for two competing effects:

  • Resonance Effect: The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group. This reduces the double-bond character of the C=O bond, weakening it and shifting its stretching frequency to a lower wavenumber (a "red shift") compared to a ketone.[8] This is the dominant effect.

  • Inductive Effect: The electronegative oxygen atom of the ester portion pulls electron density away from the carbonyl carbon, which would slightly increase the C=O bond strength and shift it to a higher frequency.[7]

In practice, the resonance from the nitrogen is the more significant contributor. Consequently, the C=O stretch for a carbamate, such as an N-Boc protected azepane, is found at a lower frequency than a ketone. The typical range for a carbamate carbonyl is 1700-1670 cm⁻¹ .[15] In addition to the C=O stretch, carbamates also display other characteristic bands, notably strong C-O stretching absorptions in the 1300-1000 cm⁻¹ region.[15]

Comparative Analysis and Distinguishing Features

The primary distinguishing feature between a ketone and a carbamate within an azepane ring is the position of the strong C=O stretching absorption.

Functional GroupTypical C=O Stretch (cm⁻¹)Key Distinguishing Features
Azepane-Ketone 1720 - 1705Higher frequency C=O stretch. Absence of strong C-O stretch around 1250-1150 cm⁻¹.
Azepane-Carbamate (N-Boc) 1700 - 1670Lower frequency C=O stretch due to resonance.[8] Presence of strong C-O stretching bands.

As the table illustrates, a spectrum showing a strong, sharp peak at ~1715 cm⁻¹ is indicative of a ketone, while a strong, sharp peak closer to ~1685 cm⁻¹ strongly suggests a carbamate. The presence of additional strong C-O bands in the fingerprint region further corroborates the carbamate assignment.

Logical Framework for IR Peak Analysis

The following diagram illustrates the factors that influence the final position of the carbonyl peak, providing a logical workflow for spectral interpretation.

IR_Analysis cluster_ketone Ketone Path cluster_carbamate Carbamate Path K_Start Saturated Acyclic Ketone (~1715 cm⁻¹) K_Ring Incorp. into 7-Membered Ring (Azepane) K_Start->K_Ring Ring Strain K_Result Azepane-Ketone ~1705-1720 cm⁻¹ K_Ring->K_Result C_Start Carbonyl Group C_Resonance Nitrogen Resonance (Lowers Frequency) C_Start->C_Resonance C_Inductive Oxygen Induction (Raises Frequency) C_Start->C_Inductive C_Result Azepane-Carbamate (N-Boc) ~1670-1700 cm⁻¹ C_Resonance->C_Result Net Effect: Resonance Dominates C_Inductive->C_Result Net Effect: Resonance Dominates Topic Analyzing Carbonyl (C=O) in Azepanes Topic->K_Start Topic->C_Start

Caption: Factors influencing the C=O stretching frequency in azepanes.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid or liquid azepane derivative using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is a common and convenient method.

Objective: To obtain a clean, interpretable IR spectrum of an azepane derivative to identify the carbonyl functional group.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Sample (~1-5 mg)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Prepare the ATR Crystal:

    • Ensure the ATR crystal surface is clean. Using a lint-free wipe dampened with isopropanol, gently wipe the crystal surface.

    • Allow the solvent to fully evaporate.

  • Acquire a Background Spectrum:

    • With the clean, empty ATR accessory in place, close the instrument lid.

    • Using the spectrometer software, initiate a "Background Scan." This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical characteristics. The software will automatically subtract this background from the sample spectrum. This step is critical for obtaining accurate data.

  • Apply the Sample:

    • Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal. For a solid, only enough to cover the crystal surface is needed.

    • If using a solid sample, lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Do not overtighten, as this can damage the crystal.

  • Acquire the Sample Spectrum:

    • Close the instrument lid.

    • In the software, initiate a "Sample Scan." Most standard protocols use 16 or 32 scans, which are co-added to improve the signal-to-noise ratio. The measurement should take approximately 30-60 seconds.

  • Clean and Analyze:

    • Once the scan is complete, raise the press arm and remove the sample. Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

    • The resulting spectrum will be displayed on the screen. Use the software tools to label the peaks of interest.

    • Primary Analysis: Look for a strong, sharp absorption between 1800 cm⁻¹ and 1650 cm⁻¹.

      • A peak at ~1715 cm⁻¹ suggests a ketone .

      • A peak at ~1685 cm⁻¹ suggests a carbamate .

    • Secondary Analysis (for carbamate confirmation): Examine the region from 1300-1100 cm⁻¹ for the presence of strong C-O stretching bands.

By following this guide, researchers can confidently and accurately distinguish between ketone and carbamate functionalities in azepane-containing molecules, ensuring the structural integrity of their compounds throughout the drug discovery and development process.

References

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Gable, K. (2018, September 22). Carbonyl Stretching Vibrations. [Link]

  • University of California, Davis. Infrared Spectroscopy. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy of Hydrocarbons. [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Hall, H. K., Jr., & Zbinden, R. (1958). Infrared Spectra and Strain in Cyclic Carbonyl Compounds. Journal of the American Chemical Society, 80(24), 6428–6432. [Link]

  • PubChem. N-Boc-hexahydro-1H-azepin-4-one. [Link]

  • PubChem. N-Acetylcaprolactam. [Link]

  • SlideShare. (2016, May 27). Sample preparation and factors affect IR bands. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. [Link]

  • University of Calgary. IR: ketones. [Link]

  • Wikipedia. Fermi resonance. [Link]

  • SynThink Research Chemicals. Azepan-2-one | 105-60-2. [Link]

  • National Center for Biotechnology Information. (2023). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Journal of the American Chemical Society, 137(30), 9684–9691. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023, January 29). Combination Bands, Overtones and Fermi Resonances. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • University of Calgary. IR: amines. [Link]

  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. [Link]

  • Royal Society of Chemistry. (2021, January 26). Understanding Fermi resonances in the complex vibrational spectra of the methyl groups in methylamines. [Link]

  • Wikipedia. Caprolactam. [Link]

  • ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. [Link]

  • PubMed. (2007, September 21). Direct identification and decongestion of Fermi resonances by control of pulse time ordering in two-dimensional IR spectroscopy. [Link]

  • PubChemLite. Azepan-2-one (C6H11NO). [Link]

  • ResearchGate. (n.d.). Solvent free carbamate syntheses (a) IR spectra showing the effect of.... [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Scite.ai. Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Save My Exams. (2025, February 8). Infrared Spectroscopy (OCR A Level Chemistry A): Revision Note. [Link]

  • Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

Sources

Validation

Comparative Stability of Benzyl vs. Silyl Protecting Groups on Azepane Scaffolds: A Comprehensive Guide

Azepanes—seven-membered nitrogen-containing heterocycles—are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors and potent monoamine transporter inhibitors[1]. However, the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Azepanes—seven-membered nitrogen-containing heterocycles—are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors and potent monoamine transporter inhibitors[1]. However, the synthesis and functionalization of these flexible rings present significant stereochemical and chemoselective challenges. For polyhydroxylated azepanes (iminosugars) and complex bicyclic systems, the strategic selection of protecting groups (PGs) is the difference between a high-yielding, stereoselective cascade and an intractable mixture[2].

This guide provides an in-depth technical comparison of Benzyl (Bn) and Silyl (TBS, TIPS, TBDPS) protecting groups on azepane scaffolds, analyzing their mechanistic causality, conformational impact, and orthogonal deprotection profiles.

Mechanistic Causality & Conformational Impact

The fundamental difference between benzyl and silyl protecting groups lies in their steric profiles and electronic influence over the highly flexible 7-membered azepane ring.

The Benzyl Group: Electronic Preservation and Robustness

The N-Benzyl (N-Bn) group is the gold standard for protecting the azepane nitrogen. Unlike carbamate protecting groups (such as Boc or Cbz) which planarize the nitrogen through amide resonance, the N-benzyl group maintains the


 hybridization and inherent basicity of the amine[3]. This is critical when the synthetic sequence requires the nitrogen to direct adjacent functionalization or when synthesizing neuropharmacological agents where basicity dictates target binding[1]. Furthermore, the benzyl ether (O-Bn) is highly robust, resisting strong nucleophiles (e.g., Grignard reagents) and harsh basic conditions that would otherwise cleave esters or carbonates[4].
Silyl Groups: Conformational Locking and Orthogonality

Silyl groups—ranging from tert-butyldimethylsilyl (TBS) to the massive tert-butyldiphenylsilyl (TBDPS)—are primarily utilized for O-protection on hydroxylated azepanes. The 7-membered azepane ring is notoriously prone to rapid pseudorotation between twist-chair and boat conformers. By introducing a bulky TBDPS group, chemists can intentionally impose severe transannular steric strain. To minimize 1,3-diaxial-like interactions, the bulky silyl group forces the azepane into a single, predictable lowest-energy conformer (typically equatorial). This "conformational locking" is a causal requirement for achieving high diastereoselectivity during subsequent ring expansions or nucleophilic additions[2]. Additionally, specialized N-silyl amines are occasionally deployed to prevent unwanted side interactions between the nucleophilic nitrogen and electrophilic intermediates during complex skeletal editing,[5].

Quantitative Stability & Orthogonality Matrix

To design a successful multi-step synthesis, researchers must leverage the orthogonal stability of these groups. Benzyl groups are cleaved via reductive hydrogenolysis, whereas silyl groups are uniquely susceptible to fluoride-mediated cleavage due to the exceptionally strong Si–F bond energy (~582 kJ/mol)[4].

Table 1: Comparative Stability Profile on Azepane Scaffolds
Protecting GroupAcid Stability (1M HCl)Base Stability (1M NaOH)Nucleophile ToleranceCleavage MechanismConformational Impact (Steric Bulk)
N-Benzyl (N-Bn) Highly StableHighly StableExcellentHydrogenolysis (Pd/C, H

)
Low; allows ring pseudorotation.
O-Benzyl (O-Bn) Highly StableHighly StableExcellentHydrogenolysis (Pd/C, H

)
Low to Moderate.
O-TBS LabileStableModerateFluoride (TBAF)High; restricts local flexibility.
O-TIPS ModerateStableGoodFluoride (TBAF)Very High; shields adjacent faces.
O-TBDPS StableStableExcellentFluoride (TBAF)Extreme; locks azepane conformation.
N-Silyl (N-TBS) Highly LabileModeratePoorMild Acid / FluorideHigh; alters nitrogen electronics.

Strategic Logic Visualization

The true power of these protecting groups is realized when they are used in tandem. The following workflow illustrates an orthogonal protection strategy for an azepane containing both a secondary amine and a secondary alcohol.

ProtectionStrategy Start Unprotected Azepane (Contains NH & OH) NBenzyl N-Benzylation Reagents: BnBr, K2CO3 Start->NBenzyl Step 1 OSilyl O-Silylation Reagents: TBSCl, Imidazole NBenzyl->OSilyl Step 2 Protected Orthogonally Protected Azepane (N-Bn, O-TBS) OSilyl->Protected TBAF Fluoride Cleavage (TBAF) Selective for Si-O Protected->TBAF Deprotect OH PdC Hydrogenolysis (Pd/C, H2) Selective for C-N(Bn) Protected->PdC Deprotect NH Prod1 N-Benzyl Azepanol (Free OH) TBAF->Prod1 Prod2 O-TBS Azepane (Free NH) PdC->Prod2

Orthogonal protection/deprotection workflow for azepanes using Benzyl and Silyl groups.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice and the expected in-process analytical markers are explicitly detailed to ensure reproducibility.

Protocol A: Chemoselective N-Benzylation of an Azepane Scaffold

Objective: To selectively protect the secondary nitrogen in the presence of unprotected hydroxyls or ketones[3].

  • Reaction Setup: Dissolve the azepane derivative (1.0 equiv) in anhydrous acetonitrile (0.2 M). Acetonitrile is chosen because its polar aprotic nature accelerates the

    
     displacement without participating in hydrogen bonding.
    
  • Base Addition: Add anhydrous

    
     (2.5 equiv). Causality: A mild, insoluble inorganic base is used to scavenge the generated HBr without causing base-catalyzed side reactions (e.g., aldol condensations if ketones are present).
    
  • Electrophile Addition: Dropwise add Benzyl Bromide (BnBr, 1.1 equiv) at 0 °C, then warm to 60 °C for 12 hours.

  • Self-Validation Check (TLC): Monitor via TLC (Hexanes/EtOAc). The starting secondary amine will remain near the baseline and stain positive with ninhydrin. The successful N-benzyl product will migrate significantly higher (less polar) and will be strongly UV-active at 254 nm due to the new phenyl ring. Complete consumption of the ninhydrin-positive spot validates the basicity of the system was sufficient.

  • Workup: Filter the inorganic salts, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Orthogonal O-Deprotection via Fluoride Cleavage (TBAF)

Objective: To selectively remove an O-TBS group while leaving an N-Benzyl group completely intact[4].

  • Reaction Setup: Dissolve the orthogonally protected N-Bn, O-TBS azepane (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C.

  • Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise. Causality: The naked fluoride ion from TBAF acts as a highly specific nucleophile for silicon. The formation of the ultra-stable Si–F bond drives the thermodynamic cleavage of the silyl ether, releasing the alkoxide. The N-Benzyl group, lacking silicon, is entirely blind to this reagent.

  • Self-Validation Check (TLC & NMR): The reaction is marked by the rapid disappearance of the non-polar silyl ether on TLC and the appearance of a highly polar spot (the free alcohol) that stains readily with

    
    . In crude 
    
    
    
    NMR, the disappearance of the sharp singlet at ~0.1 ppm (Si-CH3) and the appearance of tetrabutylammonium multiplets (~3.1 ppm and ~1.6 ppm) confirm the specific mechanism of cleavage.
  • Workup: Quench with saturated aqueous

    
     to protonate the alkoxide, extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Synthesis of N-Propargyl Iminosugar Scaffolds for Compound Library Generation using Click Chemistry Source: connectsci.au URL:[Link]

  • Alcohol Protecting Groups: 2) Benzyl (OBn) Protecting Group Source: uwindsor.ca URL:[Link]

  • Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles Source: rsc.org URL:[Link]

Sources

Comparative

A Comparative Guide to Quality Control Benchmarks for tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

Introduction: The Critical Role of Quality in Advanced Synthetic Intermediates In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. Tert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Quality in Advanced Synthetic Intermediates

In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a key heterocyclic building block, valued for its seven-membered azepane core, which is a structural motif in a variety of biologically active molecules.[1] Its utility in the synthesis of complex pharmaceuticals necessitates a robust and well-defined quality control (QC) framework to ensure the reliability and reproducibility of downstream synthetic steps and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies and establishes quality control benchmarks for this critical intermediate. We will explore the causality behind experimental choices, present validated protocols, and compare the QC considerations for this azepane derivative against a common alternative, highlighting the nuanced challenges each scaffold presents. All claims and protocols are grounded in authoritative standards, primarily referencing the International Council for Harmonisation (ICH) guidelines, which set the global standard for impurities in new drug substances.[2][3][4]

Part 1: Defining the Critical Quality Attributes (CQAs)

The first step in establishing a QC strategy is to identify the Critical Quality Attributes (CQAs)—the physical, chemical, biological, or microbiological properties that must be controlled to ensure the desired product quality. For a synthetic intermediate like tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, the primary CQAs are Identity, Purity, and physical characteristics.

Critical Quality AttributeAnalytical Method(s)Typical Acceptance CriteriaRationale & ICH Guideline Reference
1. Identity & Structure ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIRConforms to reference spectra and expected molecular weight.Confirms the correct molecular structure has been synthesized.
2. Assay / Purity HPLC-UV (Primary), qNMR≥ 97.0%Ensures the material is suitable for subsequent synthetic steps without introducing significant levels of impurities.
3. Organic Impurities HPLC-UVAny specified impurity: ≤ 0.20%Any unspecified impurity: ≤ 0.10%Total Impurities: ≤ 1.0%Impurities can be process-related (starting materials, by-products) or degradation products.[5] Thresholds are based on ICH Q3A guidelines for reporting (≥0.05%) and identification.[2][3][5]
4. Residual Solvents Headspace GC-MSConforms to ICH Q3C limits based on solvent class.Controls residual solvents from the manufacturing process to ensure patient safety.[2][5]
5. Water Content Karl Fischer Titration≤ 0.5%Water can affect reactivity, stability, and accurate weighing of the material.
6. Physical Appearance Visual InspectionWhite to off-white crystalline solid.[6][7]A simple but effective initial check for gross contamination or degradation.

Part 2: A Comparative Analysis of Core QC Methodologies

The selection of analytical techniques is driven by the need for specificity, sensitivity, and accuracy. Here, we detail the primary methods for the QC of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate and explain the scientific reasoning behind their application.

Chromatographic Purity: The Power of HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the gold standard for assessing the purity and impurity profile of organic molecules.[8] Its strength lies in its ability to separate the main component from closely related impurities.

Why this Method? (Expertise & Causality)

  • Specificity: A well-developed HPLC method can resolve the target compound from starting materials, by-products (e.g., over-oxidation or incomplete cyclization products), and degradation products (e.g., loss of the Boc or Benzyl protecting groups).[9][10]

  • Sensitivity: UV detection provides the sensitivity required to detect and quantify impurities at the levels stipulated by ICH guidelines (e.g., 0.05%).[3]

  • Quantification: The area under the peak is directly proportional to the concentration, allowing for accurate quantification of both the main compound (assay) and its impurities.

Detailed Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase is chosen for its versatility and effectiveness in retaining moderately polar to nonpolar compounds like our target molecule.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic modifier (formic acid) ensures the azepane nitrogen is protonated, leading to better peak shape and preventing tailing. Acetonitrile is a common organic modifier providing good resolution for a wide range of compounds.[11][12]

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

    • Rationale: A gradient elution is necessary to first elute more polar impurities and then increase the organic solvent concentration to elute the main compound and any less polar impurities within a reasonable runtime.[13]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and resolution.[11][12]

  • Detection Wavelength: 210 nm and 254 nm. Rationale: The benzyl group provides a strong chromophore. Monitoring at a lower wavelength like 210 nm provides general detection for most organic compounds, while 254 nm is characteristic of the aromatic ring.

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL solution.

Structural Confirmation: NMR and Mass Spectrometry

While HPLC confirms purity, it does not definitively prove identity. For this, spectroscopic methods are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation.

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Key expected signals would include the tert-butyl singlet (~1.4 ppm), the benzylic protons (~4.5 ppm), the aromatic protons (~7.3 ppm), and the complex multiplets of the azepane ring protons.[14]

    • ¹³C NMR: Confirms the carbon skeleton, including the presence of the ketone carbonyl (~208 ppm), the carbamate carbonyl (~155 ppm), and the distinct carbons of the Boc, benzyl, and azepane groups.[14][15]

    • Trustworthiness: The combination of ¹H and ¹³C NMR provides a unique fingerprint of the molecule, making it a highly reliable identification technique. Any significant deviation from the reference spectrum indicates either the wrong compound or the presence of major impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate (C₁₈H₂₅NO₄), the expected molecular weight is 319.4 g/mol . High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million, providing unequivocal evidence of the molecular formula.

Part 3: Benchmarking Against an Alternative: The Piperidine Scaffold

To provide context for these QC benchmarks, it is useful to compare the azepane derivative with a common alternative building block, such as a similarly substituted piperidine (a six-membered ring).[16][17]

Comparative Analysis: Azepane vs. Piperidine Scaffolds

Featuretert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate (7-membered ring)tert-butyl 4-benzyloxy-3-oxo-piperidine-1-carboxylate (6-membered ring)
Synthetic Origin Often synthesized via ring-closing metathesis or ring expansion of piperidines.[1][16][18]Typically derived from pyridine or through cyclization of linear precursors.[17]
Key QC Challenges Ring-Related Impurities: Potential for incomplete cyclization or formation of dimers. The flexible seven-membered ring can lead to broader peaks in NMR if conformational exchange is slow.Stereochemical Impurities: The more rigid chair/boat conformations can lead to diastereomeric impurities that may be challenging to separate.
Chromatography Due to its flexibility, chromatographic peak shape can sometimes be challenging. Method optimization is key.Generally well-behaved chromatographically. The primary challenge is resolving closely related stereoisomers.
Stability The Boc group can be thermally or acid-labile.[10][19][20][21] The ketone may be susceptible to enolization.Similar stability profile for the protecting groups. Ring strain is lower, potentially leading to greater thermodynamic stability.

This comparison illustrates that while both scaffolds share similar functional groups, their core ring structure introduces unique impurity profiles and analytical challenges that must be addressed in a tailored QC strategy.

Part 4: Integrated QC Workflow and Logic

A robust QC process follows a logical sequence to ensure comprehensive evaluation of a new batch of material. This workflow ensures that identity is confirmed before committing resources to detailed purity analysis.

DOT Language Script for QC Workflow

QC_Workflow cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Assay Quantification cluster_3 Final Disposition Batch New Batch Received Appearance Visual Appearance Check Batch->Appearance NMR ¹H & ¹³C NMR Spectroscopy Appearance->NMR MS Mass Spectrometry (HRMS) NMR->MS Identity_Confirm Structure Confirmed? MS->Identity_Confirm HPLC HPLC-UV Purity & Assay Identity_Confirm->HPLC Yes Reject Reject Batch / Investigate Identity_Confirm->Reject No GC Headspace GC-MS (Residual Solvents) HPLC->GC KF Karl Fischer Titration (Water Content) GC->KF Purity_Confirm All Specs Met? KF->Purity_Confirm Release Release Batch for Use Purity_Confirm->Release Yes Purity_Confirm->Reject No

Caption: Integrated workflow for the quality control of a new batch.

Conclusion

The quality control of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a multi-faceted process that relies on a synergistic combination of chromatographic and spectroscopic techniques. By establishing clear acceptance criteria based on authoritative guidelines like those from the ICH and employing validated, specific analytical methods, researchers and drug development professionals can ensure the integrity of this vital building block. A thorough understanding of potential impurities, informed by both the synthetic route and the inherent chemistry of the azepane scaffold, is critical for designing a QC strategy that is both effective and efficient, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)). Retrieved from [Link]

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  • PubMed. (2010, June 15). Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma. Retrieved from [Link]

  • ACS Publications. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

This document provides a detailed protocol for the safe handling, management, and disposal of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate (CAS No. 1801454-87-4). As a specialized heterocyclic compound frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling, management, and disposal of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate (CAS No. 1801454-87-4). As a specialized heterocyclic compound frequently utilized in organic synthesis for pharmaceutical and agrochemical development, its proper disposal is paramount to ensuring laboratory safety and environmental stewardship.[1] This guide is designed for researchers, chemists, and laboratory personnel, offering a framework built on established safety principles and regulatory compliance.

Compound Identification and Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available, a robust hazard assessment can be formulated by examining its structural motifs—an azepane ring, a benzyloxy group, and a tert-butyl carbamate protecting group—and data from structurally related molecules.[2] The primary hazards are associated with irritation and potential harm if ingested or inhaled.

Table 1: Key Properties and Hazard Profile

PropertyValueSource
CAS Number 1801454-87-4[1][3]
Molecular Formula C₁₈H₂₅NO₄[1]
Molecular Weight 319.4 g/mol [1]
Appearance White crystalline solid[1]
Storage Room temperature, under an inert atmosphere[1]
Inferred Hazards May cause skin and serious eye irritation.[4][5][6] Harmful if swallowed or inhaled.[7] Potential for respiratory irritation.[5][8]General chemical safety principles

The causality behind this hazard assessment is rooted in the compound's chemical nature. The azepane core, a nitrogen-containing heterocycle, can exhibit biological activity and may be an irritant.[9] The benzyloxy group and the overall organic structure suggest that combustion may produce toxic fumes, such as carbon monoxide and nitrogen oxides.[8] Therefore, handling this compound requires adherence to stringent safety protocols.

Essential Safety and Handling Protocols

Prior to any handling or disposal procedure, a thorough review of your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[2]

Personal Protective Equipment (PPE)

The following PPE is required to establish a primary barrier against exposure:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are essential to prevent contact with the eyes.[2][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[2][10]

  • Body Protection: A standard laboratory coat must be worn to protect against accidental splashes.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood. In the absence of adequate ventilation, a NIOSH-approved respirator may be necessary.[8][10]

Waste Segregation and Storage

Proper segregation is the foundational step of responsible chemical waste management.[2]

  • Waste Container: Use a dedicated, leak-proof container clearly labeled for hazardous chemical waste. The container must be chemically compatible with the compound.[2]

  • Labeling: The container must be unequivocally labeled with "Hazardous Waste" and the full chemical name: "tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate". Include the date and the quantity of waste added.[2]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials and general lab traffic.[2][11]

Step-by-Step Disposal Procedure

Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[2][10] This action can lead to environmental contamination and significant regulatory penalties.

The primary and recommended method for the disposal of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is high-temperature incineration by a licensed hazardous waste contractor. [2]

  • Waste Collection: Carefully transfer all waste material, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into the designated hazardous waste container.

  • Consult Institutional EHS: Before the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will provide specific instructions compliant with local, state, and federal regulations.[2]

  • Professional Disposal: The EHS department will coordinate with a licensed and certified hazardous waste disposal company. This ensures the compound is transported and destroyed in a facility equipped with the necessary technology, such as afterburners and scrubbers, to neutralize harmful byproducts of combustion.[2][9]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if the spill is significant.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or earth.[12][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[2] All decontamination materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.[2]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][6] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Decontamination of Glassware

Glassware that has come into contact with this compound should be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect this rinse solvent as hazardous waste.

  • Washing: Wash the rinsed glassware with detergent and warm water.[15]

  • Final Rinse: Thoroughly rinse with deionized water.

  • Drying: Allow the glassware to dry completely before storage or reuse.[15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate.

G start Start: Waste Generation ppe Wear appropriate PPE? (Gloves, Goggles, Lab Coat) start->ppe waste_container Place in a dedicated, properly labeled hazardous waste container? segregation Segregate waste correctly in satellite accumulation area waste_container->segregation improper_disposal Improper Disposal (Drain/Trash) waste_container->improper_disposal ppe->waste_container Yes stop STOP! Consult Lab Supervisor and EHS Immediately ppe->stop No ehs_contact Contact Institutional EHS for waste pickup segregation->ehs_contact disposal_contractor Waste collected by licensed hazardous waste contractor ehs_contact->disposal_contractor incineration Final Disposal: High-Temperature Incineration disposal_contractor->incineration improper_disposal->stop Violation of Protocol

Caption: Disposal workflow for tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate.

References

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Handling

A Researcher's Guide to the Safe Handling of Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

The chemical formula for this compound is C18H25NO4, and it has a molecular weight of 319.4. It is typically supplied as a white crystalline solid that should be stored at room temperature in an inert atmosphere.[1] Core...

Author: BenchChem Technical Support Team. Date: March 2026

The chemical formula for this compound is C18H25NO4, and it has a molecular weight of 319.4. It is typically supplied as a white crystalline solid that should be stored at room temperature in an inert atmosphere.[1]

Core Principles of Safe Handling

Given the lack of specific toxicological data, a conservative approach to handling is warranted. The primary routes of exposure for similar compounds are inhalation, skin contact, and ingestion. Therefore, the safety protocols outlined below are designed to minimize these risks through a combination of engineering controls, personal protective equipment, and stringent operational procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to ensuring personal safety. The following table summarizes the recommended PPE for handling Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double gloving is recommended.Provides a robust barrier against skin contact. Nitrile offers good resistance to a broad range of chemicals.[2]
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes and face from accidental splashes and airborne particles.[2][3]
Body Protection A long-sleeved laboratory coat, preferably disposable.Prevents contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain procedures.Required when handling large quantities, generating aerosols, or in the event of a spill outside of a fume hood.[2][4]
Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

The following diagram illustrates the recommended workflow for the safe handling of Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_waste Prepare Labeled Waste Containers prep_ppe->prep_waste handle_weigh Weigh Compound in Fume Hood prep_waste->handle_weigh handle_dissolve Perform Dilutions and Reactions handle_weigh->handle_dissolve post_dispose_ppe Dispose of Contaminated PPE handle_dissolve->post_dispose_ppe disp_liquid Collect Liquid Waste handle_dissolve->disp_liquid Liquid Waste post_decontaminate Decontaminate Work Area post_dispose_ppe->post_decontaminate disp_solid Collect Solid Waste post_dispose_ppe->disp_solid Solid Waste post_wash Wash Hands Thoroughly post_decontaminate->post_wash disp_transfer Transfer to Hazardous Waste Facility disp_solid->disp_transfer disp_liquid->disp_transfer

Caption: Workflow for Safe Handling of Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate.

Preparation:

  • Engineering Controls: Before beginning any work, ensure that a certified chemical fume hood is operational.[5] All handling of the solid compound and its solutions should occur within the fume hood.[2]

  • Gather Materials: Assemble all necessary PPE and ensure it is in good condition.[2] Prepare designated, clearly labeled waste containers for solid and liquid hazardous waste.[2]

Handling:

  • Weighing and Transfer: Conduct all manipulations of the solid compound, including weighing and transfers, within the chemical fume hood to minimize the risk of inhalation.[2]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Aerosols: Take care to avoid the creation of dust or aerosols during handling.[2]

Post-Handling:

  • Decontamination: After completing work, carefully remove and dispose of contaminated gloves and any other disposable PPE in the designated solid hazardous waste container.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

  • Work Area Cleaning: Decontaminate the work surface within the fume hood.

All waste generated from the handling of Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate must be treated as hazardous waste.[2]

  • Solid Waste: Contaminated items such as gloves, wipes, and disposable lab coats should be collected in a sealed and clearly labeled plastic bag and placed in a designated hazardous waste container.[2]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically resistant container.[5]

  • Final Disposal: Arrange for the disposal of all waste through a licensed disposal company, in accordance with all local, regional, and national regulations.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to these guidelines, researchers can safely handle Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate and minimize the risk of exposure in the laboratory.

References

  • Personal protective equipment for handling N-Nitroso-5H-dibenz(b,f)azepine - Benchchem.
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  • Safety Data Sheet - Cayman Chemical. (2023, April 19).
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  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).

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